Product packaging for 9-(2-Phosphonomethoxypropyl)adenine(Cat. No.:CAS No. 107021-12-5)

9-(2-Phosphonomethoxypropyl)adenine

Cat. No.: B035550
CAS No.: 107021-12-5
M. Wt: 287.21 g/mol
InChI Key: SGOIRFVFHAKUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-(2-Phosphonomethoxypropyl)adenine (PMPA) is an acyclic nucleoside phosphonate analog that serves as a potent inhibitor of retroviruses, including the human immunodeficiency virus (HIV) . It is characterized by its phosphonate group, which mimics the natural nucleoside monophosphate, allowing for efficient intracellular delivery and activation without the initial phosphorylation step required by nucleoside analogs. PMPA demonstrates robust antiviral efficacy against a broad spectrum of HIV-1 variants, including strains resistant to other nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT), didanosine (ddI), and zalcitabine (ddC) . Its primary mechanism of action involves targeting the viral reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA and halting replication. Notably, among a large panel of drug-resistant HIV-1 variants, only the K65R mutant virus has been shown to exhibit significant resistance (approximately 8-fold) to PMPA, although the compound still inhibits this variant at submicromolar, non-cytotoxic concentrations . This makes PMPA a critical tool for studying antiviral resistance pathways and for developing combination therapies. Beyond HIV, its activity extends to other retroviruses and hepadnaviruses, underlining its broad research value in virology and drug discovery. This product is provided for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N5O4P B035550 9-(2-Phosphonomethoxypropyl)adenine CAS No. 107021-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOIRFVFHAKUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861388
Record name ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107021-12-5
Record name Tenofovir (parent)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Journey of a Landmark Antiviral: A Technical Guide to the Discovery and Development of 9-(2-Phosphonomethoxypropyl)adenine (Tenofovir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of 9-(2-Phosphonomethoxypropyl)adenine (PMPA), more commonly known as tenofovir. From its initial synthesis to its evolution into cornerstone therapies for HIV and HBV, this document details the key scientific milestones, experimental methodologies, and quantitative data that have defined its trajectory.

Discovery and Initial Synthesis

The story of tenofovir begins in the mid-1980s at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague. The initial synthesis of this compound was accomplished by the esteemed Czech scientist Dr. Antonín Holý.[1][2][3][4] The original patent, filed in 1986, initially highlighted its potential activity against herpes simplex virus, as the human immunodeficiency virus (HIV) had only recently been identified.[5]

A pivotal collaboration between Dr. Holý and Dr. Erik De Clercq at the Rega Institute for Medical Research in Belgium led to the discovery of PMPA's potent anti-HIV activity in cell cultures in 1985.[1][2] This finding set the stage for the extensive development of this acyclic nucleoside phosphonate.

Synthetic Pathway

The chemical synthesis of tenofovir has undergone several refinements to improve efficiency and yield. A common laboratory-scale synthesis involves a multi-step process:

A key intermediate, (R)-9-(2-hydroxypropyl)adenine, is reacted with diethyl p-toluenesulfonyloxymethylphosphonate. The resulting phosphonate ester is then cleaved, typically using bromotrimethylsilane, to yield the final product, tenofovir.[3][6][7][8]

Experimental Protocol: Synthesis of Tenofovir (Illustrative)

  • Step 1: Alkylation of (R)-9-(2-hydroxypropyl)adenine. (R)-9-(2-hydroxypropyl)adenine is dissolved in a suitable solvent such as dimethylformamide (DMF). A strong base, like lithium tert-butoxide, is added to deprotonate the hydroxyl group. Diethyl p-toluenesulfonyloxymethylphosphonate is then added to the reaction mixture, which is heated to facilitate the alkylation, yielding (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine.[3][6]

  • Step 2: Cleavage of the Phosphonate Ester. The product from Step 1 is treated with a reagent like trimethylsilyl bromide to cleave the ethyl ester groups from the phosphonate, affording the free phosphonic acid, tenofovir.[6]

Mechanism of Action and Antiviral Activity

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI).[9] Its antiviral activity is dependent on intracellular phosphorylation to its active metabolite, tenofovir diphosphate (TFV-DP).[10]

Signaling Pathway and Molecular Interaction

The mechanism of action involves the competitive inhibition of viral reverse transcriptase and termination of the growing viral DNA chain.[5]

Tenofovir Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tenofovir_Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir Tenofovir_Prodrug->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (Active Metabolite) TFV_MP->TFV_DP Phosphorylation RT Viral Reverse Transcriptase TFV_DP->RT Competitive Inhibition DNA_Elongation Viral DNA Elongation TFV_DP->DNA_Elongation Incorporation RT->DNA_Elongation Chain_Termination Chain Termination DNA_Elongation->Chain_Termination Drug Development Timeline cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_Approval Regulatory Approval & Post-Marketing Synthesis 1980s: Initial Synthesis (Antonín Holý) Antiviral_Activity 1985: Anti-HIV Activity Discovered Synthesis->Antiviral_Activity Prodrug_Dev Development of TDF Antiviral_Activity->Prodrug_Dev Phase_I_II Early 2000s: Phase I/II Trials of TDF Prodrug_Dev->Phase_I_II TAF_Dev Development of TAF Prodrug_Dev->TAF_Dev Phase_III_TDF Pivotal Phase III Trials of TDF Phase_I_II->Phase_III_TDF TDF_Approval 2001: TDF Approved for HIV Phase_III_TDF->TDF_Approval Phase_III_TAF Pivotal Phase III Trials of TAF TAF_Dev->Phase_III_TAF TAF_Approval 2015: TAF Approved for HIV Phase_III_TAF->TAF_Approval

References

An In-depth Technical Guide to the Mechanism of Action of 9-(2-Phosphonomethoxypropyl)adenine in Retroviruses

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

9-(2-Phosphonomethoxypropyl)adenine (PMPA), widely known as Tenofovir, is a cornerstone in the management of retroviral infections, most notably Human Immunodeficiency Virus (HIV). As an acyclic nucleoside phosphonate analog of adenosine monophosphate, its potent antiviral activity stems from its ability to selectively inhibit viral reverse transcriptase, a critical enzyme for retroviral replication. This guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Tenofovir, detailing its cellular uptake, metabolic activation, and interaction with its viral target. Furthermore, it presents key quantitative data, outlines experimental protocols for its study, and visualizes the critical pathways and workflows involved in its mechanism of action.

The Multi-Step Mechanism of Action

The antiviral efficacy of Tenofovir is not inherent to the parent drug but is realized through a series of intracellular transformations and specific enzymatic interactions. The process can be delineated into three primary stages: cellular uptake and prodrug conversion, intracellular phosphorylation to the active metabolite, and competitive inhibition and chain termination of viral reverse transcriptase.

Cellular Uptake and Prodrug Formulations

Tenofovir itself has poor oral bioavailability due to its negative charge at physiological pH. To overcome this limitation, it is administered as one of two main prodrugs: Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF). These prodrugs are designed to enhance gastrointestinal absorption and cellular uptake.

  • Tenofovir Disoproxil Fumarate (TDF): Following oral administration, TDF is absorbed and rapidly hydrolyzed by plasma and tissue esterases to release Tenofovir into the bloodstream.

  • Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized intracellularly, particularly within lymphocytes and hepatocytes, by cathepsin A. This targeted intracellular conversion leads to higher concentrations of the active metabolite in target cells and lower systemic exposure to Tenofovir compared to TDF, resulting in an improved safety profile concerning renal and bone toxicity.

Intracellular Phosphorylation: The Activation Pathway

Once inside the host cell, Tenofovir, being a nucleotide analog, requires two phosphorylation steps to become its pharmacologically active form, Tenofovir diphosphate (TFV-DP). This is in contrast to nucleoside analogs which require three phosphorylation steps. The cellular kinases responsible for this bioactivation include adenylate kinase 2 and creatine kinase.

The phosphorylation cascade is as follows:

  • Tenofovir → Tenofovir monophosphate (TFV-MP): This initial step is catalyzed by cellular kinases.

  • Tenofovir monophosphate → Tenofovir diphosphate (TFV-DP): A subsequent phosphorylation step yields the active antiviral agent.

The long intracellular half-life of TFV-DP contributes significantly to the potent and sustained antiviral effect of Tenofovir, allowing for once-daily dosing.

Inhibition of Retroviral Reverse Transcriptase

The active metabolite, TFV-DP, is a structural analog of the natural substrate deoxyadenosine 5'-triphosphate (dATP). TFV-DP exerts its antiviral effect on retroviruses, such as HIV, through a dual mechanism:

  • Competitive Inhibition: TFV-DP competes with the endogenous dATP for the active site of the viral reverse transcriptase (RT). By binding to the enzyme, it prevents the incorporation of the natural nucleotide, thus inhibiting the synthesis of viral DNA.

  • Chain Termination: If TFV-DP is incorporated into the growing viral DNA chain, it acts as a chain terminator. Tenofovir lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleotide. This premature termination of the DNA chain elongation effectively halts viral replication.[1]

A key to Tenofovir's therapeutic success is its high selectivity for viral reverse transcriptase over host cellular DNA polymerases (α, β, and γ), which minimizes cellular toxicity.[2]

Quantitative Data: Inhibition Constants and Potency

The following tables summarize key quantitative data demonstrating the potency and selectivity of Tenofovir and its metabolites.

CompoundTarget Enzyme/VirusParameterValueReference
PMPA (Tenofovir)HIV-1 (in MT-2 cells)EC50~0.6 µM[3]
PMPA (Tenofovir)HIV-1 (in PBMCs)EC50~0.2 µM[3]
PMPApp (TFV-DP)Wild-Type HIV-1 RTIC50~0.1 µM[3]
PMPApp (TFV-DP)K65R Mutant HIV-1 RTIC50~1.0 µM[3]
Tenofovir diphosphateHIV-1 RT (RNA-dependent)Ki0.022 µM[1]
Tenofovir diphosphateHIV-1 RT (DNA-dependent)Ki1.55 µM[1]
Tenofovir Disoproxil Fumarate (TDF)Epstein-Barr Virus (EBV)IC500.30 µM[4]
Tenofovir Alafenamide (TAF)Epstein-Barr Virus (EBV)IC5084 nM[4]

Table 1: Antiviral Potency and Reverse Transcriptase Inhibition of Tenofovir and its Derivatives. EC50 (50% effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. IC50 (50% inhibitory concentration) is the concentration of an inhibitor required to inhibit a biological or biochemical function by 50%. Ki (inhibition constant) is an indication of how potent an inhibitor is.

CompoundTarget EnzymeParameterValue Relative to dATP KmReference
PMPApp (TFV-DP)Rat DNA Polymerase αKi/Km10.2[2]
PMPApp (TFV-DP)Rat DNA Polymerase δKi/Km10.2[2]
PMPApp (TFV-DP)Rat DNA Polymerase εKi/Km15.2[2]

Table 2: Selectivity of Tenofovir Diphosphate for Viral Reverse Transcriptase over Mammalian DNA Polymerases. The higher the Ki/Km ratio, the weaker the inhibition relative to the natural substrate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Tenofovir.

Cellular Uptake and Phosphorylation Assay

This protocol describes a method to measure the intracellular accumulation and phosphorylation of Tenofovir.

Materials:

  • Target cells (e.g., peripheral blood mononuclear cells - PBMCs, or a relevant cell line)

  • Radiolabeled [³H]-Tenofovir

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • 70% Methanol, ice-cold

  • Scintillation counter and vials

  • High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Culture: Plate cells at a desired density and culture under appropriate conditions until they reach the desired confluency or cell number.

  • Drug Incubation: Replace the culture medium with fresh medium containing a known concentration of [³H]-Tenofovir. Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) at 37°C.

  • Cell Lysis: At each time point, rapidly wash the cells three times with ice-cold PBS to remove extracellular drug. Lyse the cells by adding ice-cold 70% methanol and incubate on ice for 30 minutes.

  • Extraction of Intracellular Metabolites: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cellular debris.

  • Quantification of Total Uptake: Transfer a portion of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter to determine the total intracellular concentration of Tenofovir and its metabolites.

  • Analysis of Phosphorylated Metabolites: Analyze the remaining supernatant by LC-MS/MS to separate and quantify Tenofovir, Tenofovir monophosphate, and Tenofovir diphosphate.

  • Data Analysis: Normalize the intracellular drug concentrations to the cell number or total protein content. Plot the concentration of each metabolite over time to determine the kinetics of uptake and phosphorylation.

Reverse Transcriptase Inhibition Assay

This protocol outlines a non-radioactive, colorimetric ELISA-based assay to measure the inhibition of HIV-1 reverse transcriptase activity.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Streptavidin-coated 96-well plates

  • Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

  • Template/primer (e.g., poly(A)•oligo(dT))

  • Deoxynucleoside triphosphate (dNTP) mix containing biotin-labeled dUTP and digoxigenin (DIG)-labeled dUTP

  • Tenofovir diphosphate (TFV-DP) or other inhibitors

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Anti-digoxigenin-peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., ABTS or TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of TFV-DP and any control inhibitors. Prepare the reaction mix containing the template/primer and the dNTP mix in the reaction buffer.

  • Assay Setup: Add the reaction mix to the streptavidin-coated wells. Add the diluted inhibitors or a vehicle control to the respective wells.

  • Enzyme Reaction: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well. Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Washing: After incubation, wash the plate multiple times with the wash buffer to remove unincorporated nucleotides and the enzyme. The newly synthesized biotinylated DNA will remain bound to the streptavidin-coated wells.

  • Detection: Add the anti-DIG-POD conjugate to each well and incubate at room temperature for 1 hour. This antibody will bind to the DIG incorporated into the newly synthesized DNA.

  • Substrate Reaction: Wash the plate again to remove unbound conjugate. Add the peroxidase substrate and incubate in the dark until a color develops.

  • Measurement and Analysis: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the RT activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in the mechanism of action of Tenofovir.

PMPA_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_process Viral Replication Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir (PMPA) Prodrug->Tenofovir Hydrolysis (Esterases/Cathepsin A) TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (TFV-DP) Active Metabolite TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) RT Reverse Transcriptase TFV_DP->RT Competitive Inhibition DNA_Synthesis Viral DNA Synthesis RT->DNA_Synthesis dATP dATP dATP->RT Chain_Termination Chain Termination DNA_Synthesis->Chain_Termination Incorporation of TFV-DP

Caption: Intracellular activation pathway of Tenofovir and its mechanism of action.

RT_Inhibition_Assay_Workflow Start Start Assay Prepare_Reagents 1. Prepare Reagents (RT, T/P, dNTPs, Inhibitor) Start->Prepare_Reagents Add_to_Plate 2. Add Reaction Mix and Inhibitor to Plate Prepare_Reagents->Add_to_Plate Initiate_Reaction 3. Add Reverse Transcriptase and Incubate Add_to_Plate->Initiate_Reaction Wash1 4. Wash to Remove Unbound Reagents Initiate_Reaction->Wash1 Add_Conjugate 5. Add Anti-DIG-POD Conjugate and Incubate Wash1->Add_Conjugate Wash2 6. Wash to Remove Unbound Conjugate Add_Conjugate->Wash2 Add_Substrate 7. Add Substrate and Incubate Wash2->Add_Substrate Stop_and_Read 8. Stop Reaction and Read Absorbance Add_Substrate->Stop_and_Read Analyze_Data 9. Calculate % Inhibition and IC50 Stop_and_Read->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a reverse transcriptase inhibition assay.

References

An In-depth Technical Guide to 9-(2-Phosphonomethoxypropyl)adenine: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to 9-(2-Phosphonomethoxypropyl)adenine (Tenofovir), a cornerstone antiviral agent in the treatment of HIV and Hepatitis B infections. This document details its physicochemical properties, synthesis protocols, and mechanism of action, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and virology.

Chemical Identity and Physicochemical Properties

This compound, commonly known as Tenofovir, is an acyclic nucleoside phosphonate analog of adenosine monophosphate.[1] The biologically active form is the (R)-enantiomer.[2][3]

PropertyValueReference
Chemical Name [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic acid[2]
Common Names Tenofovir, (R)-PMPA[2][3]
CAS Registry Number 147127-20-6[2]
Molecular Formula C₉H₁₄N₅O₄P[4][5]
Molecular Weight 287.21 g/mol [2][5]
Melting Point 276 - 280 °C[2][4]
Solubility 13.4 mg/mL in water[4]
LogP -1.6[4]
pKa 3.8 and 6.7[4]
Appearance White, fine, powder-like crystals[2]

Tenofovir is often administered as a prodrug, Tenofovir Disoproxil Fumarate (TDF), to enhance its oral bioavailability.[6][7]

PropertyValueReference
Chemical Name 5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanononanedioic acid bis(1-methylethyl) ester 5-oxide[2]
Common Names Tenofovir disoproxil, (R)-bis(POC)PMPA[2]
CAS Registry Number 201341-05-1[2]
Molecular Formula C₁₉H₃₀N₅O₁₀P[2]
Molecular Weight 519.44 g/mol [2]
LogP (pH 6.5) 1.3[2]

Chemical Structure and Stereochemistry

The chemical structure of Tenofovir consists of an adenine base linked to a phosphonomethoxypropyl side chain. The propyl group contains a chiral center at the carbon atom adjacent to the phosphonomethoxy group.

Figure 1: Chemical Structure of this compound.

The antiviral activity of Tenofovir is highly stereospecific, with the (R)-enantiomer exhibiting significantly greater potency against HIV reverse transcriptase than the (S)-enantiomer.

Figure 2: Stereoisomers of this compound.

Synthesis and Experimental Protocols

The synthesis of (R)-9-(2-Phosphonomethoxypropyl)adenine typically involves a multi-step process. A common synthetic route is outlined below.[8]

synthesis_workflow start Start Materials: Adenine and (R)-Propylene Carbonate step1 Condensation start->step1 intermediate1 (R)-9-(2-hydroxypropyl)adenine step1->intermediate1 step2 Alkylation with Diethyl p-toluenesulfonyloxymethylphosphonate (using Lithium tert-butoxide) intermediate1->step2 intermediate2 (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine step2->intermediate2 step3 Cleavage of Phosphonate Esters (with Bromotrimethylsilane) intermediate2->step3 product (R)-9-(2-Phosphonomethoxypropyl)adenine step3->product

Figure 3: General Synthesis Workflow for (R)-Tenofovir.
Detailed Experimental Protocol for Synthesis

A representative synthetic protocol is as follows:

Step 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine

  • Adenine is condensed with (R)-propylene carbonate.[8]

Step 2: Synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine

  • (R)-9-(2-hydroxypropyl)adenine is dissolved in anhydrous N,N-dimethylformamide (DMF).[9]

  • Lithium tert-butoxide in DMF is added to deprotonate the hydroxyl group.[8]

  • A solution of diethyl p-toluenesulfonyloxymethylphosphonate in anhydrous DMF is then added.[8][9]

  • The reaction mixture is stirred, and after completion, the product is isolated.[9]

Step 3: Synthesis of (R)-9-(2-Phosphonomethoxypropyl)adenine

  • The two ethyl groups on the phosphonate ester are cleaved using trimethylsilyl bromide.[8]

  • The final product is obtained after purification.

An alternative method involves the use of lithium amide in the alkylation step.[10]

Chiral Separation Protocol

The enantiomers of Tenofovir can be separated and analyzed using Capillary Zone Electrophoresis (CZE).

ParameterConditionReference
Technique Capillary Zone Electrophoresis (CZE)[11]
Chiral Selector β-cyclodextrin (β-CD)[11]
Background Electrolyte (BGE) 20-50 mM Sodium borate or Sodium tetraborate[11]
pH 10.0[11]
β-CD Concentration 20 mg/mL[11]
Detection UV-absorption at 206 nm[11]
Separation Time 4-15 minutes[11]

This method achieves baseline separation of the (R) and (S) enantiomers with good resolution.[11]

Mechanism of Action

Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI).[6] It acts as a chain terminator, inhibiting the replication of retroviruses like HIV.[6][12]

mechanism_of_action TDF Tenofovir Disoproxil Fumarate (TDF) (Prodrug) Tenofovir Tenofovir TDF->Tenofovir Hydrolysis TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) Tenofovir->TFV_DP Cellular Kinases (Phosphorylation) incorporation Incorporation into Viral DNA TFV_DP->incorporation RT Viral Reverse Transcriptase RT->incorporation dATP dATP (Natural Substrate) dATP->incorporation termination Chain Termination incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Figure 4: Signaling Pathway of Tenofovir's Mechanism of Action.

The mechanism involves the following key steps:

  • The prodrug, Tenofovir Disoproxil Fumarate (TDF), is absorbed and hydrolyzed to Tenofovir.[7]

  • Inside the cell, Tenofovir is phosphorylated by cellular kinases to its active form, Tenofovir diphosphate (TFV-DP).[1][7]

  • TFV-DP competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into the growing viral DNA chain by the viral reverse transcriptase.[12]

  • Once incorporated, Tenofovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis.[6][12]

  • This premature termination of the DNA chain prevents the replication of the virus.[12]

Conclusion

This compound is a critical antiviral drug with a well-defined chemical structure, stereochemistry, and mechanism of action. The (R)-enantiomer is the active component that, after intracellular phosphorylation, effectively inhibits viral reverse transcriptase. The synthesis and analytical separation of its enantiomers are well-established processes. This guide provides essential technical information for professionals in the field, facilitating further research and development in antiviral therapies.

References

Physicochemical Properties of Tenofovir: An In-depth Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tenofovir and its key prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). The information herein is intended to support laboratory research and drug development activities by providing essential data and standardized experimental protocols.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of Tenofovir, TDF, and TAF, facilitating easy comparison for research and formulation development.

Table 1: General and Chemical Properties

PropertyTenofovirTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Chemical Formula C₉H₁₄N₅O₄P[1]C₂₃H₃₄N₅O₁₄P[2]C₂₁H₂₉N₆O₅P[3]
Molecular Weight 287.21 g/mol [1]635.5 g/mol [2]476.4 g/mol
CAS Number 147127-20-6[1]202138-50-9[2]379270-37-8[4]
Appearance White to off-white crystalline powder[5]White to off-white crystalline powder[5]White to beige powder[5]

Table 2: Physical and Chemical Parameters

ParameterTenofovirTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Melting Point 276-280 °C[1][6]113-115 °C[5]104-107 °C[3]
Solubility (in water) 13.4 mg/mL[1]Slightly soluble[5]4.86 mg/mL at 20 °C[3]
pKa 3.8, 6.7[1]3.753.96[3]
LogP -1.6[1]1.251.6[3]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standardized protocols.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a generalized procedure based on the principles of the shake-flask method, a common technique for determining the solubility of a substance.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the test compound (Tenofovir, TDF, or TAF) to a known volume of purified water or a relevant buffer solution in a glass flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the suspension to ensure a clear supernatant.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal flask A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Centrifuge (if necessary) D->E F Collect clear supernatant E->F G Quantify concentration (e.g., HPLC) F->G

Experimental workflow for determining aqueous solubility.

Determination of Dissociation Constant (pKa) by Potentiometric Titration

This method is suitable for determining the pKa values of ionizable compounds like Tenofovir.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve a known amount of the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve.

  • pKa Determination: The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This is typically determined from the inflection point of the titration curve.

Determination of Partition Coefficient (LogP) by Shake-Flask Method (OECD 107)

The shake-flask method is a widely accepted technique for determining the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.[7][8]

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.

  • Solution Preparation: Prepare a stock solution of the test compound in the appropriate phase (usually the one in which it is more soluble). The concentration should be low enough to be in the linear range of the analytical method.

  • Partitioning: In a glass vessel, combine known volumes of the pre-saturated n-octanol and water. Add a small, known amount of the stock solution.

  • Equilibration: Seal the vessel and shake it gently for a sufficient time to allow for partitioning equilibrium to be reached. Avoid vigorous shaking that can lead to the formation of emulsions. Centrifugation is often used to separate the two phases after shaking.[8]

  • Phase Separation and Sampling: After equilibration, carefully separate the n-octanol and aqueous phases. Take an aliquot from each phase for analysis.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable and validated analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mechanism of Action

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI).[1][9] It is a prodrug that is converted in the body to its active form, tenofovir diphosphate.[5] Tenofovir diphosphate competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into newly forming viral DNA.[5] Once incorporated, it causes chain termination, thus inhibiting the replication of viruses such as HIV and Hepatitis B.[5][9]

G cluster_prodrug Cellular Uptake and Activation cluster_inhibition Viral Replication Inhibition A Tenofovir Prodrug (TDF or TAF) B Tenofovir A->B Hydrolysis C Tenofovir Diphosphate (Active Form) B->C Phosphorylation E Viral RNA to DNA Transcription C->E D Viral Reverse Transcriptase D->E F Chain Termination E->F Incorporation of Tenofovir Diphosphate G Inhibition of Viral Replication F->G

Mechanism of action of Tenofovir.

References

Beyond HIV and HBV: An In-depth Technical Guide to the Antiviral Spectrum of 9-(2-Phosphonomethoxypropyl)adenine (Adefovir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Phosphonomethoxypropyl)adenine (adefovir), a nucleotide analog reverse transcriptase inhibitor, is well-established for its therapeutic efficacy against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). However, a growing body of evidence reveals a broader antiviral potential, extending to other significant viral families, notably Herpesviridae and Poxviridae. This technical guide provides a comprehensive overview of the antiviral spectrum of adefovir beyond its conventional indications, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in antiviral drug discovery and development.

Mechanism of Action

Adefovir is a prodrug that, upon administration, is converted to its active form, adefovir diphosphate. This active metabolite acts as a competitive inhibitor of viral DNA polymerases, serving as an analogue of deoxyadenosine triphosphate (dATP). Its incorporation into the nascent viral DNA chain leads to premature chain termination, thereby halting viral replication.[1] While this general mechanism is understood, the specific interactions and kinetics with the DNA polymerases of different viruses can vary.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Adefovir Adefovir (Prodrug) Adefovir_monophosphate Adefovir Monophosphate Adefovir->Adefovir_monophosphate Cellular Kinases Adefovir_diphosphate Adefovir Diphosphate (Active Form) Adefovir_monophosphate->Adefovir_diphosphate Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Adefovir_diphosphate->Viral_DNA_Polymerase Competitive Inhibition with dATP Viral_DNA_synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_synthesis Chain_termination Chain Termination Viral_DNA_synthesis->Chain_termination Incorporation of Adefovir Diphosphate

Figure 1: Mechanism of action of Adefovir.

Antiviral Spectrum and Efficacy

The antiviral activity of adefovir has been evaluated against a range of viruses beyond HIV and HBV. The following tables summarize the in vitro efficacy of adefovir dipivoxil, presenting the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) where available.

Table 1: Antiviral Activity of Adefovir Dipivoxil against Herpesviridae
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Herpes Simplex Virus (HSV) -Activity noted--[2]
Varicella-Zoster Virus (VZV) -~0.315.1>50[3]
Human Cytomegalovirus (HCMV) MRC-5Activity noted--[4]
Epstein-Barr Virus (EBV) -Inhibits lytic replication--[5][6]

Note: Data for some herpesviruses are qualitative, indicating observed activity without specific EC50 values in the reviewed literature.

Table 2: Antiviral Activity of Adefovir Dipivoxil against Poxviridae
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Vaccinia Virus (VACV) BHK-21->100-[3]
Mpox Virus (MPXV) Huh7-C3->100-[3]
Cowpox Virus (CPXV) -Potent inhibition noted--[7]

Note: While potent inhibition was noted for Cowpox Virus, specific EC50 values were not provided in the cited source.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the antiviral activity of compounds like adefovir.

Protocol 1: Plaque Reduction Assay

This assay is a standard method for quantifying the inhibition of viral replication.

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units [PFU]/well) and incubate for 1-2 hours to allow for viral attachment and entry.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of adefovir dipivoxil.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize and count the plaques.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[8][9]

Protocol 2: Virus Yield Reduction Assay

This assay measures the quantity of infectious virus produced in the presence of an antiviral compound.

  • Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of adefovir dipivoxil.

  • Incubation: Incubate the cultures for a full viral replication cycle.

  • Virus Harvest: Harvest the supernatant and/or the cells, and release the progeny virus through methods such as freeze-thawing.

  • Titration: Determine the titer of the harvested virus using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • Data Analysis: The EC50 is the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.[10][11]

Protocol 3: DNA Hybridization Assay

This method quantifies the amount of viral DNA produced during replication.

  • Cell Culture and Infection: Seed host cells and infect them with the virus in the presence of varying concentrations of adefovir dipivoxil.

  • DNA Extraction: After a suitable incubation period, lyse the cells and extract the total DNA.

  • Hybridization: Denature the extracted DNA and immobilize it on a membrane (e.g., nitrocellulose). Hybridize the membrane with a labeled virus-specific DNA probe.

  • Detection: Detect the hybridized probe using autoradiography or a non-radioactive detection system.

  • Data Analysis: The signal intensity is proportional to the amount of viral DNA. The EC50 is the concentration of adefovir dipivoxil that reduces the viral DNA signal by 50%.[12][13]

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Measurement Cell_Culture 1. Prepare Host Cell Monolayer Virus_Infection 2. Infect Cells with Virus Cell_Culture->Virus_Infection Compound_Addition 3. Add Serial Dilutions of Adefovir Virus_Infection->Compound_Addition Incubation 4. Incubate for Viral Replication Compound_Addition->Incubation Data_Collection 5. Measure Viral Replication Endpoint Incubation->Data_Collection Data_Analysis 6. Calculate EC50 and CC50 Values Data_Collection->Data_Analysis

Figure 2: General experimental workflow for determining antiviral activity.

Conclusion

The available data strongly indicate that the antiviral activity of this compound extends beyond HIV and HBV to include members of the Herpesviridae and Poxviridae families. While further research is warranted to fully characterize its efficacy and the precise molecular interactions with the DNA polymerases of these viruses, adefovir represents a promising scaffold for the development of broad-spectrum antiviral agents. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this important nucleotide analog.

References

An In-depth Technical Guide to the Pharmacology of 9-(2-Phosphonomethoxypropyl)adenine (PMPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-Phosphonomethoxypropyl)adenine (PMPA), known clinically as Tenofovir, is a potent nucleotide analog reverse transcriptase inhibitor (NtRTI) with significant activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1] This technical guide provides a comprehensive overview of the pharmacology of PMPA, including its mechanism of action, pharmacokinetics, pharmacodynamics, and mechanisms of resistance. Detailed experimental protocols and quantitative data are presented to support further research and development in the field of antiviral therapy.

Chemical and Physical Properties

PMPA is an acyclic phosphonate analog of deoxyadenosine monophosphate.[2] Its chemical structure confers stability against enzymatic degradation.[3] The presence of a phosphonate group necessitates its administration as a prodrug, most commonly Tenofovir Disoproxil Fumarate (TDF), to enhance oral bioavailability.[4][5]

PropertyValueReference
Molecular Formula C₉H₁₄N₅O₄P[6]
Molecular Weight 287.21 g/mol [6]
IUPAC Name [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid[6]
CAS Number 147127-20-6[6]
Synonyms Tenofovir, this compound[6]

Mechanism of Action

PMPA is an antiviral drug that acts as a selective inhibitor of viral reverse transcriptase.[2] The prodrug, Tenofovir Disoproxil Fumarate (TDF), is first hydrolyzed to Tenofovir (PMPA).[7] Inside the host cell, Tenofovir is phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate.

Tenofovir diphosphate competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into newly synthesizing viral DNA. Its incorporation results in chain termination, thus halting viral replication. This inhibition is selective for viral reverse transcriptase, with limited effect on human DNA polymerases.[2]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TDF Tenofovir Disoproxil Fumarate (TDF) PMPA Tenofovir (PMPA) TDF->PMPA Hydrolysis PMPApp Tenofovir Diphosphate (Active Metabolite) PMPA->PMPApp Cellular Kinases RT Viral Reverse Transcriptase PMPApp->RT Competitive Inhibition DNA Viral DNA Synthesis PMPApp->DNA Incorporation RT->DNA ChainTermination Chain Termination DNA->ChainTermination Results in cluster_workflow Pharmacokinetic Analysis Workflow start Drug Administration (Oral or IV) sampling Serial Blood/Urine Sampling start->sampling extraction Sample Preparation (e.g., SPE) sampling->extraction analysis LC-MS/MS or HPLC Quantification extraction->analysis pk_model Pharmacokinetic Modeling (e.g., Non-compartmental) analysis->pk_model end Parameter Determination (Cmax, AUC, t½) pk_model->end cluster_resistance Mechanisms of PMPA Resistance Mutation Viral Reverse Transcriptase Mutation (e.g., K65R) ReducedAffinity Reduced Binding Affinity of Tenofovir Diphosphate Mutation->ReducedAffinity DecreasedEfficacy Decreased Antiviral Efficacy ReducedAffinity->DecreasedEfficacy

References

An In-depth Technical Guide to the Synthesis of 9-(2-Phosphonomethoxypropyl)adenine (Tenofovir) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 9-(2-Phosphonomethoxypropyl)adenine (Tenofovir), a cornerstone antiviral agent, and its analogs. It details established chemical and chemoenzymatic routes, presents quantitative data for key reactions, and offers detailed experimental protocols. Visualizations of synthetic strategies and the mechanism of action are provided to facilitate a deeper understanding of the core concepts.

Introduction

This compound (Tenofovir) is a potent nucleotide analog reverse transcriptase inhibitor (NtRTI). It is a critical component of antiretroviral therapy for HIV-1 infection and is also used in the treatment of chronic hepatitis B.[1][2] The chiral center in its acyclic side chain, specifically the (R)-configuration, is crucial for its antiviral activity. The synthesis of enantiomerically pure (R)-Tenofovir has been a significant focus of research and process development in the pharmaceutical industry. This guide explores the primary synthetic strategies that have been developed to achieve this.

Key Synthetic Strategies

Several distinct strategies for the synthesis of Tenofovir have been established, each with its own set of advantages and challenges. The core of these strategies often revolves around the stereoselective formation of the chiral side chain and its subsequent attachment to the adenine base, followed by the introduction of the phosphonate moiety.

The Chiral Pool Approach Utilizing (R)-Propylene Carbonate

A widely adopted industrial synthesis commences with the commercially available chiral building block, (R)-propylene carbonate. This approach establishes the desired stereochemistry early in the synthetic sequence.

A general workflow for this approach is as follows:

G A Adenine C (R)-9-(2-Hydroxypropyl)adenine ((R)-HPA) A->C NaOH, DMF 120-140 °C B (R)-Propylene Carbonate B->C E (R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine C->E Base (e.g., LiOtBu, Mg(OtBu)2) NMP or DMF D Diethyl p-toluenesulfonyloxymethylphosphonate (DESMP) D->E F Tenofovir ((R)-PMPA) E->F TMSBr or HBr Cleavage of ethyl esters

Caption: Synthesis of Tenofovir via the (R)-Propylene Carbonate route.

This route involves the alkylation of adenine with (R)-propylene carbonate to form the key intermediate, (R)-9-(2-hydroxypropyl)adenine ((R)-HPA).[3][4] The secondary alcohol of (R)-HPA is then alkylated with a phosphonomethylating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate (DESMP), in the presence of a strong base.[3] The final step is the deprotection of the phosphonate esters, typically using bromotrimethylsilane (TMSBr) or hydrobromic acid, to yield Tenofovir.[5]

Chemoenzymatic Synthesis Routes

To enhance enantioselectivity and employ milder reaction conditions, chemoenzymatic methods have been developed. These routes utilize enzymes for the key stereoselective step.

One such approach involves the kinetic resolution of a racemic alcohol intermediate using a lipase, or the stereoselective reduction of a ketone precursor using an alcohol dehydrogenase (ADH).[6][7]

G cluster_0 Route A: Ketone Reduction cluster_1 Route B: Kinetic Resolution A 1-(6-Chloro-9H-purin-9-yl)propan-2-one B (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol A->B Alcohol Dehydrogenase (ADH) (e.g., from L. kefir) E Key Chiral Intermediate B->E C rac-1-(6-Chloro-9H-purin-9-yl)propan-2-ol D (R)-Acetate + (S)-Alcohol C->D Lipase (e.g., from B. cepacia) Vinyl Acetate D->E Separation & Hydrolysis F Tenofovir E->F 1. Aminolysis 2. Alkylation with DESMP 3. Ester Cleavage

Caption: Chemoenzymatic pathways to a key chiral intermediate for Tenofovir synthesis.

In the stereoselective reduction pathway, a prochiral ketone is converted to the desired (R)-alcohol with high enantiomeric excess.[6] The kinetic resolution route selectively acylates the (R)-enantiomer from a racemic mixture, allowing for the separation of the two enantiomers.[6] The resulting chiral intermediate is then converted to Tenofovir through a series of chemical transformations.

Synthesis from Acyclic Precursors

More convergent strategies have been developed to avoid the use of adenine in the initial steps, which can sometimes lead to the formation of undesired regioisomers.[8] One such approach starts from diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide.

G A Diaminomaleonitrile (DAMN) B Formimidate Intermediate A->B Trimethylorthoformate D (R)-5-Amino-1-(2-hydroxypropyl) -1H-imidazole-4-carbonitrile ((R)-HPI) B->D Ba(OH)2 C (R)-1-Aminopropan-2-ol C->D E (R)-9-(2-Hydroxypropyl)adenine ((R)-HPA) D->E Formamidinium Acetate, DMF 100 °C F Tenofovir E->F Alkylation & Deprotection G cluster_0 Intracellular Activation A Tenofovir Disoproxil (Prodrug) B Tenofovir A->B Hydrolysis C Tenofovir Monophosphate B->C Phosphorylation (Cellular Kinases) D Tenofovir Diphosphate (TFV-DP) (Active Form) C->D Phosphorylation (Cellular Kinases) E Viral Reverse Transcriptase D->E Competitive Inhibition G Growing Viral DNA Chain E->G F Viral RNA F->G Reverse Transcription H Chain-Terminated Viral DNA G->H TFV-DP Incorporation I Inhibition of Viral Replication H->I

References

Biological Activity and Cellular Uptake of PMPA (Tenofovir): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir, chemically known as (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA), is a cornerstone acyclic nucleotide analog of adenosine monophosphate in the management of viral infections.[1][2][3] It exhibits potent activity against human immunodeficiency virus (HIV) types 1 and 2, and hepatitis B virus (HBV).[2] The clinical efficacy of tenofovir is not inherent to the molecule itself but is critically dependent on its transport into target cells and subsequent intracellular conversion to its pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[1][3][4] TFV-DP acts as a competitive inhibitor and chain terminator of viral reverse transcriptase (for HIV) or polymerase (for HBV), thereby halting viral replication.[2][3][5]

Due to the anionic nature of its phosphonate group, tenofovir has limited oral bioavailability, which led to the development of prodrugs like tenofovir disoproxil fumarate (TDF) to enhance gastrointestinal absorption and cellular uptake.[4][6] This technical guide provides a comprehensive overview of the biological activity, cellular transport mechanisms, and metabolic activation of tenofovir, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a vital resource for the scientific community.

Biological Activity of Tenofovir

The antiviral effect of tenofovir is a direct result of the intracellular actions of its diphosphorylated form, TFV-DP.

Mechanism of Action

Once inside the target cell, tenofovir undergoes two successive phosphorylation steps, catalyzed by host cellular kinases, to form tenofovir diphosphate (TFV-DP).[1] TFV-DP structurally mimics the natural substrate deoxyadenosine triphosphate (dATP). It competes with dATP for incorporation into the nascent viral DNA strand by the viral reverse transcriptase (in HIV) or DNA polymerase (in HBV).[2][5] Because tenofovir lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, its incorporation into the DNA chain results in immediate termination of chain elongation, effectively stopping viral replication.[2][3] TFV-DP is a weak inhibitor of mammalian DNA polymerases α and β, and mitochondrial DNA polymerase γ, which contributes to its favorable safety profile.[3]

Antiviral Spectrum and Potency

Tenofovir demonstrates potent and selective inhibition of retroviruses and hepadnaviruses.[7] Its in vitro efficacy is typically quantified by the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the drug concentration required to inhibit viral replication by 50%.

VirusCell LineEndpointValue (µM)Reference
HBV HepG2 2.2.15IC₅₀1.1[2]
HBV HB611IC₅₀2.5[2]
HBV (Cell-based assay)EC₅₀1.1[5][8]
HIV-1IIIB MT-2EC₅₀0.600[9]
Table 1: In Vitro Antiviral Activity of Tenofovir (PMPA).
Cytotoxicity and Selectivity Index

An essential parameter in drug development is the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected host cells by 50%.[10] The ratio of CC₅₀ to EC₅₀ yields the Selectivity Index (SI), a crucial measure of a drug's therapeutic window. A higher SI indicates greater selectivity for viral targets over host cells.

Cell LineEndpointValue (µM)Selectivity Index (SI)Reference
HepG2 2.2.15 CC₅₀>100>90[2]
HB611 CC₅₀260104[2]
Table 2: Cytotoxicity of Tenofovir (PMPA) and Corresponding Selectivity Index against HBV.
Resistance Mechanisms

The long-term efficacy of antiviral agents can be compromised by the emergence of drug-resistant viral strains. For HIV, the primary mutation associated with tenofovir resistance is the K65R substitution in the reverse transcriptase enzyme.[7][9] This mutation reduces the efficiency of tenofovir incorporation. Conversely, the common lamivudine-associated M184V mutation can increase HIV's susceptibility to tenofovir.[11]

Cellular Uptake and Metabolism

The journey of tenofovir from the bloodstream into the cell and its conversion to the active TFV-DP is a multi-step process mediated by host cell transporters and enzymes.

Cellular Transport

Tenofovir's entry into and exit from cells are managed by specific transporter proteins, with the renal proximal tubules being a primary site for this activity.[1]

  • Influx: In renal proximal tubule cells, tenofovir is actively transported from the blood into the cells primarily by Organic Anion Transporter 1 (OAT1) and, to a lesser degree, OAT3, which are located on the basolateral membrane.[1][6] In cell types that do not express these transporters, such as vaginal and T cells, tenofovir uptake is less efficient and appears to be an energy-dependent process that may involve endocytosis.[6][12]

  • Efflux: After accumulating in renal cells, tenofovir is secreted into the tubular lumen for excretion. This efflux is mediated by several ATP-binding cassette (ABC) transporters on the apical membrane, including Multidrug Resistance Protein 2 (MRP2), MRP4, MRP7, and MRP8.[1]

cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) TFV_blood Tenofovir OAT1 OAT1 TFV_blood->OAT1 Influx OAT3 OAT3 TFV_blood->OAT3 Influx TFV_cell Tenofovir MRP4 MRP4 TFV_cell->MRP4 Efflux MRP2 MRP2 TFV_cell->MRP2 Efflux TFV_lumen Tenofovir

Cellular transport of tenofovir in renal cells.

Quantitative Data on Cellular Transport

The efficiency of transport can be described by kinetic parameters such as the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal transport velocity.

TransporterCell SystemKinetic ParameterValueReference
hOAT1 HEK293 cellsKₘ72.4 ± 20 µM[1]
Table 3: Kinetic Parameters of Tenofovir Cellular Transporters.
Intracellular Phosphorylation

The bioactivation of tenofovir is a critical two-step phosphorylation cascade.

  • First Phosphorylation: Tenofovir is converted to tenofovir monophosphate (TFV-MP). This rate-limiting step is primarily catalyzed by adenylate kinase 2 (AK2).[1]

  • Second Phosphorylation: TFV-MP is subsequently phosphorylated to the active tenofovir diphosphate (TFV-DP). This reaction is efficiently carried out by pyruvate kinase (PK) and nucleoside diphosphate kinase (NDPK).[1]

TFV Tenofovir (PMPA) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase 2 (AK2) TFV_DP Tenofovir Diphosphate (TFV-DP) [Active Metabolite] TFV_MP->TFV_DP PK / NDPK

Intracellular phosphorylation pathway of tenofovir.

Intracellular Pharmacokinetics

Once formed, TFV-DP is notable for its long intracellular half-life, which contributes significantly to its potent antiviral activity and allows for once-daily dosing. Intracellular concentrations can vary by cell type.

Cell TypeIncubation ConditionsIntracellular ConcentrationIntracellular Half-life (t½)Reference
Primary Human Hepatocytes 10 µM Tenofovir for 24h4.7 µM95 ± 6 hours[5][8]
HepG2 Cells 10 µM Tenofovir for 24h6.0 µMNot Reported[5][8]
Peripheral Blood Mononuclear Cells (PBMCs) In vivo (TDF regimen)80 - 160 fmol/10⁶ cellsMedian: 150 hours[13][14]
Table 4: Intracellular Concentrations and Half-life of Tenofovir Diphosphate (TFV-DP).

Key Experimental Protocols

The characterization of tenofovir's activity and uptake relies on a suite of specialized in vitro assays. The following sections provide detailed methodologies for these essential experiments.

Antiviral Activity Assay (EC₅₀ Determination)

This protocol describes a cell-based assay to determine the 50% effective concentration (EC₅₀) of tenofovir against HIV-1.

  • Objective: To measure the in vitro susceptibility of HIV-1 to tenofovir.

  • Materials:

    • Cell Line: TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase gene under the control of the HIV-1 LTR).[9]

    • Virus Stock: Laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB).[9]

    • Compound: Tenofovir (PMPA).

    • Reagents: Culture medium (e.g., RPMI 1640 with 10% FBS), 96-well culture plates, Luciferase Assay System.[9]

  • Procedure:

    • Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[9]

    • Drug Preparation: Prepare serial dilutions of tenofovir in culture medium.

    • Drug Addition: Add the drug dilutions to the appropriate wells in triplicate. Include virus control wells (no drug) and cell-only control wells.[9]

    • Virus Infection: Add a predetermined amount of HIV-1 stock to all wells except the cell-only controls.[9]

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Quantification: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[9]

    • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data using non-linear regression analysis.[9]

A 1. Seed TZM-bl cells in 96-well plate B 2. Prepare serial dilutions of Tenofovir A->B C 3. Add drug dilutions to cells B->C D 4. Infect cells with HIV-1 C->D E 5. Incubate for 48-72 hours D->E F 6. Lyse cells & measure luciferase activity E->F G 7. Calculate % inhibition & determine EC50 F->G

Experimental workflow for EC₅₀ determination.

Cellular Uptake Assay

This protocol details a method for assessing tenofovir uptake in a cell line engineered to express a specific transporter, such as OAT1.[1]

  • Objective: To quantify the rate of transporter-mediated uptake of tenofovir.

  • Materials:

    • Cell Lines: HEK293 cells stably transfected with the transporter of interest (e.g., hOAT1) and mock-transfected control cells.[1]

    • Radiolabeled Compound: [³H]-Tenofovir.

    • Reagents: Culture medium, ice-cold phosphate-buffered saline (PBS), cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS), scintillation cocktail.[1]

  • Procedure:

    • Cell Seeding: Seed transporter-expressing and mock-transfected cells in multi-well plates and grow to confluency.[1]

    • Preparation: On the day of the experiment, wash the cells twice with pre-warmed PBS.[1]

    • Initiate Uptake: Add uptake buffer containing a known concentration of [³H]-Tenofovir to the cells and incubate for a specified time (e.g., 2-10 minutes) at 37°C.[1]

    • Terminate Uptake: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS to stop the transport process.[1]

    • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes.[1]

    • Measure Radioactivity: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[1]

    • Data Normalization: Determine the protein concentration in each well to normalize the uptake data (e.g., using a BCA protein assay). Calculate the rate of uptake.[1]

A 1. Seed OAT1-expressing & mock cells B 2. Wash cells with pre-warmed PBS A->B C 3. Add [3H]-Tenofovir & incubate (2-10 min) B->C D 4. Stop uptake by washing with ice-cold PBS C->D E 5. Lyse cells D->E F 6. Measure radioactivity via scintillation counting E->F G 7. Normalize to protein concentration & calculate rate F->G

Experimental workflow for a cellular uptake assay.

Quantification of Intracellular TFV-DP by LC-MS/MS

This protocol outlines the measurement of the active metabolite TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs) using Liquid Chromatography-Tandem Mass Spectrometry.

  • Objective: To accurately quantify the intracellular concentration of TFV-DP.

  • Materials:

    • Samples: Isolated PBMC samples.

    • Reagents: 70% Methanol, internal standard (e.g., stable isotope-labeled TFV-DP), Solid-Phase Extraction (SPE) cartridges.[1]

    • Instrumentation: LC-MS/MS system.[1]

  • Procedure:

    • Cell Lysis and Extraction: Lyse a known number of PBMCs with 70% methanol containing an internal standard. Vortex, incubate, and centrifuge to pellet cell debris.[1]

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the supernatant from the cell lysate onto the cartridge. Wash the cartridge to remove impurities.[1]

    • Elution: Elute the analytes of interest (TFV-DP) from the SPE cartridge.

    • LC-MS/MS Analysis: Inject the eluted sample into the LC-MS/MS system. Separate the analytes using a suitable chromatography column and detect and quantify TFV-DP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[1]

    • Data Analysis: Construct a calibration curve using standards of known TFV-DP concentrations. Calculate the TFV-DP concentration in the samples and normalize to the cell number.[1]

A 1. Lyse known number of PBMCs with Methanol + Internal Std B 2. Centrifuge to pellet debris A->B C 3. Solid-Phase Extraction (SPE) of supernatant B->C D 4. Elute TFV-DP from SPE cartridge C->D E 5. Analyze by LC-MS/MS (MRM mode) D->E F 6. Quantify using calibration curve & normalize to cell count E->F

Workflow for TFV-DP quantification by LC-MS/MS.

Conclusion

Tenofovir (PMPA) remains a vital component of antiviral therapy due to its potent activity against HIV and HBV. Its efficacy is a complex interplay of cellular transport via specific influx and efflux proteins and mandatory intracellular activation through a two-step phosphorylation pathway. The resulting active metabolite, TFV-DP, is a highly effective viral chain terminator with a prolonged intracellular presence. A thorough understanding of these biological and cellular processes, facilitated by the robust experimental protocols detailed herein, is paramount for optimizing current therapeutic strategies and guiding the development of next-generation nucleotide analogs with improved pharmacological profiles.

References

Early Preclinical Studies of 9-(2-Phosphonomethoxypropyl)adenine (PMPA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechanism of Action

PMPA is an acyclic nucleoside phosphonate. As a nucleotide analogue, it bypasses the initial intracellular phosphorylation step required by nucleoside analogues, a process that can be inefficient in certain cell types like resting lymphocytes. PMPA is a prodrug that requires metabolic activation to its diphosphorylated form, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and DNA polymerase. It competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into the nascent viral DNA strand. Upon incorporation, the absence of a 3'-hydroxyl group on the tenofovir molecule leads to the termination of DNA chain elongation, thereby halting viral replication.[1][2][3]

Metabolic Activation Pathway

The intracellular conversion of PMPA to its active form is a critical step for its antiviral activity. The following diagram illustrates this metabolic pathway.

PMPA Metabolic Activation Metabolic Activation of PMPA PMPA PMPA (Tenofovir) PMPA_MP Tenofovir Monophosphate PMPA->PMPA_MP Cellular Kinases PMPA_DP Tenofovir Diphosphate (Active Form) PMPA_MP->PMPA_DP Cellular Kinases RT Viral Reverse Transcriptase PMPA_DP->RT Competitive Inhibition DNA_Chain Growing Viral DNA Chain RT->DNA_Chain Incorporation Termination Chain Termination DNA_Chain->Termination Prevents further elongation

Caption: Intracellular phosphorylation cascade of PMPA to its active diphosphate metabolite.

Antiviral Activity: In Vitro Studies

Early in vitro studies were crucial in establishing the potent and selective antiviral activity of PMPA against retroviruses.

Data Presentation
Virus Cell Line Assay Type IC₅₀ (µM) Reference
HIV-1MT-2 (T-lymphocytic)p24 antigen reduction~0.6[4]
HIV-1Human Peripheral Blood Mononuclear Cells (PBMCs)p24 antigen reduction~0.2[4]
Feline Immunodeficiency Virus (FIV)Feline ThymocytesNot Specified0.6[5]
Experimental Protocols

HIV-1 p24 Antigen Reduction Assay in MT-2 Cells and PBMCs

This method quantifies the inhibition of viral replication by measuring the production of the HIV-1 p24 capsid protein.

  • Cell Culture: MT-2 cells or phytohemagglutinin-stimulated human PBMCs were cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation: PMPA was dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution, which was then serially diluted to various concentrations.

  • Infection: Cells were infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the serially diluted PMPA was added to the cell cultures. Control wells included infected-untreated cells and uninfected-untreated cells.

  • Incubation: The cultures were incubated at 37°C in a humidified 5% CO₂ atmosphere for a period of 5-7 days to allow for viral replication.

  • Endpoint Measurement: After the incubation period, the cell culture supernatants were collected and the concentration of p24 antigen was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of p24 production at each drug concentration was calculated relative to the infected-untreated control. The 50% inhibitory concentration (IC₅₀) was determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetics: In Vivo Studies

Preclinical pharmacokinetic studies in various animal models were essential to understand the absorption, distribution, metabolism, and excretion (ADME) of PMPA.

Data Presentation

Pharmacokinetic Parameters of PMPA in Beagle Dogs (Intravenous Administration)

Dose (mg/kg) Cmax (µg/mL) AUC (µg·h/mL) t½ (h) Clearance (L/h/kg) Reference
13.2 ± 0.41.8 ± 0.21.3 ± 0.20.57 ± 0.06[1]
1031.8 ± 4.518.2 ± 2.11.4 ± 0.10.56 ± 0.06[1]

Oral Bioavailability of PMPA in Beagle Dogs

Dose (mg/kg) Bioavailability (%) Reference
1017.1 ± 1.88[1]
Experimental Protocols

Pharmacokinetic Study in Beagle Dogs

  • Animal Model: Male beagle dogs were used for these studies. The animals were fasted overnight prior to drug administration.

  • Drug Administration:

    • Intravenous (IV): PMPA was dissolved in a sterile saline solution and administered as a single bolus injection into a cephalic vein.

    • Oral (PO): PMPA was administered via oral gavage.

  • Blood Sampling: Blood samples were collected from a contralateral vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes.

  • Plasma Preparation: Plasma was separated by centrifugation and stored frozen at -20°C or -80°C until analysis.

  • Bioanalytical Method: The concentration of PMPA in plasma samples was determined using a validated high-performance liquid chromatography (HPLC) method with appropriate detection (e.g., UV or mass spectrometry). This typically involved protein precipitation followed by chromatographic separation.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), terminal half-life (t½), and clearance (CL). Oral bioavailability (F) was calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.

Toxicology

Early preclinical toxicology studies aimed to identify potential target organs for toxicity and to establish a preliminary safety profile for PMPA.

Key Findings

The principal toxicity observed in preclinical studies with PMPA was nephrotoxicity , specifically characterized by degeneration of the proximal convoluted tubules in the kidneys.[6] This effect was dose-dependent and typically observed at high doses. For instance, in macaques, nephrotoxicity was the primary toxicity when PMPA was infused at doses greater than 75 mg/kg/day.[6]

Experimental Protocols

General Toxicology Study in Macaques

  • Animal Model: Rhesus or cynomolgus macaques were used as a relevant non-human primate model.

  • Dose Administration: PMPA was administered via a clinically relevant route, such as subcutaneous injection or intravenous infusion, once daily for a specified duration (e.g., 28 days). A control group received a vehicle solution.

  • In-life Monitoring: Animals were monitored daily for clinical signs of toxicity, including changes in behavior, appetite, and body weight.

  • Clinical Pathology: Blood and urine samples were collected at baseline and at regular intervals during the study for hematology, clinical chemistry (including markers of renal function like serum creatinine and blood urea nitrogen), and urinalysis.

  • Necropsy and Histopathology: At the end of the study, a full necropsy was performed. Organs, with a particular focus on the kidneys, were collected, weighed, and preserved in formalin. Tissues were then processed, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a veterinary pathologist to identify any treatment-related pathological changes.

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical toxicology study.

Preclinical Toxicology Workflow General Preclinical Toxicology Workflow start Study Design animal_model Animal Model Selection (e.g., Macaques) start->animal_model dose_admin Dose Administration (Route, Duration) animal_model->dose_admin in_life In-life Monitoring (Clinical Signs, Body Weight) dose_admin->in_life clin_path Clinical Pathology (Blood, Urine) dose_admin->clin_path in_life->clin_path necropsy Necropsy in_life->necropsy clin_path->necropsy histopath Histopathology (Microscopic Examination) necropsy->histopath report Toxicology Report histopath->report

Caption: A simplified workflow for a preclinical toxicology assessment.

Conclusion

The early preclinical studies of 9-(2-Phosphonomethoxypropyl)adenine were instrumental in establishing its potent antiviral activity, defining its mechanism of action as a nucleotide analogue reverse transcriptase inhibitor, and characterizing its pharmacokinetic and toxicological profiles. The in vitro data demonstrated strong inhibition of HIV replication at sub-micromolar concentrations, while in vivo studies in animal models, particularly macaques, confirmed its efficacy in reducing viral loads. Pharmacokinetic assessments provided foundational data on its absorption and disposition, and toxicology studies identified nephrotoxicity as the primary dose-limiting toxicity at high exposures. These seminal investigations laid the groundwork for the successful clinical development of tenofovir as a cornerstone of antiretroviral therapy.

References

An In-depth Technical Guide on the Role of the Phosphonate Group in Tenofovir's Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Tenofovir is a cornerstone of antiretroviral therapy, and its efficacy is intrinsically linked to the unique chemical properties of its phosphonate group. This acyclic nucleoside phosphonate analog of adenosine 5'-monophosphate requires intracellular phosphorylation to its active diphosphate form, Tenofovir diphosphate (TFV-DP). The phosphonate moiety is a key structural feature, serving as a stable isostere of a phosphate group, which is critical for its mechanism of action and pharmacological profile. This guide delves into the multifaceted role of the phosphonate group, from its influence on metabolic stability and intracellular activation to its crucial function in the inhibition of viral reverse transcriptase and chain termination of viral DNA synthesis.

The Chemical and Biological Significance of the Phosphonate Group

The defining feature of Tenofovir is the replacement of a phosphate ester oxygen with a methylene group, creating a carbon-phosphorus (C-P) bond. This phosphonate group is isosteric and isoelectronic to a phosphate group but confers significantly different properties.

  • Metabolic Stability: The C-P bond is not a substrate for cellular esterases that would otherwise hydrolyze a phosphate ester linkage (O-P bond).[1][2] This inherent resistance to enzymatic degradation ensures the integrity of the molecule until its activation within the target cell, contributing to its long intracellular half-life.[3][4]

  • Physicochemical Properties: At physiological pH, the phosphonate group is dianionic, which severely restricts its passive diffusion across cellular membranes.[4][5] This limitation necessitates the use of prodrug strategies, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), which mask the negative charges with lipophilic groups to enhance oral bioavailability and cell permeability.[1][5][6]

Intracellular Activation Pathway

Tenofovir, delivered via its prodrugs, must be converted into its pharmacologically active form, Tenofovir diphosphate (TFV-DP), through a two-step phosphorylation process.[5][7] Unlike nucleoside analogs that require three phosphorylation steps, Tenofovir's phosphonate group serves as the alpha-phosphate, bypassing the often rate-limiting initial phosphorylation step.[4][8]

The activation is catalyzed by cellular kinases:

  • First Phosphorylation: Tenofovir is phosphorylated to Tenofovir monophosphate (TFV-MP) by adenylate kinase 2 (AK2) in various tissues, including peripheral blood mononuclear cells (PBMCs), vaginal, and colorectal tissues.[9][10]

  • Second Phosphorylation: TFV-MP is then converted to the active TFV-DP.[9] The enzymes responsible for this step are tissue-specific. Pyruvate kinase (PKM and PKLR isoforms) catalyzes this reaction in PBMCs and vaginal tissue, while creatine kinase (CKM) is responsible in colorectal tissue.[9][10]

Tenofovir_Activation_Pathway cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space TDF Tenofovir Disoproxil (TDF) or Tenofovir Alafenamide (TAF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Phosphorylation Esterases Esterases / Cathepsin A Esterases->TDF AK2 Adenylate Kinase 2 (AK2) AK2->TFV PK_CK Pyruvate Kinase (PKM/PKLR) or Creatine Kinase (CKM) PK_CK->TFV_MP

Caption: Intracellular activation of Tenofovir prodrugs.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The antiviral activity of Tenofovir is mediated by TFV-DP, which acts as a potent inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA.[6][11]

Competitive Inhibition

TFV-DP is a structural analog of the natural substrate deoxyadenosine 5'-triphosphate (dATP).[12] It competes with dATP for binding to the active site of HIV-1 RT.[6][7] The phosphonate group and the subsequent phosphate are crucial for this interaction, mimicking the triphosphate chain of dATP and allowing TFV-DP to bind effectively to the enzyme's nucleotide-binding site.[13][14] Crystal structure studies have shown that key residues in the RT active site, such as K65 and R72, interact with the phosphonate and phosphate moieties of the incoming inhibitor.[13]

DNA Chain Termination

Once TFV-DP is incorporated into the growing viral DNA strand by RT, it causes premature chain termination.[6][15] Tenofovir is an acyclic nucleotide, meaning it lacks the conventional deoxyribose sugar ring and, critically, the 3'-hydroxyl group required for the formation of a 5'-3' phosphodiester bond with the next incoming nucleotide.[3][6] The absence of this 3'-OH group makes further DNA chain elongation impossible, thus halting viral DNA synthesis and preventing viral replication.[6][8]

Mechanism_of_Action cluster_0 HIV-1 Reverse Transcriptase Active Site cluster_1 Competition cluster_2 Incorporation & Termination RT HIV-1 RT DNA_growing Growing Viral DNA RT->DNA_growing Incorporates TFV-DP dATP dATP (Natural Substrate) dATP->RT Binds or TFV_DP Tenofovir-DP (Inhibitor) TFV_DP->RT Binds DNA_terminated Terminated Viral DNA DNA_growing->DNA_terminated Block No 3'-OH Group: Further Elongation Blocked DNA_terminated->Block

Caption: Competitive inhibition and chain termination by Tenofovir-DP.

Quantitative Analysis of Tenofovir's Antiviral Activity

The potency of Tenofovir is quantified through various biochemical and cell-based assays. The data highlights its high affinity for HIV-1 RT and potent antiviral activity at concentrations that are minimally toxic to human cells.

ParameterDescriptionValueVirus/System
Ki (TFV-DP) Inhibition constant for HIV-1 RT0.02 - 0.2 µMHIV-1 RT (Biochemical Assay)
IC50 (TFV) 50% inhibitory concentration0.004 - 8.5 µMHIV-1 (Various cell lines)
CC50 (TFV) 50% cytotoxic concentration> 100 µMHuman PBMCs
Selectivity Index Ratio of CC50 to IC50> 10 - > 25,000Varies by cell line

(Note: Values are compiled from multiple literature sources and can vary based on the specific assay conditions, cell types, and virus strains used.)

Tenofovir shows high selectivity for viral reverse transcriptase over human DNA polymerases α, β, and mitochondrial DNA polymerase γ, which contributes to its favorable safety profile.[3][15]

Key Experimental Methodologies

The characterization of Tenofovir's activity relies on standardized biochemical and cell-based assays.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)

This assay directly measures the ability of TFV-DP to inhibit the enzymatic activity of purified HIV-1 RT.

Principle: The assay quantifies the synthesis of DNA by recombinant HIV-1 RT using a synthetic template/primer. The incorporation of labeled nucleotides (e.g., biotin- or digoxigenin-labeled dUTP) is measured, typically via a colorimetric or chemiluminescent signal.[16]

Detailed Protocol:

  • Immobilization: A biotinylated template/primer hybrid (e.g., poly(A) • oligo(dT)) is immobilized onto streptavidin-coated 96-well microplates.

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (TFV-DP) and a positive control inhibitor (e.g., Nevirapine). Prepare a reaction mixture containing dNTPs, including a labeled dUTP (e.g., DIG-dUTP).

  • Reaction Setup: Add the reaction mixture to the wells, followed by the diluted inhibitor or control.

  • Initiation: Initiate the polymerization reaction by adding a standardized amount of recombinant HIV-1 RT enzyme to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Detection:

    • Wash the plate to remove unincorporated nucleotides.

    • Add an antibody-enzyme conjugate that binds to the incorporated label (e.g., anti-DIG-Peroxidase). Incubate to allow binding.

    • Wash the plate to remove the unbound conjugate.

    • Add a peroxidase substrate (e.g., ABTS). The enzyme converts the substrate to a colored product.

  • Quantification: Stop the reaction and measure the absorbance using a microplate reader. The signal intensity is proportional to the amount of DNA synthesized and thus to the RT activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.[16]

RT_Inhibition_Assay_Workflow start Start prep 1. Immobilize Biotin-Template/Primer on Streptavidin Plate start->prep reagents 2. Prepare Inhibitor (TFV-DP) Dilutions & Reaction Mix (dNTPs) prep->reagents reaction 3. Add Mix, Inhibitor, and Recombinant HIV-1 RT to Wells reagents->reaction incubation 4. Incubate at 37°C (Allows DNA Synthesis) reaction->incubation wash1 5. Wash Wells (Remove Unused dNTPs) incubation->wash1 detection 6. Add Anti-Label-Enzyme Conjugate (e.g., Anti-DIG-POD) & Incubate wash1->detection wash2 7. Wash Wells (Remove Unbound Conjugate) detection->wash2 substrate 8. Add Colorimetric Substrate wash2->substrate measure 9. Measure Absorbance (Signal ∝ RT Activity) substrate->measure analysis 10. Calculate IC50 Value measure->analysis end End analysis->end

Caption: Workflow for a colorimetric HIV-1 RT inhibition assay.
Cell-Based Antiviral Assay

This assay measures the ability of Tenofovir (as a prodrug) to inhibit HIV-1 replication in a cellular context.

Principle: Susceptible host cells (e.g., TZM-bl cells, PBMCs) are infected with HIV-1 in the presence of varying concentrations of the antiviral drug. The extent of viral replication is quantified after a set incubation period by measuring a viral marker, such as RT activity in the supernatant, p24 antigen levels, or reporter gene expression (e.g., luciferase in TZM-bl cells).

Detailed Protocol:

  • Cell Plating: Plate host cells (e.g., TZM-bl) in a 96-well plate and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of the Tenofovir prodrug (e.g., TDF) in cell culture medium.

  • Treatment and Infection: Add the drug dilutions to the cells. Subsequently, infect the cells with a known amount of HIV-1 virus stock. Include 'virus only' (positive) and 'cells only' (negative) controls.

  • Incubation: Incubate the plate for 48-72 hours to allow for viral entry, reverse transcription, integration, and production of new viral proteins or reporter gene products.

  • Quantification:

    • p24 ELISA: Measure the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant using a commercial ELISA kit.

    • Reporter Gene Assay: If using TZM-bl cells, lyse the cells and measure the activity of the Tat-inducible luciferase reporter gene using a luminometer.

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration compared to the 'virus only' control. Determine the IC₅₀ (50% inhibitory concentration) from the resulting dose-response curve. Simultaneously, a cytotoxicity assay (e.g., MTS) is run in parallel on uninfected cells to determine the CC₅₀ (50% cytotoxic concentration).

Conclusion

The phosphonate group is the linchpin of Tenofovir's success as an antiviral agent. Its metabolic stability ensures the drug's integrity, while its role as a phosphate isostere allows it to bypass the initial, often inefficient, step in the activation of nucleoside analogs. Once activated to Tenofovir diphosphate, the phosphonate and its attached phosphate are critical for high-affinity binding to the HIV-1 reverse transcriptase active site. Finally, as part of an acyclic structure lacking a 3'-OH group, its incorporation into viral DNA acts as an irreversible stop signal for replication. This combination of properties, all stemming from the strategic inclusion of the phosphonate moiety, makes Tenofovir a highly potent, selective, and durable component of modern antiretroviral therapy.

References

Methodological & Application

Application Notes and Protocols: In Vitro Anti-HIV Assay of 9-(2-Phosphonomethoxypropyl)adenine (PMPA/Tenofovir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Phosphonomethoxypropyl)adenine (PMPA), also known as Tenofovir, is a potent acyclic nucleoside phosphonate analog that demonstrates significant efficacy against the human immunodeficiency virus (HIV).[1][2] As a nucleotide reverse transcriptase inhibitor (NRTI), PMPA plays a crucial role in antiretroviral therapy. Its in vitro evaluation is a critical step in understanding its mechanism of action, potency, and cytotoxicity profile. These application notes provide detailed protocols for conducting in vitro anti-HIV assays of PMPA, along with its mechanism of action and a summary of its antiviral activity.

Mechanism of Action

PMPA is a prodrug that requires intracellular phosphorylation to become its active metabolite, PMPA diphosphate (PMPApp).[3] Cellular enzymes catalyze this conversion. PMPApp then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase (RT).[4] Once incorporated, PMPApp acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.[5]

G cluster_cell Host Cell cluster_virus HIV Replication Cycle PMPA PMPA (Tenofovir) PMPA_MP PMPA-monophosphate PMPA->PMPA_MP Cellular Kinases PMPApp PMPA-diphosphate (Active Metabolite) PMPA_MP->PMPApp Cellular Kinases RT Reverse Transcriptase (RT) PMPApp->RT Competitive Inhibition Chain_Termination Chain Termination PMPApp->Chain_Termination Incorporation Viral_RNA Viral RNA Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA dATP, dCTP, dGTP, dTTP PMPA_uptake Uptake PMPA_uptake->PMPA

Caption: Mechanism of action of PMPA (Tenofovir).

Quantitative Data Summary

The following table summarizes the in vitro anti-HIV activity and cytotoxicity of PMPA in various cell lines. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%.[6] The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

CompoundCell LineVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
PMPA (Tenofovir)MT-2HIV-1(IIIB)~0.6~1200>2000[1]
PMPA (Tenofovir)PBMCsHIV-1(IIIB)~0.2~1250>6250[1]
PMPA (Tenofovir)MT-4HIV-1(IIIB)4.2>1000>238[7]
PMPA (Tenofovir)PBMCsHIV-1(BaL)1.4>1000>714[7]
PMPA (Tenofovir)HepG2--398-[8]
PMPA (Tenofovir)Skeletal Muscle Cells--870-[8]
PMPA (Tenofovir)Erythroid Progenitor Cells-->200-[8]

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cell lines for use in antiviral assays.

Materials:

  • Human T-lymphocytic cell lines (e.g., MT-2, MT-4) or Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For PBMCs: Phytohemagglutinin (PHA) and Interleukin-2 (IL-2).

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Trypan blue dye

  • Hemocytometer or automated cell counter

Procedure:

  • Culture T-lymphocytic cell lines in supplemented RPMI 1640 medium.

  • For PBMCs, isolate from healthy donor blood and stimulate with PHA for 2-3 days, then maintain in medium containing IL-2.

  • Maintain cell cultures in a 37°C incubator with 5% CO2.

  • Monitor cell viability and density regularly using trypan blue exclusion.

  • Passage cells as needed to maintain logarithmic growth.

Anti-HIV Assay (p24 Antigen Capture ELISA)

Objective: To determine the concentration of PMPA that inhibits HIV-1 replication by 50% (EC50).

Materials:

  • PMPA (Tenofovir) stock solution

  • HIV-1 laboratory strains (e.g., HIV-1IIIB, HIV-1BaL)

  • 96-well microtiter plates

  • Maintained cell lines (MT-2 or PBMCs)

  • p24 Antigen Capture ELISA kit

  • Plate reader

Procedure:

  • Seed 96-well plates with cells (e.g., 1 x 10^5 cells/well for MT-2 or 1 x 10^6 cells/well for PBMCs).

  • Prepare serial dilutions of PMPA in culture medium and add to the wells. Include a no-drug virus control and a no-drug, no-virus cell control.

  • Infect the cells with a predetermined amount of HIV-1 (e.g., multiplicity of infection of 0.001).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.

  • After incubation, centrifuge the plates to pellet the cells.

  • Collect the cell-free supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercial p24 Antigen Capture ELISA kit according to the manufacturer's instructions.

  • Determine the EC50 value by plotting the percentage of p24 inhibition against the drug concentration and using a dose-response curve fitting model.

G A Seed cells in 96-well plate B Add serial dilutions of PMPA A->B C Infect cells with HIV-1 B->C D Incubate for 5-7 days C->D E Collect cell-free supernatant D->E F Quantify p24 antigen via ELISA E->F G Determine EC50 value F->G

Caption: Experimental workflow for the p24 antigen capture assay.

Cytotoxicity Assay (MTT or XTT Assay)

Objective: To determine the concentration of PMPA that is toxic to 50% of the cells (CC50).

Materials:

  • PMPA (Tenofovir) stock solution

  • 96-well microtiter plates

  • Maintained cell lines (uninfected)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or SDS)

  • Plate reader

Procedure:

  • Seed 96-well plates with uninfected cells at the same density as the antiviral assay.

  • Add serial dilutions of PMPA to the wells. Include a no-drug cell control.

  • Incubate the plates for the same duration as the antiviral assay (5-7 days).

  • Add MTT or XTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the no-drug control.

  • Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and using a dose-response curve fitting model.

Conclusion

The provided protocols offer a standardized approach to evaluate the in vitro anti-HIV activity of PMPA. Accurate determination of EC50 and CC50 values is essential for the preclinical assessment of antiviral compounds. These methods, coupled with an understanding of the drug's mechanism of action, provide a comprehensive profile of PMPA's efficacy and safety at the cellular level.

References

Application Notes and Protocols for 9-(2-Phosphonomethoxypropyl)adenine (Adefovir) in Primary Human Hepatocyte Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 9-(2-Phosphonomethoxypropyl)adenine, commonly known as adefovir, in primary human hepatocyte (PHH) cultures. This document outlines its mechanism of action, protocols for assessing antiviral efficacy and cytotoxicity, and a summary of relevant quantitative data.

Application Notes

Introduction

This compound (adefovir) is an acyclic phosphonate nucleotide analog of deoxyadenosine monophosphate. It is a potent antiviral agent primarily used in its prodrug form, adefovir dipivoxil, for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Primary human hepatocytes are the gold standard in vitro model for studying HBV infection and drug efficacy, as they retain the metabolic and enzymatic characteristics of the human liver.[1] These notes provide essential information for utilizing adefovir in this critical experimental system.

Mechanism of Antiviral Action

Adefovir dipivoxil is an orally bioavailable prodrug that is rapidly hydrolyzed by cellular esterases to its active form, adefovir.[1][3] Within the hepatocyte, cellular kinases phosphorylate adefovir to its active diphosphate metabolite, adefovir diphosphate.[2][3] This active metabolite acts as a competitive inhibitor and a chain terminator of the HBV DNA polymerase (reverse transcriptase).[1][2] It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA strand. Upon incorporation, adefovir diphosphate terminates the DNA chain synthesis due to the lack of a 3'-hydroxyl group, thereby halting viral replication.[3]

Cytotoxicity Profile

The primary dose-limiting toxicity of adefovir in clinical settings is nephrotoxicity. However, at high concentrations in vitro, cytotoxicity in hepatocytes can be observed. The main mechanism of adefovir-induced hepatotoxicity is linked to mitochondrial dysfunction.[4] The active metabolite can inhibit human mitochondrial DNA (mtDNA) polymerase-γ, leading to mtDNA depletion.[4] This impairment of mitochondrial function can disrupt oxidative phosphorylation, decrease ATP production, increase reactive oxygen species (ROS), and ultimately lead to hepatocyte apoptosis or necrosis.[4] It is important to note that primary hepatocytes may exhibit different sensitivities to adefovir compared to hepatoma cell lines like HepG2, and significant inter-donor variability can exist.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for adefovir from various experimental systems. Direct data from primary human hepatocytes is limited, so values from other relevant models are provided for reference.

ParameterValueExperimental SystemReference
Antiviral Activity
IC₅₀ (50% Inhibitory Concentration)0.1 µM - 1.5 µMHepG2 2.2.15 cells[5][6]
Kᵢ (Inhibition Constant) for HBV DNA Polymerase~0.1 µMEnzymatic Assay[3]
Reduction in HBV DNA (Clinical)3.52 log₁₀ copies/mL (median)Patients with chronic HBV (48 weeks)[7]
Reduction in HBV DNA (Clinical)-3.21 log₁₀ copies/mL (mean)HIV/HBV co-infected patients (48 weeks)[8]
Reduction in Viral Markers3-fold reduction in RNA synthesis and HBsAg productionPrimary Tupaia Hepatocytes[9]
Cytotoxicity
CC₅₀ (50% Cytotoxic Concentration)>100 µMHepG2 cells[4]
CC₅₀ (50% Cytotoxic Concentration)~200 µMPrimary Duck Hepatocytes[5]

Experimental Protocols

Protocol 1: Assessment of Adefovir's Antiviral Efficacy in HBV-Infected Primary Human Hepatocytes

This protocol outlines the steps to infect primary human hepatocytes with HBV and subsequently treat them with adefovir to determine its antiviral efficacy.

Materials:

  • Cryopreserved plateable primary human hepatocytes

  • Hepatocyte thawing, plating, and culture media

  • Collagen-coated multi-well plates (e.g., 24- or 48-well)

  • HBV inoculum (derived from cell culture, e.g., HepAD38 cells)[10]

  • Adefovir (or adefovir dipivoxil)

  • PEG 8000

  • Reagents for DNA/RNA extraction and quantitative PCR (qPCR)

  • Reagents for ELISA (for HBsAg, HBeAg)

Procedure:

  • Thawing and Plating of Hepatocytes:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes onto collagen-coated plates at a recommended seeding density to form a confluent monolayer.

    • Culture the cells for 24-48 hours to allow for recovery and monolayer formation.

  • HBV Infection:

    • Prepare the HBV inoculum in hepatocyte culture medium containing 4% PEG 8000.[10]

    • Aspirate the culture medium from the hepatocyte monolayer and add the HBV inoculum. A multiplicity of infection (MOI) or genome equivalents (GEq) per cell should be optimized for your system (e.g., 80 GEq/cell).[10]

    • Incubate for 16-24 hours at 37°C and 5% CO₂.

    • Remove the inoculum, and wash the cells gently three times with fresh culture medium to remove unbound virus.

  • Adefovir Treatment:

    • Prepare serial dilutions of adefovir in fresh hepatocyte culture medium. A suggested concentration range is 0.01 µM to 10 µM.

    • Add the medium containing the different concentrations of adefovir to the infected cells. Include a "no-drug" vehicle control.

    • Culture the cells for 7-10 days, replacing the medium with fresh adefovir-containing medium every 2-3 days.

  • Endpoint Analysis:

    • Supernatant Analysis: Collect the culture supernatant at various time points (e.g., days 3, 5, 7, 10) post-treatment.

      • Quantify secreted HBV DNA using qPCR.

      • Measure levels of HBsAg and HBeAg using ELISA kits.

    • Intracellular Analysis: At the end of the experiment, lyse the cells.

      • Extract total intracellular DNA and quantify HBV replicative intermediates (e.g., relaxed-circular DNA) by qPCR.[10]

      • Extract total RNA to measure HBV RNA transcripts by RT-qPCR.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each concentration relative to the vehicle control.

    • Determine the 50% effective concentration (EC₅₀ or IC₅₀) by plotting the percentage of inhibition against the log of the adefovir concentration and fitting the data to a dose-response curve.

Protocol 2: Evaluation of Adefovir-Induced Cytotoxicity in Primary Human Hepatocytes (MTT Assay)

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of hepatocytes as an indicator of cell viability following treatment with adefovir.

Materials:

  • Primary human hepatocytes and appropriate culture media

  • Collagen-coated 96-well plates

  • Adefovir

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Positive control for cytotoxicity (e.g., a known hepatotoxin)

Procedure:

  • Cell Seeding:

    • Seed primary human hepatocytes in a collagen-coated 96-well plate at a density that will ensure they are sub-confluent at the time of the assay.

    • Allow cells to attach and form a monolayer for 24-48 hours.

  • Adefovir Treatment:

    • Prepare serial dilutions of adefovir in fresh culture medium. A wide concentration range should be tested to determine the CC₅₀ (e.g., 1 µM to 500 µM).[1]

    • Include a vehicle control (medium with the same concentration of solvent used for adefovir) and a "no-cell" blank control.

    • Replace the culture medium with the medium containing the different concentrations of adefovir.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • At the end of the incubation period, carefully aspirate the medium.

    • Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (Viability % = [Absorbance of treated cells / Absorbance of control cells] x 100).

    • Plot the percentage of viability against the log of the adefovir concentration to determine the 50% cytotoxic concentration (CC₅₀).

Visualizations

cluster_extracellular Extracellular cluster_intracellular Hepatocyte Cytoplasm ADV_D Adefovir Dipivoxil (Prodrug) ADV Adefovir ADV_D->ADV Cellular Esterases ADV_MP Adefovir Monophosphate ADV->ADV_MP Cellular Kinases ADV_DP Adefovir Diphosphate (Active Metabolite) ADV_MP->ADV_DP Cellular Kinases HBV_Pol HBV DNA Polymerase (Reverse Transcriptase) ADV_DP->HBV_Pol dATP dATP (Natural Substrate) dATP->HBV_Pol DNA_Term DNA Chain Termination HBV_Pol->DNA_Term Incorporation of ADV-DP Rep_Inhibit HBV Replication Inhibited DNA_Term->Rep_Inhibit

Caption: Mechanism of action of adefovir in hepatocytes.

start Day 0: Seed Primary Human Hepatocytes culture Day 1-2: Allow Cell Attachment & Monolayer Formation start->culture infect Day 2-3: Infect with HBV (16-24h) culture->infect wash Wash 3x to Remove Inoculum infect->wash treat Day 3-10: Treat with Adefovir (Medium change every 2-3 days) wash->treat endpoints Endpoint Analysis treat->endpoints supernatant Collect Supernatant: - HBV DNA (qPCR) - HBsAg/HBeAg (ELISA) endpoints->supernatant cells Lyse Cells: - Intracellular HBV DNA (qPCR) - HBV RNA (RT-qPCR) endpoints->cells analysis Data Analysis: Calculate IC₅₀ supernatant->analysis cells->analysis

Caption: Experimental workflow for assessing antiviral efficacy.

start Day 0: Seed Primary Human Hepatocytes (96-well) culture Day 1-2: Allow Cell Attachment start->culture treat Day 2-5: Treat with Serial Dilutions of Adefovir (24-72h) culture->treat mtt_add Add MTT Reagent treat->mtt_add incubate Incubate (2-4h) for Formazan Formation mtt_add->incubate solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate->solubilize read Read Absorbance (570 nm) solubilize->read analysis Data Analysis: Calculate CC₅₀ read->analysis

Caption: Experimental workflow for evaluating cytotoxicity.

References

Tenofovir (PMPA) in Simian Immunodeficiency Virus (SIV) Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tenofovir (PMPA), a cornerstone nucleotide reverse transcriptase inhibitor, in the context of simian immunodeficiency virus (SIV) research. The SIV-infected non-human primate model is a critical tool for studying HIV pathogenesis, evaluating antiviral efficacy, and developing novel prevention strategies. Tenofovir has been extensively studied in this model, providing pivotal data for its clinical development for HIV treatment and pre-exposure prophylaxis (PrEP).

Mechanism of Action

Tenofovir is a prodrug, most commonly administered as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[1] Both forms require intracellular conversion to the active metabolite, Tenofovir Diphosphate (TFV-DP).[1] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase enzyme, crucial for the replication of retroviruses like SIV and HIV.[2] Upon incorporation into the nascent viral DNA strand, TFV-DP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis.[1] TAF is more stable in plasma and is primarily metabolized intracellularly, resulting in higher intracellular concentrations of TFV-DP and lower systemic exposure to Tenofovir compared to TDF.[3]

Intracellular Activation of Tenofovir Prodrugs cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space (e.g., CD4+ T-cell) TDF Tenofovir Disoproxil Fumarate (TDF) TFV_plasma Tenofovir (TFV) TDF->TFV_plasma Plasma Esterases TAF Tenofovir Alafenamide (TAF) TAF_in TAF TAF->TAF_in Cellular Uptake TFV_in Tenofovir (TFV) TFV_plasma->TFV_in Cellular Uptake TAF_in->TFV_in Cathepsin A / Carboxylesterase 1 TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_in->TFV_MP Adenylate Kinase 2 TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase RT SIV Reverse Transcriptase TFV_DP->RT Competitive Inhibition DNA Viral DNA Chain Termination RT->DNA Incorporation & Chain Termination

Figure 1: Intracellular activation pathway of Tenofovir prodrugs.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on Tenofovir application in SIV research.

Table 1: Efficacy of Tenofovir in SIV Prophylaxis and Treatment

Study FocusAnimal ModelSIV StrainTenofovir FormulationDosage and RouteKey Efficacy OutcomeCitation
Pre-Exposure Prophylaxis (PrEP)Rhesus MacaquesSHIVSF162P3TDF22 mg/kg, oral, dailyPartial protection against multiple rectal challenges[4]
PrEPRhesus MacaquesSHIVTDF + Emtricitabine22 mg/kg TDF + 20 mg/kg FTC, oral, dailyComplete protection in 6/6 animals after 14 exposures[5]
Post-Exposure Prophylaxis (PEP)Newborn Rhesus MacaquesSIVmacPMPA (Tenofovir)30 mg/kg, subcutaneous, 2 doses (4h pre- and 24h post-exposure)Protected all 4 treated animals from oral infection[6]
Treatment of Chronic InfectionInfant Rhesus MacaquesSIVmac251PMPA (Tenofovir)30 mg/kg, subcutaneous, dailySignificant suppression of viremia[4]
Topical PrEPPigtailed MacaquesSHIVTenofovir Gel (1%)1 ml, intravaginalRapid distribution and sustained tissue concentrations[7]
Weekly Oral PrEPPigtailed MacaquesSHIV162P3TAF27.4 mg/kg, oral, weeklyProtection from vaginal and rectal challenges[8]

Table 2: Pharmacokinetic Parameters of Tenofovir in Macaques

Tenofovir FormulationRoute of AdministrationDoseCmax (plasma)Tmax (plasma)Intracellular TFV-DP (PBMCs)Citation
TDFOral22 mg/kg~200-400 ng/mL~1-2 hours107-248 fmol/106 cells[9]
TAFOral27.4 mg/kg (weekly)Not specifiedNot specified~1000 fmol/106 cells (trough)[8]
TenofovirSubcutaneous10 mg/kg~1500-2000 ng/mL~1 hourNot specified[10]
Tenofovir Gel (1%)Intravaginal1 mlLow systemic absorptionNot applicableHigh local tissue concentrations[7]

Experimental Protocols

The following are generalized protocols based on methodologies reported in SIV research. Specific details may need to be optimized based on the experimental design.

Protocol 1: Oral Administration of Tenofovir Disoproxil Fumarate (TDF)

Objective: To administer a daily oral dose of TDF to rhesus macaques for PrEP or treatment studies.

Materials:

  • Tenofovir Disoproxil Fumarate (TDF) powder

  • Peanut butter, jelly, or fruit

  • Weighing scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the required dose of TDF for each macaque based on its body weight (e.g., 22 mg/kg).[4]

  • Accurately weigh the calculated amount of TDF powder.

  • Mix the TDF powder thoroughly with a small amount of palatable food such as peanut butter, jelly, or place it inside a piece of fruit.[4]

  • Present the food containing the drug to the macaque. Ensure the entire dose is consumed.

  • Observe the animal to confirm ingestion.

  • Record the date, time, and dose administered for each animal.

Protocol 2: Subcutaneous Administration of Tenofovir (PMPA)

Objective: To administer Tenofovir via subcutaneous injection.

Materials:

  • Tenofovir (PMPA) solution for injection

  • Sterile syringes and needles (e.g., 25-gauge)

  • 70% ethanol swabs

  • Animal restraint equipment

  • Appropriate PPE

Procedure:

  • Calculate the required volume of Tenofovir solution based on the animal's weight and the desired dosage (e.g., 30 mg/kg).[6]

  • Anesthetize or restrain the macaque according to approved institutional animal care and use committee (IACUC) protocols.

  • Select an injection site, typically in the dorsal scapular region.

  • Disinfect the injection site with a 70% ethanol swab.

  • Lift a fold of skin and insert the needle into the subcutaneous space.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Inject the solution slowly.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Record the administration details.

Protocol 3: Plasma and PBMC Isolation for Pharmacokinetic and Virological Analysis

Objective: To collect and process blood samples for the measurement of drug concentrations and viral load.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • Ficoll-Paque or similar density gradient medium

  • Phosphate-buffered saline (PBS)

  • Cryovials

  • -80°C freezer

Procedure:

  • Collect whole blood from anesthetized macaques via venipuncture into EDTA tubes at specified time points post-drug administration.[10]

  • Plasma Isolation:

    • Centrifuge the blood at 1,500 x g for 10 minutes at 4°C.[6]

    • Carefully aspirate the plasma (supernatant) without disturbing the buffy coat.

    • Aliquot plasma into cryovials and store at -80°C until analysis.[6]

  • PBMC Isolation:

    • After plasma removal, dilute the remaining blood with an equal volume of PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Aspirate the layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.

    • Wash the cells with PBS and centrifuge. Repeat the wash step.

    • Resuspend the cell pellet and count the cells.

    • Store cell pellets at -80°C for subsequent DNA extraction or intracellular drug analysis.

Protocol 4: SIV Viral Load Quantification by Real-Time RT-PCR

Objective: To quantify the amount of SIV RNA in plasma samples.

Materials:

  • Viral RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix

  • SIV-specific primers and probe (e.g., targeting the gag gene)

  • Real-time PCR instrument

  • SIV RNA standards for quantification

Procedure:

  • Extract viral RNA from plasma samples using a commercial kit according to the manufacturer's instructions. To increase sensitivity for low viral loads, an initial ultracentrifugation step (e.g., 25,000 x g for 1 hour) can be used to pellet the virus from a larger plasma volume.[6]

  • Perform reverse transcription of the extracted RNA to generate complementary DNA (cDNA).

  • Set up the qPCR reaction by combining the cDNA, qPCR master mix, SIV-specific primers, and probe.

  • Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Quantify the SIV RNA copies per milliliter of plasma by comparing the sample's cycle threshold (Ct) values to a standard curve generated from serial dilutions of known quantities of SIV RNA.[11]

General Experimental Workflow for Tenofovir Efficacy Studies in SIV-Infected Macaques cluster_setup Study Setup cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis animal_selection Animal Selection (e.g., Rhesus Macaques) acclimatization Acclimatization & Baseline Measurements animal_selection->acclimatization group_assignment Group Assignment (Treatment vs. Control) acclimatization->group_assignment drug_admin Tenofovir Administration (Oral, SC, etc.) group_assignment->drug_admin siv_challenge SIV Challenge (IV, Rectal, Vaginal) drug_admin->siv_challenge PrEP Model blood_collection Blood Sample Collection (Plasma, PBMCs) drug_admin->blood_collection siv_challenge->drug_admin PEP/Treatment Model siv_challenge->blood_collection viral_load Viral Load Quantification (RT-qPCR) blood_collection->viral_load pk_analysis Pharmacokinetic Analysis (TFV & TFV-DP levels) blood_collection->pk_analysis immuno_analysis Immunological Assays (CD4/CD8 counts, etc.) blood_collection->immuno_analysis data_analysis Data Analysis & Interpretation viral_load->data_analysis pk_analysis->data_analysis immuno_analysis->data_analysis

Figure 2: Experimental workflow for Tenofovir studies in SIV models.

References

HPLC-MS/MS method for quantification of Tenofovir in urine samples

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-MS/MS method provides a robust and sensitive platform for the quantification of Tenofovir in human urine, a critical tool for monitoring adherence to HIV pre-exposure prophylaxis (PrEP) and for therapeutic drug monitoring.[1][2] Tenofovir, a nucleotide reverse transcriptase inhibitor, is widely used for treating HIV and HBV infections.[1] Measuring its concentration in urine serves as a non-invasive method to assess patient adherence and can be a proxy for drug exposure in renal proximal tubular cells, which is relevant for monitoring potential renal toxicity.[1][2]

This application note details a validated method for the determination of Tenofovir in urine samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Principle of the Method

This method utilizes reversed-phase liquid chromatography to separate Tenofovir from endogenous urine matrix components. The analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (IS), such as Tenofovir-d6, is used to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[3] The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Materials and Reagents
  • Standards: Tenofovir (TFV) and Tenofovir-d6 (TFV-d6) reference standards.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Matrix: Blank human urine for preparation of calibration standards and quality controls.

Preparation of Standards and Controls
  • Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Tenofovir in a water:methanol (80:20, v/v) mixture.[4]

    • Prepare a 1 mg/mL stock solution of Tenofovir-d6 in methanol.

    • Store stock solutions at -20°C or below.

  • Working Solutions:

    • Prepare intermediate and working standard solutions by serially diluting the stock solutions in a 50:50 mixture of water and methanol to create calibration standards across the desired concentration range (e.g., 10 - 10,000 ng/mL).[3]

    • Prepare an internal standard (IS) working solution (e.g., 50 ng/mL) in acetonitrile with 0.1% formic acid.[3]

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike blank human urine with the appropriate working standard solutions to prepare CC and QC samples at low, medium, and high concentration levels.

Sample Preparation

The protocol employs a straightforward protein precipitation step for sample clean-up.[3]

  • Aliquoting: Transfer 100 µL of the urine sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Dilution (Optional): For expected high concentrations, urine samples can be pre-diluted. A 50-fold dilution with blank plasma or water has been shown to minimize variability.[2]

  • Internal Standard Addition & Precipitation: Add 200 µL of the IS working solution in acetonitrile (containing 0.1% formic acid) to each tube.[3]

  • Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 5 minutes to pellet the precipitated proteins.[5]

  • Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

  • Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[4]

G Figure 1: Experimental Workflow for Tenofovir Quantification in Urine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Aliquot 100 µL Urine Sample Add_IS 2. Add Internal Standard in Acetonitrile Sample->Add_IS Vortex 3. Vortex to Precipitate Protein Add_IS->Vortex Centrifuge 4. Centrifuge at 15,000 x g Vortex->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Inject 6. Inject into LC-MS/MS Transfer->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Acquire 9. Data Acquisition Detect->Acquire Quantify 10. Generate Calibration Curve & Quantify Samples Acquire->Quantify

Caption: Experimental Workflow for Tenofovir Quantification in Urine.

Instrumentation and Conditions

a) Liquid Chromatography (HPLC)

ParameterRecommended Condition
Column Kinetex PFP (2.6 µm, 4.6 x 100 mm) or equivalent reversed-phase column (e.g., Atlantis T3, C18).[1][3][6]
Mobile Phase A 0.1% Formic Acid in Water.[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.[3][4]
Flow Rate 0.25 - 1.0 mL/min.[4][6]
Elution Profile Gradient or Isocratic. A typical gradient might start at low %B, ramp up to wash the column, and re-equilibrate.[1][3]
Column Temp. 40°C.[7]
Injection Vol. 10 µL.[4]
Run Time ~5 minutes.[3]

b) Tandem Mass Spectrometry (MS/MS)

ParameterRecommended Condition
Ionization Mode Electrospray Ionization, Positive (ESI+).[1]
Scan Type Multiple Reaction Monitoring (MRM).
MRM Transition (TFV) m/z 288.3 → 176.3.[3]
MRM Transition (TFV-d6) m/z 294.3 → 182.2.[3]
Source Temp. Instrument dependent (e.g., 500°C).
IonSpray Voltage Instrument dependent (e.g., 5500 V).

Note: MS/MS parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument used to achieve maximum signal intensity.

Method Performance and Validation Data

The following tables summarize the typical validation parameters for this analytical method.

Table 1: Linearity and Sensitivity

ParameterResult
Calibration Range 10 - 1,000 ng/mL.[3]
Correlation Coefficient (r²) > 0.99.[3]
Limit of Detection (LOD) 5 ng/mL.[3]
Limit of Quantification (LOQ) 10 ng/mL.

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Accuracy (% Recovery)Precision (% CV)
Low 3091.6 - 109.2%< 15%
Medium 30095.5 - 105.1%< 15%
High 80093.6 - 100.0%.[3]< 15%
(Data synthesized from typical performance criteria outlined in cited literature).[4][5]

Table 3: Recovery and Matrix Effect

ParameterResult
Recovery Consistent and reproducible for both analyte and internal standard.[1]
Matrix Effect Minimal matrix effect observed, with a mean % matrix effect around 103% and %CV values between 2.1% and 6.9%.[1][4]

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Tenofovir in human urine. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. This method is well-suited for clinical research and therapeutic drug monitoring, particularly for assessing adherence to antiretroviral therapy.

References

Preparing Tenofovir Stock Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir is a cornerstone nucleotide analog reverse transcriptase inhibitor (NtRTI) widely employed in antiviral research, particularly for studies involving Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2][3] Due to its poor oral bioavailability, Tenofovir is most commonly used in its prodrug forms: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[2][3][4] These prodrugs enhance cell permeability and are intracellularly metabolized to the active Tenofovir diphosphate, which acts as a chain terminator of viral DNA synthesis.[2][4][5] Accurate and reproducible in vitro experiments rely on the correct preparation and handling of Tenofovir stock solutions. This document provides detailed protocols and data for the preparation and use of Tenofovir and its prodrugs in cell culture applications.

Data Presentation

Solubility of Tenofovir and its Prodrugs

The choice of solvent is critical for preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for Tenofovir and its prodrugs, though aqueous solutions can be prepared for the parent compound.[6] It is imperative to use anhydrous DMSO to avoid moisture absorption, which can reduce solubility.[7]

CompoundSolventSolubilityReference
TenofovirDMSO~1 mg/mL[8]
Water~2.5 mg/mL in PBS (pH 7.2)[8]
EthanolInsoluble[7]
Tenofovir Disoproxil Fumarate (TDF)DMSO~14 mg/mL[6]
Ethanol~5 mg/mL[6]
Dimethylformamide (DMF)~16 mg/mL[6]
WaterSparingly soluble in aqueous buffers[6]
Tenofovir Alafenamide (TAF)DMSO100 mg/mL[9]
Stability of Tenofovir Stock Solutions

The stability of Tenofovir and its prodrugs in solution is influenced by factors such as pH, temperature, and light exposure. TDF, in particular, is susceptible to hydrolysis in neutral and alkaline conditions and is also sensitive to light.[10][11]

CompoundStorage ConditionsStabilityReference
TenofovirAqueous solution (PBS, pH 7.2)Not recommended for storage longer than one day[8]
Tenofovir Disoproxil Fumarate (TDF)DMSO stock solution at -20°C or -80°CAliquot for single use to minimize freeze-thaw cycles
Acidic conditions (pH 1.2-2.2)Exhibits maximum stability
Neutral/Alkaline conditionsSusceptible to hydrolysis[10]
Tenofovir Alafenamide (TAF)DMSO stock solution at -80°CStable for at least one year[9]
pH 4.8-5.8Most stable pH range[10]
In Vitro Cytotoxicity of Tenofovir and its Prodrugs

The cytotoxic effects of Tenofovir and its prodrugs vary depending on the cell line and exposure time. TAF generally exhibits a better safety profile due to lower systemic plasma concentrations of Tenofovir compared to TDF.[12]

CompoundCell LineAssayExposure TimeIC50 / CC50Reference
TenofovirHK-2 (Human Kidney)MTT48 hours9.21 µM[13]
HK-2 (Human Kidney)MTT72 hours2.77 µM[13]
HepG2 (Human Liver)ProliferationNot specified398 µM[1]
Normal Skeletal Muscle CellsProliferationNot specified870 µM[1]
Erythroid Progenitor CellsHematopoietic ToxicityNot specified>200 µM[1]
Tenofovir Alafenamide (TAF)MT-4 (T-cell line)Cell Viability5 days4.7 µM[14]
MT-2 (T-cell line)Cell Viability5 days42 µM[14]
PBMCsCell Viability5 days>100 µM[14]
In Vitro Antiviral Activity of Tenofovir and its Prodrugs

The antiviral potency of Tenofovir prodrugs is typically assessed by measuring the concentration required to inhibit viral replication by 50% (EC50).

CompoundVirusCell LineEC50Reference
TenofovirHIV-1 IIIBMT-2 cells0.013 µM[7]
HIV-1 clade FH9 cells0.04 µM[7]
Tenofovir Alafenamide (TAF)HIV-1 (mean of 29 primary isolates)PBMCs3.5 nM[14]
HIV-2 (mean)PBMCs1.8 nM[14]
HBVNot specified18 nM[15]

Experimental Protocols

Preparation of Tenofovir Stock Solutions

Materials:

  • Tenofovir, Tenofovir Disoproxil Fumarate (TDF), or Tenofovir Alafenamide (TAF) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Calculate the required mass: Determine the mass of the Tenofovir compound needed to achieve the desired stock solution concentration (e.g., 10 mM).

  • Weigh the compound: Accurately weigh the powder in a sterile microcentrifuge tube.

  • Add solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the powder is completely dissolved. Gentle warming may be necessary for some compounds, but avoid excessive heat.

  • Sterilization (Optional): If required, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, nuclease-free tubes to minimize freeze-thaw cycles. Store TDF and TAF stock solutions at -20°C or -80°C, protected from light. Aqueous solutions of Tenofovir are not recommended for long-term storage.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells seeded in a 96-well plate

  • Tenofovir working solutions (prepared by diluting the stock solution in cell culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the Tenofovir compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Tenofovir Mechanism of Action

Tenofovir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir_mono Tenofovir TDF->Tenofovir_mono Plasma Esterases TAF Tenofovir Alafenamide (TAF) TAF->Tenofovir_mono Intracellular Cathepsin A Tenofovir_mp Tenofovir Monophosphate Tenofovir_mono->Tenofovir_mp Cellular Kinases Tenofovir_dp Tenofovir Diphosphate (Active) Tenofovir_mp->Tenofovir_dp Cellular Kinases RT Reverse Transcriptase Tenofovir_dp->RT Competitive Inhibition Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Chain Termination Viral_RNA Viral RNA Viral_RNA->RT

Caption: Mechanism of action of Tenofovir prodrugs.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start calculate Calculate Mass of Tenofovir Compound start->calculate weigh Weigh Compound calculate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex sterilize Filter Sterilize (0.22 µm filter) vortex->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store end Ready for Use store->end

References

Application Notes and Protocols for Studying Tenofovir Resistance in Viral Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Its active form, tenofovir diphosphate (TFV-DP), competitively inhibits the viral reverse transcriptase (RT) enzyme, leading to chain termination of the nascent viral DNA and suppression of viral replication.[1][3] Despite its high genetic barrier to resistance, the emergence of drug-resistant viral strains poses a significant challenge to the long-term efficacy of Tenofovir-based therapies.[4][5] Understanding the molecular mechanisms of resistance is critical for the development of novel antiviral strategies and for optimizing current treatment regimens.

This document provides detailed methodologies for the experimental design and analysis of Tenofovir resistance in viral strains, focusing on both phenotypic and genotypic assays.

Mechanisms of Tenofovir Resistance

Resistance to Tenofovir primarily arises from specific mutations within the viral reverse transcriptase gene. These mutations confer resistance through two main mechanisms:

  • Decreased Incorporation: Mutations can alter the active site of the reverse transcriptase, reducing its affinity for tenofovir diphosphate compared to the natural substrate, dATP.[3][6] The K65R mutation in HIV-1 RT is a classic example of this mechanism.[1][6]

  • Increased Excision (Phosphorolysis): This mechanism involves the removal of the chain-terminating drug from the viral DNA.[1][6] This process is often mediated by a set of mutations known as thymidine analog mutations (TAMs).[1][7]

Quantitative Analysis of Tenofovir Resistance

The following tables summarize key quantitative data related to Tenofovir susceptibility and resistance in HIV-1 and HBV.

Table 1: In Vitro Susceptibility of Wild-Type and Mutant HIV-1 to Tenofovir (TFV) and Tenofovir Alafenamide (TAF)

Virus StrainRelevant Mutation(s)CompoundEC50 (nM)Fold Change vs. Wild-TypeReference
HIV-1IIIB (Wild-Type)-TAF101.0[1]
HIV-1IIIB (Wild-Type)-TFV6001.0[8]
TAF-SelectedK65RTAF656.5[8][9]
TFV-SelectedK65RTFV3060-33005.1-5.5[8]
Clinical Isolates≥3 TAMs including M41L or L210WTFV-Reduced Response[10]
Site-directed MutantM184VTFV-~0.7 (Increased Susceptibility)[11]

Table 2: Phenotypic Susceptibility Cutoffs for Tenofovir DF in HIV-1

AssaySusceptibility CategoryFold Change vs. Wild-TypeAssociated ResponseReference
Antivirogram & PhenoSenseFully Susceptible< 1.4Full Response[8][10]
Antivirogram & PhenoSenseReduced Susceptibility1.4 - 4.0Reduced Response[8][10]
Antivirogram & PhenoSenseResistant> 4.0Strongly Reduced or No Response[8][10]

Table 3: Tenofovir Resistance-Associated Mutations (RAMs) in HBV

Mutation(s)Associated Resistance/Reduced SusceptibilityCommentsReference
rtA194T + rtL180M + rtM204VTDF ResistanceReported in HIV/HBV co-infected patients.[12]
rtN236TReduced susceptibility to ADV and TFVOne of the more specific mutations for Tenofovir.[13]
rtS106C + rtH126Y + rtD134ETDF ResistanceIdentified in CHB patients.[12]
Multiple RAMsTDF ResistanceGenerally, multiple mutations are required to confer significant resistance.[5][13]

Experimental Protocols

Phenotypic Drug Susceptibility Assays

These assays measure the ability of a virus to replicate in the presence of varying concentrations of an antiviral drug.

A. Recombinant Virus Assay

Objective: To determine the 50% inhibitory concentration (IC50) of Tenofovir for a specific viral strain.

Materials:

  • Patient-derived or site-directed mutagenized viral polymerase gene

  • Expression vector

  • Competent bacterial cells

  • Plasmid purification kit

  • Transfection reagent

  • Permissive cell line (e.g., MT-2 cells for HIV)

  • Cell culture medium and supplements

  • Tenofovir (TDF or TAF)

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA for HIV, qPCR for HBV DNA)

  • CO2 incubator

Procedure:

  • Generation of Recombinant Virus:

    • Amplify the patient-derived or site-directed mutagenized viral polymerase gene region by RT-PCR (for RNA viruses) or PCR (for DNA viruses).[3]

    • Clone the amplified product into an appropriate expression vector.

    • Transform competent bacterial cells and select for positive clones.

    • Verify the sequence of the insert to confirm the presence of the desired mutations.[3]

    • Transfect a permissive cell line with the recombinant plasmid to generate virus stocks.

  • Infection and Drug Treatment:

    • Seed the permissive cells in a 96-well plate.

    • Infect the cells with the recombinant virus stocks in the presence of serial dilutions of Tenofovir.[3]

    • Include a no-drug control and a reference wild-type virus in each assay.[3]

  • Quantification of Viral Replication:

    • After a defined incubation period (e.g., 5-7 days), quantify the extent of viral replication in the cell culture supernatants using a suitable method.

  • Data Analysis:

    • Calculate the drug concentration that inhibits viral replication by 50% (IC50) by plotting the percentage of replication inhibition against the drug concentration.[3]

    • The fold change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

B. Viral Replication Capacity (Fitness) Assay

Objective: To measure the relative fitness of a mutant virus compared to a wild-type virus in the absence of drug pressure.

Materials:

  • Normalized stocks of mutant and wild-type viruses

  • Permissive cell line

  • Cell culture medium and supplements

  • Method for quantifying viral production

Procedure:

  • Virus Stock Preparation: Prepare stocks of the mutant and wild-type viruses with normalized infectious titers.[3]

  • Cell Infection: Infect a permissive cell line with equivalent amounts of the mutant and wild-type viruses in parallel.[3]

  • Monitoring Viral Growth: Collect supernatant samples at multiple time points post-infection (e.g., every 24 hours for 5-7 days).[3]

  • Quantification of Viral Production: Measure the amount of virus in the supernatant at each time point.[3]

  • Data Analysis: Compare the growth kinetics of the mutant and wild-type viruses. Replication capacity is often expressed as a percentage of the wild-type virus.

Genotypic Resistance Assays

These assays detect drug-resistance mutations in the viral genes.

Objective: To identify mutations in the viral reverse transcriptase gene associated with Tenofovir resistance.

Materials:

  • Plasma from an infected individual (viral load ≥ 500-1000 copies/mL)[14]

  • Viral RNA/DNA extraction kit

  • Reverse transcriptase and PCR reagents (including specific primers for the pol gene)

  • DNA purification kit

  • Sanger sequencing reagents or Next-Generation Sequencing (NGS) platform

  • Sequence analysis software

Procedure:

  • Nucleic Acid Extraction: Extract viral RNA (for HIV) or DNA (for HBV) from the plasma sample.[1]

  • RT-PCR/PCR:

    • For RNA viruses, perform reverse transcription to synthesize cDNA, followed by PCR to amplify the reverse transcriptase gene region.[1]

    • For DNA viruses, directly perform PCR to amplify the target region.

  • DNA Purification: Purify the amplified PCR product.

  • Sequencing:

    • Perform Sanger sequencing or NGS to determine the nucleotide sequence of the amplified region.[14]

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type reference sequence to identify mutations.

    • Interpret the identified mutations using databases such as the Stanford University HIV Drug Resistance Database.[14]

Enzymatic Assays with Recombinant Reverse Transcriptase

Objective: To characterize the kinetic parameters of wild-type and mutant reverse transcriptase enzymes in the presence of Tenofovir diphosphate.

Materials:

  • Purified recombinant wild-type and mutant reverse transcriptase

  • Template-primer (e.g., poly(rA)-oligo(dT))

  • Natural substrate (dATP)

  • Tenofovir diphosphate (TFV-DP)

  • Reaction buffer

  • Method for detecting DNA synthesis (e.g., incorporation of a radiolabeled or fluorescently labeled nucleotide)

Procedure:

  • Enzyme Kinetics:

    • Set up reactions containing the enzyme, template-primer, and varying concentrations of dATP and TFV-DP.

    • Initiate the reaction and measure the rate of DNA synthesis.

  • Data Analysis:

    • Determine the Michaelis-Menten constant (Km) for dATP and the inhibition constant (Ki) for TFV-DP.

    • Compare the kinetic parameters of the mutant and wild-type enzymes to understand the mechanism of resistance.

Visualizations

G cluster_cell Host Cell cluster_virus Viral Replication TDF Tenofovir Disoproxil Fumarate (TDF) Esterases Esterases TDF->Esterases Metabolism TFV Tenofovir (TFV) Kinases Cellular Kinases TFV->Kinases Phosphorylation TFVDP Tenofovir Diphosphate (TFV-DP) RT Reverse Transcriptase (RT) TFVDP->RT Competitive Inhibition Kinases->TFVDP Esterases->TFV ViralRNA Viral RNA Template ViralRNA->RT ProviralDNA Proviral DNA (Incomplete) RT->ProviralDNA Chain Termination dNTPs Natural dNTPs dNTPs->RT G cluster_wt Wild-Type RT cluster_mutant1 Mechanism 1: Decreased Incorporation cluster_mutant2 Mechanism 2: Increased Excision WT_RT Wild-Type Reverse Transcriptase WT_Incorp Efficient Incorporation of Tenofovir-DP WT_RT->WT_Incorp Mutant_RT1 Mutant Reverse Transcriptase (e.g., K65R) Discrimination Selective Discrimination (Reduced TFV-DP binding) Mutant_RT1->Discrimination Reduced_Incorp Reduced Incorporation Discrimination->Reduced_Incorp Mutant_RT2 Mutant Reverse Transcriptase (e.g., TAMs) Incorporated_TFV Incorporated Tenofovir-MP Mutant_RT2->Incorporated_TFV Excision Enhanced Phosphorolytic Excision (uses ATP) Incorporated_TFV->Excision Resumed_Synth Resumed DNA Synthesis Excision->Resumed_Synth TFVDP Tenofovir-DP TFVDP->WT_RT TFVDP->Mutant_RT1 dATP dATP dATP->WT_RT dATP->Mutant_RT1 G Start Start: Patient Sample or Known Mutation Genotypic Genotypic Analysis (Sequencing) Start->Genotypic SDM Site-Directed Mutagenesis Start->SDM GenerateVirus Generate Recombinant Virus Stocks Genotypic->GenerateVirus SDM->GenerateVirus Phenotypic Phenotypic Assay (IC50 Determination) GenerateVirus->Phenotypic Replication Replication Capacity Assay GenerateVirus->Replication Analysis Data Analysis: - Fold Change in IC50 - % Replication Capacity Phenotypic->Analysis Replication->Analysis Conclusion Conclusion: Characterize Resistance Profile and Fitness Cost Analysis->Conclusion

References

Application of Tenofovir Prodrugs in Drug Delivery Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategies and methodologies employed in the study of Tenofovir prodrugs for enhanced drug delivery. The following sections detail the rationale behind prodrug development, comparative data on prominent prodrugs, and detailed protocols for their evaluation.

Introduction to Tenofovir and the Prodrug Approach

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) with significant activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1] However, its clinical utility in its parent form is limited by poor oral bioavailability due to its hydrophilic nature and negative charge at physiological pH.[2][3] To overcome this limitation, prodrug strategies have been successfully employed to mask the phosphonate group, thereby enhancing lipophilicity and facilitating oral absorption.[2]

The two most notable prodrugs of Tenofovir are Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[1][4] These prodrugs have revolutionized antiretroviral therapy by enabling effective oral administration of Tenofovir.

Comparative Data of Tenofovir Prodrugs

The development from TDF to TAF represents a significant advancement in optimizing the delivery of Tenofovir to its target cells while minimizing systemic exposure and associated toxicities.[1][5]

In Vitro Antiviral Activity

The in vitro efficacy of Tenofovir and its prodrugs is a key indicator of their potential therapeutic value. The 50% effective concentration (EC50) is a standard measure of a drug's potency.

CompoundVirusCell LineEC50 (nM)
Tenofovir Alafenamide (TAF) HIV-1MT-2, MT-4, PBMCs5 - 7
Tenofovir Amibufenamide (TMF) HBVHepG2.2.157.29 ± 0.71
Tenofovir Alafenamide (TAF) HBVHepG2.2.1512.17 ± 0.56

Table 1: Comparative in vitro antiviral activity of Tenofovir prodrugs. Data sourced from multiple studies.[6][7]

Pharmacokinetic Parameters

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of Tenofovir prodrugs. These parameters highlight the improved delivery efficiency of newer prodrugs like TAF.

ProdrugDoseCmax (ng/mL)AUC (ng·h/mL)Absolute Bioavailability (%)
Tenofovir Disoproxil Fumarate (TDF) 300 mg2071810~25 (fasting), ~39 (with food)[2][1]
Tenofovir Alafenamide (TAF) 25 mg266.34272.08-
Tenofovir Amibufenamide (TMF) 25 mg154.45178.62-
Tenofovir Dipivoxil Fumarate 300 mg (single dose)456.72663.5~25% increase with food[8]
Tenofovir Dipivoxil Fumarate 300 mg (multiple doses)523.44152.4-

Table 2: Comparative plasma pharmacokinetics of Tenofovir following administration of different prodrugs in humans.[2][1][8]

ProdrugAnimal ModelDose (µmol/kg)AUC of TFV (ng·h/mL)Absolute Bioavailability of TFV (%)
Tenofovir Disoproxil Fumarate (TDF) Rats305.3917.21[2][6]
Tenofovir Alafenamide (TAF) Rats309.3028.60[2][6]
Tenofovir Amibufenamide (TMF) Rats3016.2646.70[2][6]

Table 3: Preclinical pharmacokinetic parameters of Tenofovir (TFV) after oral administration of prodrugs in rats.[2][6]

Signaling and Activation Pathways

The differential intracellular activation pathways of TDF and TAF are key to their distinct pharmacokinetic and safety profiles.

TDF_Activation_Pathway TDF Tenofovir Disoproxil Fumarate (TDF) Plasma Plasma TDF->Plasma Oral Administration Tenofovir Tenofovir (TFV) Plasma->Tenofovir Hydrolysis by Plasma Esterases Intracellular Intracellular Space Tenofovir->Intracellular TFV_MP Tenofovir Monophosphate (TFV-MP) Intracellular->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active) TFV_MP->TFV_DP Phosphorylation RT HIV Reverse Transcriptase TFV_DP->RT Inhibition

TDF Metabolic Activation Pathway

TAF_Activation_Pathway TAF Tenofovir Alafenamide (TAF) Plasma Plasma TAF->Plasma Oral Administration Intracellular Intracellular Space (e.g., Lymphocytes) Plasma->Intracellular High Plasma Stability Efficient Cellular Uptake Tenofovir_Ala Tenofovir-Alanine Metabolite Intracellular->Tenofovir_Ala Hydrolysis by Cathepsin A Tenofovir Tenofovir (TFV) Tenofovir_Ala->Tenofovir TFV_DP Tenofovir Diphosphate (TFV-DP) (Active) Tenofovir->TFV_DP Phosphorylation RT HIV Reverse Transcriptase TFV_DP->RT Inhibition

TAF Metabolic Activation Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of Tenofovir prodrugs.

In Vitro Antiviral Activity Assay (MT-4 Cell-Based)

This protocol is adapted for determining the anti-HIV activity of test compounds using the MT-4 human T-cell line.[9][4][10]

Materials:

  • MT-4 cells

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • HIV-1 stock (e.g., IIIB or NL4-3 strain)

  • Test compounds (Tenofovir prodrugs)

  • 96-well microtiter plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[4]

  • Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium.

  • Treatment: Add 50 µL of the diluted compounds to the respective wells. Include wells for "virus control" (no compound) and "cell control" (no virus, no compound).[10]

  • Infection: Add 50 µL of HIV-1 stock (at a multiplicity of infection that causes significant cell death in 4-5 days) to the wells containing test compounds and the virus control wells.[4] Do not add virus to the "cell control" wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.[10]

  • Cell Viability Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection relative to the virus control to determine the EC50.

Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal permeability of drug candidates.[11][12][13]

Materials:

  • Caco-2 cells

  • Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Permeable Transwell® inserts (e.g., 12- or 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • Test compounds

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to verify the integrity of the cell monolayer.[11]

  • Apical-to-Basolateral (A→B) Transport (Absorption):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound (at a defined concentration, e.g., 10 µM) dissolved in transport buffer to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral-to-Apical (B→A) Transport (Efflux):

    • Perform the experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.[11]

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[11]

    • Calculate the efflux ratio (ER) by dividing Papp (B→A) by Papp (A→B). An ER > 2 suggests active efflux.[11]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine key parameters following oral administration of a Tenofovir prodrug.[11][14]

Animals:

  • Male Sprague-Dawley or Wistar rats.[11]

Procedure:

  • Acclimatization: Acclimate animals to the facility for at least one week before the study.

  • Dosing:

    • Fast the animals overnight with free access to water.

    • Administer the Tenofovir prodrug orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (e.g., via the tail vein or a cannula in the jugular or carotid artery) at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).[11][14]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of Tenofovir and/or the prodrug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and oral bioavailability using non-compartmental analysis software.

Experimental and Logical Workflows

Visualizing the workflow of preclinical studies helps in planning and executing comprehensive drug delivery evaluations.

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Antiviral Activity Antiviral Activity Permeability Assay Permeability Assay (e.g., Caco-2) Antiviral Activity->Permeability Assay Cytotoxicity Cytotoxicity Cytotoxicity->Permeability Assay Metabolic Stability Metabolic Stability Permeability Assay->Metabolic Stability Data Analysis\n& Candidate Selection Data Analysis & Candidate Selection Metabolic Stability->Data Analysis\n& Candidate Selection Pharmacokinetics Pharmacokinetic Studies (e.g., in Rats) Efficacy Studies Efficacy Studies (Animal Models) Pharmacokinetics->Efficacy Studies Toxicology Toxicology Studies Efficacy Studies->Toxicology Clinical Trials Clinical Trials Toxicology->Clinical Trials Lead Prodrug\nCandidate Lead Prodrug Candidate Lead Prodrug\nCandidate->Antiviral Activity Lead Prodrug\nCandidate->Cytotoxicity Data Analysis\n& Candidate Selection->Pharmacokinetics Promising Candidate

Preclinical Evaluation Workflow

References

Application Notes and Protocols for Measuring Intracellular Tenofovir Diphosphate (TFV-DP) Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current techniques used to quantify intracellular Tenofovir diphosphate (TFV-DP), the active metabolite of the antiretroviral drug Tenofovir. Accurate measurement of intracellular TFV-DP is crucial for pharmacokinetic studies, monitoring medication adherence, and understanding the drug's efficacy in both HIV treatment and pre-exposure prophylaxis (PrEP).[1][2][3] This document outlines the predominant methodologies, presents detailed experimental protocols, and summarizes key quantitative data to aid in the selection and implementation of the most appropriate technique for your research needs.

Introduction to Tenofovir and its Active Metabolite

Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) that plays a critical role in the management of HIV and hepatitis B virus (HBV) infections.[4][5] Administered as prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), it is converted intracellularly to Tenofovir monophosphate and subsequently to the active diphosphate form, TFV-DP.[6][7] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, leading to chain termination of the viral DNA and suppression of viral replication.[4][5][6] The long intracellular half-life of TFV-DP, particularly in red blood cells (approximately 17 days), makes it an excellent biomarker for assessing long-term drug adherence.[1][3][8][9]

Tenofovir Mechanism of Action

The following diagram illustrates the intracellular conversion of Tenofovir prodrugs and the mechanism of action of TFV-DP.

Tenofovir_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TDF/TAF Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir TDF/TAF->Tenofovir Hydrolysis TFV-MP Tenofovir Monophosphate Tenofovir->TFV-MP Phosphorylation TFV-DP Tenofovir Diphosphate (Active Metabolite) TFV-MP->TFV-DP Phosphorylation RT HIV Reverse Transcriptase TFV-DP->RT Competitive Inhibition with dATP DNA_synthesis Viral DNA Elongation RT->DNA_synthesis Chain_termination Chain Termination DNA_synthesis->Chain_termination Inhibition

Caption: Intracellular activation of Tenofovir and inhibition of HIV reverse transcriptase.

Principal Measurement Techniques

The two primary methods for quantifying intracellular TFV-DP are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the quantification of TFV-DP due to its high sensitivity, specificity, and ability to multiplex with other analytes.[10][11] The method involves chromatographic separation of the analyte from the biological matrix followed by mass spectrometric detection.

  • Immunoassays: These methods, typically in an Enzyme-Linked Immunosorbent Assay (ELISA) format, offer a simpler and higher-throughput alternative to LC-MS/MS.[1][2] They rely on monoclonal antibodies that specifically bind to Tenofovir or its metabolites. While generally less sensitive than LC-MS/MS, they are valuable for adherence monitoring in clinical settings.[1]

Quantitative Data Summary

The following table summarizes the key performance characteristics of the different methods for TFV-DP quantification.

ParameterLC-MS/MS (PBMCs)LC-MS/MS (Dried Blood Spots)Immunoassay (Red Blood Cell Lysate)
Lower Limit of Quantification (LLOQ) ~0.05 pmol/10^6 cells[12]25 - 50 fmol/punch[13][14]~1.4 µM (IC50)[1]
Upper Limit of Quantification (ULOQ) >10 pmol/10^6 cells[12]~6400 fmol/punch[14]Not typically defined
Linear Range 0.35-10.91 ng/mL[15]0.05-12.5 ng/punch[16]Not applicable
Precision (%RSD) < 15%[15][17]< 15%[18]Not specified
Accuracy (%RE) 97.5-100.8%[15]Within 15% of nominal value[17]Not specified
Sample Volume 1-2 x 10^6 cells[15]One 3 mm punch from a DBS card[8][16][19]Variable
Throughput LowerModerateHigh

Experimental Workflow

The general workflow for the measurement of intracellular TFV-DP is depicted below.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_analysis Data Analysis Whole_Blood Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) Whole_Blood->PBMC_Isolation DBS_Preparation Dried Blood Spot (DBS) Preparation Whole_Blood->DBS_Preparation Cell_Lysis Cell Lysis (e.g., 70% Methanol) PBMC_Isolation->Cell_Lysis DBS_Preparation->Cell_Lysis Punch and Extraction LCMS LC-MS/MS Analysis Cell_Lysis->LCMS Immunoassay Immunoassay Cell_Lysis->Immunoassay Quantification Quantification of TFV-DP LCMS->Quantification Immunoassay->Quantification

Caption: General experimental workflow for intracellular TFV-DP measurement.

Detailed Experimental Protocols

Protocol 1: Quantification of TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs) by LC-MS/MS

This protocol is adapted from methodologies described in several peer-reviewed publications.[12][15][20]

1. PBMC Isolation:

  • Collect whole blood in CPT tubes or use standard Ficoll-Paque density gradient centrifugation.
  • Isolate PBMCs according to the manufacturer's instructions.
  • Wash the PBMC pellet twice with phosphate-buffered saline (PBS).
  • Count the cells using a hemocytometer or an automated cell counter to determine the cell number.

2. Cell Lysis and Protein Precipitation:

  • Resuspend the PBMC pellet (typically 1-2 x 10^6 cells) in 1 mL of ice-cold 70% methanol.[12]
  • Vortex the suspension for 30 seconds.
  • Incubate at -20°C for at least 1 hour to ensure complete cell lysis and protein precipitation.[12]
  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Carefully collect the supernatant containing the intracellular components, including TFV-DP.

3. Sample Preparation for LC-MS/MS:

  • Add an internal standard (e.g., isotopically labeled TFV-DP) to the supernatant.[17]
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in the initial mobile phase of the LC system.

4. LC-MS/MS Analysis:

  • Use a suitable liquid chromatography column for polar analytes, such as a weak anion exchange or HILIC column.[15][21][22]
  • Employ a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent.
  • Operate the mass spectrometer in positive ion mode with selected reaction monitoring (SRM) to detect the specific precursor and product ions for TFV-DP and the internal standard.

5. Data Analysis:

  • Generate a standard curve using known concentrations of TFV-DP.
  • Calculate the concentration of TFV-DP in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
  • Normalize the results to the number of cells used in the extraction (e.g., fmol/10^6 cells).

Protocol 2: Quantification of TFV-DP in Dried Blood Spots (DBS) by LC-MS/MS

This protocol is based on established methods for TFV-DP analysis from DBS.[8][16][19][23]

1. DBS Card Preparation:

  • Spot a known volume of whole blood (e.g., 25-50 µL) onto a Whatman 903 Protein Saver card.[8][24]
  • Allow the spots to dry completely at ambient temperature for at least 2 hours.[8]
  • Store the DBS cards in a sealed bag with a desiccant at -80°C until analysis.[8]

2. Extraction from DBS:

  • Using a 3 mm punch, excise a disc from the center of the dried blood spot.[16][19]
  • Place the punch into a microcentrifuge tube.
  • Add an extraction solution, typically 70:30 methanol:water, containing an internal standard.[19]
  • Vortex and incubate the tube to facilitate the extraction of TFV-DP from the DBS punch.

3. Sample Processing and Analysis:

  • Follow steps 2 (centrifugation and supernatant collection), 3, 4, and 5 from Protocol 1 for sample processing, LC-MS/MS analysis, and data quantification. The results are typically reported as fmol/punch.[19]

Protocol 3: Immunoassay for TFV-DP in Red Blood Cell Lysate

This protocol is a generalized procedure based on the principles of competitive ELISA for TFV-DP.[1][2]

1. Sample Preparation:

  • Isolate red blood cells (RBCs) from whole blood by centrifugation.
  • Lyse the RBCs by dilution in water or a suitable lysis buffer.[25]

2. Competitive ELISA:

  • Coat a 96-well plate with a Tenofovir-protein conjugate.
  • Add the RBC lysate sample, along with a specific monoclonal antibody against Tenofovir/TFV-DP, to the wells.
  • During incubation, free TFV-DP in the sample will compete with the coated Tenofovir for binding to the antibody.
  • Wash the plate to remove unbound components.
  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.
  • Wash the plate again.
  • Add a substrate that is converted by the enzyme to produce a measurable signal (e.g., colorimetric or fluorescent).
  • Measure the signal using a plate reader.

3. Data Analysis:

  • The signal intensity is inversely proportional to the concentration of TFV-DP in the sample.
  • Generate a standard curve using known concentrations of TFV-DP.
  • Determine the concentration of TFV-DP in the samples by interpolating their signal from the standard curve.

Conclusion

The choice of method for measuring intracellular TFV-DP depends on the specific research question, required sensitivity, sample throughput, and available resources. LC-MS/MS remains the gold standard for its accuracy and sensitivity, making it ideal for detailed pharmacokinetic studies. Immunoassays provide a valuable, high-throughput alternative for large-scale adherence monitoring in clinical and public health settings. The detailed protocols and comparative data provided in these application notes are intended to guide researchers in effectively implementing these techniques for the reliable quantification of intracellular TFV-DP.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Variability in Tenofovir Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tenofovir and its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in experiments involving Tenofovir and its prodrugs?

A1: Variability in experimental results with Tenofovir and its prodrugs can arise from several factors related to their physicochemical properties, handling, and the biological systems used. Key sources include:

  • pH-Dependent Stability: The stability of Tenofovir and its prodrugs is highly dependent on the pH of the solution. TDF is more stable in acidic conditions (pH 1.2-2.2) and degrades in neutral or alkaline environments.[1] TAF has a narrow stability window between pH 4.8 and 5.8.[2]

  • Prodrug Conversion: TDF and TAF are prodrugs that must be converted to the active form, Tenofovir diphosphate (TFV-DP), within the cell. The efficiency of this conversion can vary between different cell types and experimental conditions.[3][4]

  • Hygroscopicity: Tenofovir disoproxil salts can be sensitive to moisture, which may lead to degradation.[5]

  • Analytical Method Variability: The choice and execution of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can introduce variability if not properly validated and controlled.[5][6]

  • Cell Line Variability: Different cell lines can exhibit variations in the uptake, metabolism, and overall response to Tenofovir and its prodrugs.

  • Storage Conditions: Improper storage of stock solutions and experimental samples can lead to degradation. TDF, for instance, is known to be sensitive to light.[1]

Q2: We are observing inconsistent results in our cell-based assays with TDF. What could be the cause?

A2: Inconsistent results in cell-based assays with TDF are often linked to its stability in cell culture media. The pH of standard cell culture medium (typically around 7.4) can lead to the rapid hydrolysis of TDF.[1] To mitigate this, consider the following:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of your TDF stock solution in the cell culture medium immediately before each experiment.

  • Control pH: If experimentally feasible, use a buffer system to maintain a more acidic pH in your culture medium, though this must be balanced with the optimal pH for your cells.

  • Minimize Incubation Time: If long incubation times are necessary, consider replacing the medium with freshly prepared TDF-containing medium at regular intervals.

Q3: What are the key differences between Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) that I should be aware of in my experiments?

A3: TDF and TAF have different pharmacokinetic and physicochemical properties that can significantly impact experimental outcomes. TAF is a more efficient prodrug, leading to higher intracellular concentrations of the active metabolite, Tenofovir diphosphate (TFV-DP), and lower plasma concentrations of Tenofovir compared to TDF.[7][8] This difference in intracellular concentration can lead to variations in antiviral activity and cytotoxicity profiles.[4][9]

Troubleshooting Guides

Guide 1: Inconsistent HPLC or LC-MS/MS Quantification

Issue: High variability in the quantification of Tenofovir or its prodrugs between samples or experimental runs.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Preparation Ensure consistent and complete dissolution of the analyte. Use a validated procedure for extraction and filtration, ensuring the filter does not adsorb the analyte.[5] For plasma samples, consider immediate acidification to improve stability.[6]
Chromatographic Conditions Prepare fresh mobile phase for each run and ensure it is properly degassed. The pH of the mobile phase is critical for consistent retention times.[5] Use a column oven to maintain a consistent temperature.[5]
Analyte Stability Prepare fresh calibration standards for each analytical run. Avoid storing diluted solutions for extended periods.
Matrix Effects (LC-MS/MS) Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. Evaluate and minimize matrix effects by optimizing the sample preparation method (e.g., using solid-phase extraction) or by using a stable isotope-labeled internal standard.[6]
Guide 2: Low or No Antiviral Activity Observed

Issue: Experiments show lower than expected or no antiviral activity of Tenofovir or its prodrugs.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Drug Degradation As mentioned in the FAQs, check the pH of your experimental solutions and ensure proper storage of stock solutions. TDF is particularly susceptible to degradation at neutral or alkaline pH.[1]
Inefficient Prodrug Conversion The cell line being used may not efficiently convert the prodrug to its active diphosphate form. Consider using a different cell line or measuring the intracellular concentration of Tenofovir diphosphate (TFV-DP) to confirm conversion.[10]
Viral Resistance The viral strain used in the assay may have mutations that confer resistance to Tenofovir.[10][11] Sequence the viral genome to check for known resistance mutations.
Low Viral Titer The viral titer used in the experiment may be too low to produce a measurable effect. Ensure the viral stock is properly titered and use an appropriate multiplicity of infection (MOI).

Data Presentation

Table 1: Comparative Properties of Tenofovir Prodrugs

PropertyTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Prodrug Type DiesterPhosphonamidate
Dosing Higher dose (e.g., 300 mg)Lower dose (e.g., 10 or 25 mg)[7]
Plasma Tenofovir Levels High90% lower than TDF[8]
Intracellular TFV-DP Levels Lower6.5-times higher than TDF[7]
pH Stability More stable in acidic conditions (pH 1.2-2.2)[1]Stable in a narrow window (pH 4.8-5.8)[2]

Table 2: Example HPLC Conditions for Tenofovir Analysis

ParameterCondition 1Condition 2
Column Nucleosil C18Sunfire C18
Mobile Phase Methanol:Water (70:30 v/v)[12]Acetonitrile:0.02M Dihydrogen potassium phosphate:HPLC grade water (60:25:15 v/v/v)[13]
Flow Rate 0.8 mL/min[12]0.6 mL/min[13]
Detection Wavelength 260 nm[12]260 nm[13]
Retention Time ~6.0 min[12]~3.8 min[13]

Experimental Protocols

Protocol 1: General HPLC Method for Tenofovir Disoproxil Fumarate Quantification

Objective: To quantify the amount of TDF in a sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • HPLC system with UV detector

  • C18 column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • TDF reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in a 70:30 (v/v) ratio. Degas the mobile phase before use.[12]

  • Standard Solution Preparation: Accurately weigh a known amount of TDF reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of standard solutions of different concentrations by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing TDF in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Analysis:

    • Set the flow rate to 0.8 mL/min.[12]

    • Set the UV detection wavelength to 260 nm.[12]

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

  • Quantification: Determine the concentration of TDF in the sample by comparing its peak area with the calibration curve.

Protocol 2: Intracellular Tenofovir Diphosphate (TFV-DP) Extraction and Analysis

Objective: To extract and quantify the active metabolite, TFV-DP, from cells.

Materials:

  • Cell culture reagents

  • TDF or TAF

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold, 70%)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Plate cells at a desired density and treat with TDF or TAF for the desired time.

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS to remove any extracellular drug.

    • Lyse the cells by adding ice-cold 70% methanol.

    • Scrape the cells and collect the cell lysate.

  • Extraction:

    • Vortex the cell lysate vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the intracellular metabolites.

  • Sample Analysis:

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Analyze the sample using a validated LC-MS/MS method for TFV-DP quantification.

Mandatory Visualizations

experimental_workflow Troubleshooting Workflow for Tenofovir Experiments start Variability in Results check_stability Check Drug Stability (pH, Temp, Light) start->check_stability check_protocol Review Experimental Protocol start->check_protocol check_analytical Validate Analytical Method start->check_analytical stable Is Drug Stable? check_stability->stable protocol_ok Is Protocol Followed Correctly? check_protocol->protocol_ok analytical_ok Is Method Validated? check_analytical->analytical_ok optimize_storage Optimize Storage & Handling stable->optimize_storage No end Consistent Results stable->end Yes modify_protocol Modify Protocol (e.g., fresh solutions) protocol_ok->modify_protocol No protocol_ok->end Yes revalidate_method Re-validate Analytical Method analytical_ok->revalidate_method No analytical_ok->end Yes optimize_storage->start modify_protocol->start revalidate_method->start

Caption: A logical workflow for troubleshooting variability in Tenofovir experiments.

tenofovir_pathway Intracellular Activation of Tenofovir Prodrugs TDF TDF (Prodrug) TFV Tenofovir (TFV) TDF->TFV Hydrolysis in Plasma TAF TAF (Prodrug) TAF->TFV Intracellular Hydrolysis (Cathepsin A) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP - Active) TFV_MP->TFV_DP Cellular Kinases inhibition Inhibition of Viral Reverse Transcriptase TFV_DP->inhibition

Caption: Intracellular metabolic activation pathway of Tenofovir prodrugs.

References

Technical Support Center: Enhancing the Aqueous Solubility of 9-(2-Phosphonomethoxypropyl)adenine (Tenofovir)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-(2-Phosphonomethoxypropyl)adenine (tenofovir). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving the solubility of tenofovir in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am having difficulty dissolving this compound (tenofovir) in my aqueous buffer. What is its expected solubility?

A1: The aqueous solubility of tenofovir is highly dependent on the pH of the solution. Tenofovir is an amphiprotic molecule with two pKa values, approximately 3.8 and 6.7, corresponding to the phosphonate and adenine moieties, respectively.[1] This means its charge state and, consequently, its solubility change significantly with pH.

The solubility of tenofovir is lowest near its isoelectric point and increases at pH values above and below this point. For instance, the solubility of tenofovir in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 2.5 mg/mL. In contrast, its prodrug, tenofovir disoproxil fumarate (TDF), has a higher aqueous solubility of about 13.4 mg/mL in distilled water.[2]

For a general overview of tenofovir's solubility in different pH media, please refer to the table below. Note that these are approximate values and can be influenced by buffer composition and temperature.

Data Presentation: Solubility of Tenofovir and its Prodrugs in Aqueous Media

CompoundMediumpHTemperature (°C)Solubility (mg/mL)
Tenofovir PBS7.2Not Specified~2.5
TenofovirWaterNot SpecifiedNot Specified~5
Tenofovir Disoproxil Fumarate (TDF) Distilled WaterNot Specified2513.4
Tenofovir Disoproxil Fumarate (TDF)0.1 N HCl1.2Not Specified52.8
Tenofovir Disoproxil Fumarate (TDF)Acetate Buffer4.5Not Specified9.3
Tenofovir Disoproxil Fumarate (TDF)Phosphate Buffer6.8Not Specified8.0

Note: Data for TDF is included for comparison as it is a commonly used prodrug of tenofovir.

Q2: How can I improve the solubility of tenofovir in my buffer system?

A2: Several methods can be employed to enhance the solubility of tenofovir in aqueous buffers. The most common and effective techniques for laboratory-scale experiments are pH adjustment, the use of co-solvents, and the formation of inclusion complexes.

  • pH Adjustment: As tenofovir's solubility is pH-dependent, adjusting the pH of your buffer can significantly increase the amount of drug that dissolves.

  • Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Inclusion Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.

Below are detailed protocols for each of these methods.

Experimental Protocols

Protocol 1: Improving Tenofovir Solubility by pH Adjustment

This protocol describes how to systematically determine the optimal pH for dissolving tenofovir in a desired buffer system.

Materials:

  • This compound (tenofovir) powder

  • Selected aqueous buffer (e.g., phosphate, citrate, or Tris) at various pH values (e.g., 2, 4, 6, 7.4, 8)

  • pH meter

  • Stir plate and stir bars

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Prepare Buffer Solutions: Prepare a series of the chosen buffer at different pH values. It is recommended to test a range that encompasses the pKa values of tenofovir (3.8 and 6.7).

  • Prepare Saturated Solutions:

    • Add an excess amount of tenofovir powder to a known volume of each buffer solution in separate vials.

    • Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Seal the vials and place them on a stir plate at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a small aliquot of the supernatant from each vial.

    • Centrifuge the aliquots at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining suspended solids.

  • Concentration Analysis:

    • Carefully collect the clear supernatant and dilute it with the corresponding buffer to a concentration within the linear range of your analytical method.

    • Determine the concentration of dissolved tenofovir using a validated analytical method such as UV-Vis spectrophotometry (at λmax ≈ 260 nm) or HPLC.

  • Data Analysis:

    • Calculate the solubility of tenofovir at each pH value.

    • Plot solubility as a function of pH to identify the optimal pH range for your experiments.

Logical Relationship: pH and Tenofovir Solubility

G cluster_pH pH of Aqueous Buffer cluster_solubility Tenofovir Solubility Low_pH Low pH (< pKa1) Increased_Solubility1 Increased Solubility (Cationic Form) Low_pH->Increased_Solubility1 Protonation Mid_pH pH ≈ Isoelectric Point Low_Solubility Low Solubility (Zwitterionic Form) Mid_pH->Low_Solubility Net Neutral Charge High_pH High pH (> pKa2) Increased_Solubility2 Increased Solubility (Anionic Form) High_pH->Increased_Solubility2 Deprotonation

Caption: Relationship between buffer pH and the solubility of tenofovir.

Protocol 2: Enhancing Tenofovir Solubility with Co-solvents

This protocol outlines the use of water-miscible organic solvents to improve the solubility of tenofovir.

Materials:

  • Tenofovir powder

  • Aqueous buffer of choice

  • Co-solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG)

  • Volumetric flasks

  • Stir plate and stir bars

Procedure:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. DMSO is a common choice for preparing stock solutions.

  • Prepare a Concentrated Stock Solution:

    • Dissolve a known amount of tenofovir in a minimal amount of the chosen co-solvent. For example, prepare a 10 mg/mL stock solution in DMSO.

  • Dilution into Aqueous Buffer:

    • Slowly add the concentrated stock solution dropwise to your pre-warmed and stirred aqueous buffer to the desired final concentration.

    • Crucial Step: It is important to add the stock solution to the buffer and not the other way around to avoid precipitation.

  • Observation and Optimization:

    • Observe the solution for any signs of precipitation. If precipitation occurs, you may need to:

      • Increase the percentage of the co-solvent in the final solution (while being mindful of its potential effects on your experiment).

      • Decrease the final concentration of tenofovir.

      • Gently warm the buffer during the addition of the stock solution.

Experimental Workflow: Co-solvent Method

G Start Start with Tenofovir Powder Dissolve Dissolve in minimal co-solvent (e.g., DMSO) Start->Dissolve Stock Concentrated Stock Solution Dissolve->Stock Add_to_Buffer Add dropwise to stirred aqueous buffer Stock->Add_to_Buffer Troubleshoot Precipitation? Adjust co-solvent % or [Tenofovir] Add_to_Buffer->Troubleshoot Final_Solution Final Tenofovir Solution Troubleshoot->Add_to_Buffer Yes Troubleshoot->Final_Solution No

Caption: Workflow for improving tenofovir solubility using a co-solvent.

Protocol 3: Preparation of a Tenofovir-β-Cyclodextrin Inclusion Complex

This protocol details the formation of an inclusion complex with β-cyclodextrin to enhance the aqueous solubility of tenofovir.[3]

Materials:

  • Tenofovir powder

  • β-cyclodextrin

  • Deionized water

  • Dimethyl Sulfoxide (DMSO)

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Molar Ratio Calculation: Determine the amounts of tenofovir and β-cyclodextrin required for a 1:1 molar ratio.

  • Dissolution:

    • Dissolve the calculated amount of β-cyclodextrin in deionized water.

    • Dissolve the calculated amount of tenofovir in DMSO.

  • Complex Formation:

    • Combine the two solutions and stir the mixture at room temperature for 24 hours.

  • Precipitation and Isolation:

    • Induce precipitation by cooling the solution.

    • Isolate the formed inclusion complex by vacuum filtration.

  • Drying:

    • Freeze-dry the isolated solid for 24 hours to obtain the powdered tenofovir-β-cyclodextrin inclusion complex.

    • The resulting powder should have enhanced aqueous solubility compared to the free drug.

Signaling Pathway: Mechanism of Action of Tenofovir

While not directly related to solubility, understanding the mechanism of action is crucial for researchers using tenofovir.

G Tenofovir Tenofovir (PMPA) Cellular_Enzymes Cellular Kinases Tenofovir->Cellular_Enzymes Phosphorylation Tenofovir_DP Tenofovir Diphosphate (Active Metabolite) Cellular_Enzymes->Tenofovir_DP RT Reverse Transcriptase (Viral Enzyme) Tenofovir_DP->RT Inhibits by Competition Viral_DNA Viral DNA Synthesis RT->Viral_DNA Incorporation into dATP dATP (Natural Substrate) dATP->RT Termination Chain Termination Viral_DNA->Termination

Caption: Intracellular activation and mechanism of action of tenofovir.

This technical support guide provides practical information and protocols to help you overcome challenges related to the aqueous solubility of this compound. For further assistance, please consult the relevant product datasheets and scientific literature.

References

Technical Support Center: Optimization of Tenofovir Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Tenofovir concentration in vitro to achieve desired antiviral efficacy while minimizing cytotoxic effects. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of Tenofovir-induced cytotoxicity in vitro?

A1: Tenofovir-induced cytotoxicity, particularly in renal cells, is primarily driven by mitochondrial dysfunction.[1] High intracellular concentrations of Tenofovir can accumulate in renal proximal tubule cells, leading to mitochondrial damage.[1][2] This damage impairs cellular energy production, increases the generation of reactive oxygen species (ROS), and causes oxidative stress, which can ultimately trigger apoptotic cell death.[1][3][4][5]

Q2: At what concentrations does Tenofovir typically show cytotoxicity?

A2: The cytotoxic concentration of Tenofovir is highly dependent on the cell type and the duration of exposure. Renal proximal tubule cells are generally more sensitive than other cell types.[3][6]

  • Human Kidney (HK-2) Cells: Cytotoxicity has been observed with IC50 values of 9.2 µM at 48 hours and 2.77 µM at 72 hours.[3][7]

  • Human Liver (HepG2) Cells: These cells are less sensitive, with a reported 50% cytotoxic concentration (CC50) of 398 µM.[6][7]

  • Skeletal Muscle Cells: These cells also show lower sensitivity, with a CC50 of 870 µM.[6][7] It is critical to perform a dose-response and time-course experiment for your specific cell line to determine the optimal experimental window.[1]

Q3: My cytotoxicity results with Tenofovir are inconsistent. What are the common causes?

A3: Inconsistent results in cytotoxicity assays can stem from several factors:

  • Variability in Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination. Over-confluent or stressed cells can show altered sensitivity.

  • Inaccurate Drug Concentration: Always prepare fresh serial dilutions of Tenofovir for each experiment from a well-characterized stock solution.[1]

  • Inconsistent Seeding Density: Uneven cell seeding leads to variability in the number of cells per well, affecting assay readouts. Ensure a uniform single-cell suspension before plating.[1]

  • Edge Effects: In multi-well plates, wells on the outer edges are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.[1]

  • Solvent Cytotoxicity: If using a solvent like DMSO to dissolve Tenofovir, ensure the final concentration in the culture medium is low and consistent across all wells, including a vehicle-only control.[7]

Q4: How can I minimize Tenofovir cytotoxicity in my cell cultures without compromising antiviral activity?

A4: Several strategies can be employed:

  • Concentration & Time Optimization: Use the lowest effective concentration of Tenofovir and the shortest exposure time necessary to observe the desired antiviral effect. The 50% effective concentration (EC50) for anti-HIV-1 activity is around 0.2 µM in peripheral blood mononuclear cells, which is significantly lower than the concentrations that typically cause cytotoxicity.[8]

  • Co-treatment with Antioxidants: Since oxidative stress is a key mechanism of toxicity, co-treatment with antioxidants has been shown to be protective. Agents like N-acetyl-L-cysteine (NAC), resveratrol, and ascorbic acid can mitigate the loss of cell viability induced by Tenofovir.[1][3]

  • Choice of Prodrug: Consider using Tenofovir Alafenamide (TAF), a newer prodrug. TAF is designed for more efficient intracellular delivery of the active metabolite, resulting in significantly lower systemic plasma concentrations of Tenofovir compared to Tenofovir Disoproxil Fumarate (TDF), which is hypothesized to reduce renal and bone toxicity.[2]

Q5: Which cell line is most appropriate for studying Tenofovir-induced nephrotoxicity?

A5: Human renal proximal tubule epithelial cells (RPTECs) are the most clinically relevant model.[9] The human kidney-2 (HK-2) cell line, an immortalized human proximal tubular epithelial cell line, is also widely used and has been shown to be a sensitive model for examining Tenofovir's renal cytotoxicity at clinically relevant concentrations.[3] These cells express the organic anion transporters (OAT1 and OAT3) responsible for Tenofovir uptake into proximal tubule cells, a key step in its nephrotoxic potential.[3][10]

Data Presentation: In Vitro Cytotoxicity of Tenofovir

The following tables summarize quantitative data on the cytotoxic effects of Tenofovir and its prodrugs across various human cell lines.

Table 1: 50% Cytotoxic Concentration (CC50 / IC50) of Tenofovir in Human Cell Lines

Cell LineAssayExposure TimeCC50 / IC50 (µM)Reference
HK-2 (Human Kidney)MTT48 hours9.2[3][7]
HK-2 (Human Kidney)MTT72 hours2.77[3][7]
HepG2 (Human Liver)ProliferationNot Specified398[6][7]
Normal Skeletal Muscle CellsProliferationNot Specified870[6][7]
Erythroid Progenitor CellsHematopoietic ToxicityNot Specified>200[6]

Table 2: Comparative Effects of Tenofovir and Other NRTIs on Mitochondrial Function

ParameterCell LineDrug & ConcentrationTreatment DurationEffect (% of Control)Reference
mtDNA Content HepG2Tenofovir (300 µM)9 days~100%[11]
HepG2Zalcitabine (ddC) (30 µM)9 days<10%[12]
HepG2Didanosine (ddI) (300 µM)9 days<20%[12]
Lactate Production HepG2Tenofovir (300 µM)3 days<120%[8][13]
HepG2Zidovudine (ZDV) (300 µM)Not Specified>200%[8]
COX II Expression HepG2Tenofovir (300 µM)Not SpecifiedNo significant change[12]
HepG2Didanosine (ddI) (300 µM)Not Specified>90% inhibition[12]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., HK-2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment: Remove the culture medium. Add 100 µL of fresh medium containing various concentrations of Tenofovir (e.g., 0-100 µM). Include a vehicle-only control.[7]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. Mix thoroughly.[1]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cell membrane damage by measuring the activity of LDH released from damaged cells into the supernatant.

  • Cell Seeding & Treatment: Seed and treat cells with Tenofovir in a 96-well plate as described for the MTT assay (Steps 1-2).[7]

  • Controls: Prepare the following control wells:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 30-45 minutes before the end of incubation.

    • Background control: Medium only (no cells).[1]

  • Supernatant Collection: At the end of the incubation period, carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[1]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.[1]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[1]

  • Stop Solution: Add 50 µL of stop solution (if required by the kit).[1]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and relating sample values to the spontaneous and maximum release controls.

Protocol 3: Quantification of Mitochondrial DNA (mtDNA)

This protocol assesses mitochondrial toxicity by measuring the relative amount of mtDNA compared to nuclear DNA (nDNA).

  • Cell Treatment: Culture cells (e.g., HepG2, RPTECs) in the presence of various concentrations of Tenofovir or other NRTIs for an extended period (e.g., 9 to 22 days).[9][12]

  • DNA Extraction: Harvest cells and extract total genomic DNA using a commercial DNA extraction kit.

  • Quantitative PCR (qPCR): Perform qPCR using two sets of primers: one specific for a mitochondrial gene (e.g., a subunit of cytochrome c oxidase) and one for a single-copy nuclear gene (e.g., β-actin or GAPDH) to serve as an internal control.

  • Calculation: Determine the threshold cycle (Ct) values for both the mitochondrial and nuclear genes. The relative mtDNA content is calculated as the ratio of mtDNA to nDNA (2^ΔCt, where ΔCt = Ct(nDNA) - Ct(mtDNA)).[9]

Mandatory Visualizations

Metabolic_Activation_Pathway cluster_TDF Tenofovir Disoproxil Fumarate (TDF) Pathway cluster_TAF Tenofovir Alafenamide (TAF) Pathway cluster_activation Common Activation Pathway TDF TDF (Prodrug) TFV_TDF Tenofovir (TFV) TDF->TFV_TDF Gut/Plasma Hydrolases TFV_common Tenofovir (TFV) TAF TAF (Prodrug) TFV_TAF Tenofovir (TFV) TAF->TFV_TAF Intracellular Cathepsin A TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_DP Tenofovir Diphosphate (TFV-DP) Active Metabolite

Tenofovir_Cytotoxicity_Pathway TFV High Intracellular Tenofovir Concentration (in Renal Proximal Tubules) Mito_Damage Mitochondrial Damage TFV->Mito_Damage Accumulation via OAT1/OAT3 Transporters ROS Increased Reactive Oxygen Species (ROS) Mito_Damage->ROS Impaired Respiratory Chain Apoptosis Apoptosis / Cell Death Mito_Damage->Apoptosis Release of Pro-apoptotic Factors Ox_Stress Oxidative Stress ROS->Ox_Stress Ox_Stress->Apoptosis Cellular Damage

Cytotoxicity_Workflow cluster_assays Perform Cytotoxicity Assays start Start: Select Cell Line (e.g., HK-2, HepG2) seed Seed Cells in 96-Well Plate start->seed treat Treat with Serial Dilutions of Tenofovir seed->treat incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat->incubate MTT Viability Assay (e.g., MTT) incubate->MTT LDH Membrane Integrity Assay (e.g., LDH) incubate->LDH analyze Read Absorbance with Plate Reader MTT->analyze LDH->analyze calculate Calculate % Viability or % Cytotoxicity analyze->calculate end Determine CC50/IC50 Value calculate->end

References

Technical Support Center: Addressing pH-Dependent Stability of Tenofovir in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address pH-dependent stability issues of Tenofovir (TFV) and its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), in solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of Tenofovir and its prodrugs in solution?

The stability of Tenofovir and its prodrugs in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Among these, pH is the most critical factor, as it governs the rate of hydrolytic degradation, which is the main pathway for instability, especially for the prodrugs TDF and TAF.[1]

Q2: My Tenofovir Disoproxil Fumarate (TDF) solution is degrading rapidly. What is the most likely cause?

The most probable cause of rapid TDF degradation is an unsuitable pH level. TDF is highly susceptible to hydrolysis in neutral and alkaline environments. It exhibits maximum stability under acidic conditions (pH 1.2-2.2).[1] If your solution has a pH above 4.5, you will likely observe significant degradation.[1]

Q3: How can I prevent pH-related degradation of my Tenofovir solution?

To mitigate pH-dependent degradation, it is crucial to control the pH of the solution using a suitable buffer system.

  • For Tenofovir (TFV): While susceptible to degradation in strongly acidic and alkaline conditions, TFV is most stable around pH 4.5.[2]

  • For Tenofovir Disoproxil Fumarate (TDF): Maintain the solution in an acidic pH range, ideally below 4.5.[1] TDF is highly stable at a pH of 1.2.[2][3]

  • For Tenofovir Alafenamide (TAF): TAF is most stable within a pH "window" of approximately 4.8 to 5.8.[1][4] It is susceptible to degradation in both strongly acidic and alkaline conditions.[1][4]

Q4: What are the major degradation pathways and products for Tenofovir and its prodrugs?

The primary degradation pathway for Tenofovir and its prodrugs is hydrolysis.

  • Tenofovir (TFV): Under acidic and alkaline conditions, TFV can undergo deamination of the adenine nucleus and cleavage of the phosphonate side chain.[5][6] The main degradation products under acidic conditions are a 6-Hydroxy adenine derivative of TFV (m/z 289.2) and (2-hydroxypropan-2-yloxy) methylphosphonic acid (m/z 170).[2][5]

  • Tenofovir Disoproxil Fumarate (TDF): As a bisphosphonate ester prodrug, TDF is hydrolyzed in two steps to the active form, Tenofovir (TFV), with Tenofovir monophosphonate ester (TFV-ME) as an intermediate.[1][3]

  • Tenofovir Alafenamide (TAF): TAF is a phosphoramidate prodrug. Its degradation is initiated by the hydrolysis of the phosphoramidate (P-N) bond, which is particularly susceptible to acid hydrolysis.[1][4]

Q5: Are there significant stability differences between Tenofovir (TFV), TDF, and TAF?

Yes, their stability profiles, particularly concerning pH, differ significantly. TDF is most stable in highly acidic environments, while TAF has a stability window in the mid-pH range (4.8-5.8).[1][4] TFV itself is more stable around pH 4.5 than in strongly acidic or alkaline conditions.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high degradation of my Tenofovir/prodrug solution. The pH of your solution may be outside the optimal stability range.1. Measure the pH: Immediately measure the pH of your solution. 2. Adjust pH: Adjust the pH to be within the optimal stability range for the specific molecule you are using (see FAQs). 3. Use Buffers: For future experiments, prepare your solutions using appropriate buffers (e.g., citrate, phosphate) to maintain a stable pH.[1]
Observing unknown peaks in my HPLC/LC-MS analysis of a stressed Tenofovir sample. These are likely degradation products.Compare the mass-to-charge ratio (m/z) of the unknown peaks with the known degradation products of Tenofovir. For acidic degradation of TFV, the primary products have m/z values of 289.2 and 170.[2]
My Tenofovir solution shows significant degradation even at a moderately acidic pH. The degradation of Tenofovir is also temperature-dependent.Ensure that your solutions are stored at the recommended temperature and protected from light. Elevated temperatures can accelerate degradation even at a seemingly stable pH.
Poor resolution between the parent drug and degradation peaks in my HPLC analysis. Suboptimal chromatographic conditions.Method development is crucial for a stability-indicating assay. Experiment with different mobile phase compositions, pH, columns, and gradient profiles to achieve adequate separation between the parent drug and all degradation products.[6]

Quantitative Data Summary

Table 1: pH-Dependent Half-life (t½) of Tenofovir (TFV) and Tenofovir Disoproxil Fumarate (TDF)

Compound pH Temperature (°C) Half-life (t½) Stability Profile
Tenofovir (TFV) 0.1 M HClReflux25.34 hoursAcid Labile
0.1 M NaOHReflux384.49 hoursMore stable than in acid
Tenofovir Disoproxil Fumarate (TDF) 1.237> 55 hoursHighly Stable[3]
6.83716.6 ± 3.4 hoursModerately Stable[3]
9.0372.9 ± 0.2 hoursUnstable
11.0373.4 ± 6.1 minutesHighly Unstable

Data for TFV from a study involving reflux conditions, which accelerate degradation. Data for TDF at 37°C.

Table 2: Degradation Kinetics of Tenofovir (TFV) under Hydrolytic Conditions

Condition Rate Constant (k') (h⁻¹) t½ (hours) t₉₀ (Shelf-life, hours)
Acidic (0.1 M HCl) 2.73 x 10⁻²25.343.84
Alkaline (0.1 M NaOH) 0.18 x 10⁻²384.4958.26

t₉₀ is the time required for 10% degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis) of Tenofovir

This protocol outlines a general procedure for conducting a forced degradation study of Tenofovir under acidic conditions to identify potential degradation products.

Materials:

  • Tenofovir powder

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of Tenofovir at a concentration of 1 mg/mL in deionized water.[2]

  • Initiate Degradation: Transfer a known volume of the stock solution to a reaction vessel and add an equal volume of 0.1 M HCl. For accelerated degradation, the mixture can be refluxed.[6]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.[2]

  • Neutralization: Immediately neutralize the withdrawn sample with an appropriate volume of 0.1 M NaOH to stop the degradation process.[2][6]

  • Dilution: Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining Tenofovir and identify any degradation products.[2]

Protocol 2: Stability-Indicating HPLC Method for Tenofovir

This is a general HPLC method that can be adapted for the analysis of Tenofovir and its degradation products. Method optimization will be required.

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]

  • Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is often effective.[6] The pH of the mobile phase may need to be adjusted to achieve optimal separation.

  • Detection: UV detection at 260 nm.[6]

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Injection Volume: 10-20 µL.[6]

  • Data Analysis: The peak areas of the parent drug and degradation products are used to determine the extent of degradation.

Visualizations

Tenofovir_Degradation_Pathway TFV Tenofovir (TFV) m/z 287.2 Acid Acidic Conditions (e.g., 0.1 M HCl) TFV->Acid Alkali Alkaline Conditions (e.g., 0.1 M NaOH) TFV->Alkali DP1 6-Hydroxy Adenine Derivative (m/z 289.2) Acid->DP1 Deamination & Cleavage DP2 (2-hydroxypropan-2-yloxy) methylphosphonic acid (m/z 170) Acid->DP2 Cleavage Alkali->DP1 Deamination

Caption: Acidic and alkaline degradation pathways of Tenofovir.

TDF_Hydrolysis_Pathway TDF Tenofovir Disoproxil Fumarate (TDF) TFV_ME Tenofovir Monophosphonate Ester (TFV-ME) TDF->TFV_ME Hydrolysis (Esterases) TFV Tenofovir (TFV) (Active Drug) TFV_ME->TFV Hydrolysis (Phosphodiesterases)

Caption: Two-step hydrolytic activation of Tenofovir Disoproxil Fumarate (TDF).

Stability_Troubleshooting_Workflow Start Experiment shows Tenofovir instability Check_pH Measure pH of solution Start->Check_pH pH_Optimal Is pH in optimal range? Check_pH->pH_Optimal Adjust_pH Adjust pH and use buffering system pH_Optimal->Adjust_pH No Check_Temp Check storage temperature & light pH_Optimal->Check_Temp Yes End Problem Resolved Adjust_pH->End Temp_Optimal Are conditions optimal? Check_Temp->Temp_Optimal Adjust_Temp Store at correct temp and protect from light Temp_Optimal->Adjust_Temp No Review_Method Review analytical method for suitability Temp_Optimal->Review_Method Yes Adjust_Temp->End Review_Method->End

Caption: Troubleshooting workflow for Tenofovir stability issues.

References

Technical Support Center: Overcoming K65R Mutation-Induced Tenofovir Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the challenges of the K65R mutation in HIV-1 reverse transcriptase (RT) and its associated Tenofovir resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular mechanism behind K65R mutation-induced Tenofovir resistance?

A1: The K65R mutation in HIV-1 reverse transcriptase (RT) confers resistance to Tenofovir (TFV) primarily by reducing the efficiency of the enzyme to incorporate the active form of the drug, Tenofovir diphosphate (TFV-DP), into the growing viral DNA chain. This is achieved through a decreased binding affinity and a lower rate of incorporation of TFV-DP compared to the natural substrate, dATP.[1] The substitution of lysine (K) with arginine (R) at position 65 alters the geometry of the dNTP-binding site, thus impeding the efficient binding of TFV-DP.

Q2: How does the K65R mutation affect the susceptibility to other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs)?

A2: The K65R mutation leads to a broad, low- to intermediate-level cross-resistance to several NRTIs, including abacavir (ABC), lamivudine (3TC), and emtricitabine (FTC).[2][3] However, a notable characteristic of the K65R mutation is that it can hypersensitize the virus to the NRTI zidovudine (AZT).[2] This is due to an antagonistic relationship between K65R and thymidine analog mutations (TAMs), which are typically associated with AZT resistance.[4]

Q3: What is the impact of the K65R mutation on viral fitness?

A3: Generally, the K65R mutation is associated with a reduction in viral replicative capacity, or fitness.[5] This is attributed to the altered enzymatic function of the RT, which can lead to a decreased rate of viral DNA synthesis.[2] The reduced fitness may contribute to the relatively low prevalence of K65R in clinical settings compared to other resistance mutations.[2]

Q4: Are certain HIV-1 subtypes more prone to developing the K65R mutation?

A4: Yes, clinical and in vitro evidence suggests that HIV-1 subtype C has a higher propensity to develop the K65R mutation.[2] This is thought to be due to a specific nucleotide sequence context in the subtype C reverse transcriptase gene that facilitates the specific mutation at codon 65.[2]

Q5: What are the current strategies to overcome Tenofovir resistance caused by the K65R mutation?

A5: Key strategies include:

  • Tenofovir Alafenamide (TAF): TAF is a newer prodrug of Tenofovir that achieves higher intracellular concentrations of the active TFV-DP compared to the older formulation, Tenofovir Disoproxil Fumarate (TDF).[6] These higher intracellular levels can help to overcome the reduced incorporation efficiency caused by the K65R mutation.[6][7]

  • Novel NRTIs and NcRTIs: Compounds like 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) have shown hypersusceptibility against K65R-mutated HIV-1.[8] Nucleotide-competing RT inhibitors (NcRTIs) are another class of drugs being investigated that have shown increased activity against K65R-containing viruses.

  • Optimized Treatment Regimens: Clinical management strategies involve avoiding triple-NRTI combinations that are known to select for K65R. The inclusion of zidovudine (AZT) in a regimen can also counteract the selection of K65R due to their antagonistic relationship.[2]

Troubleshooting Guides

Guide 1: Issues with Genotypic Resistance Assays

This guide addresses common problems encountered during the genotypic analysis of the HIV-1 reverse transcriptase gene to detect the K65R mutation.

Problem Potential Cause Recommended Solution
PCR Amplification Failure (No Product) Low viral load in the plasma sample (typically below 500-1000 copies/mL).[9]- Confirm the viral load of the sample. - Consider increasing the plasma input volume for RNA extraction. - Utilize a more sensitive, optimized in-house PCR protocol or a commercial kit validated for low viral loads.
RNA degradation due to improper sample handling.- Ensure proper sample collection, processing, and storage at -70°C. - Minimize freeze-thaw cycles of plasma samples.
Presence of PCR inhibitors in the extracted RNA.- Include an internal control in the PCR to monitor for inhibition. - Re-extract RNA using a method known to efficiently remove inhibitors.
Poor Quality Sequencing Data (High background, ambiguous base calls) Low quantity or poor quality of the PCR product.- Optimize PCR conditions (e.g., annealing temperature, primer concentration) to enhance yield and specificity. - Purify the PCR product before sequencing to remove unincorporated dNTPs and primers.
Presence of mixed viral populations (wild-type and mutant).- A high number of ambiguous base calls can be indicative of a mixed population, which is a valid biological result. - For clearer results on the dominant viral species, consider subcloning the PCR product before sequencing. Next-generation sequencing (NGS) can also be employed to identify and quantify different viral variants.

Guide 2: Interpreting Phenotypic Susceptibility Assay Results

This guide provides assistance in interpreting results from phenotypic assays that measure the susceptibility of K65R-mutant HIV-1 to various drugs.

Problem Potential Cause Recommended Action
Unexpectedly high fold-change in Tenofovir resistance Presence of additional NRTI resistance mutations beyond K65R.- Perform full genotypic sequencing of the reverse transcriptase gene to identify any other mutations that may contribute to resistance.
Issues with the reference wild-type virus used for comparison.- Ensure the wild-type reference strain is correctly characterized and has not acquired any mutations.
Discordant results between genotypic and phenotypic assays Complex interplay between multiple mutations. The presence of other mutations, such as M184V, can modulate the level of resistance conferred by K65R.- Carefully analyze the complete genotype. The M184V mutation, for instance, can partially resensitize K65R-containing virus to Tenofovir.[10]
The phenotypic assay may be more sensitive to the combined effects of multiple mutations.- Consider the phenotypic result as a more direct measure of the virus's overall susceptibility in such complex cases.

Data Presentation

Table 1: Fold Change in Susceptibility of K65R and K65R/M184V Mutants to Various NRTIs

DrugFold Change vs. Wild-Type (K65R)Fold Change vs. Wild-Type (K65R + M184V)
Tenofovir (TFV) ~2-3 fold resistance[6][11]~1.2 fold resistance[11]
Abacavir (ABC) ~2-4 fold resistance[11]~8.4 fold resistance[11]
Lamivudine (3TC) ~5-10 fold resistance[11]>200 fold resistance[11]
Emtricitabine (FTC) ~5-10 fold resistance[11]>200 fold resistance[11]
Zidovudine (AZT) ~0.4-0.7 fold (hypersusceptible)[11]~0.4 fold (hypersusceptible)[11]

Table 2: Comparative Efficacy of Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF) Against K65R-mutant HIV-1

ParameterTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)
Intracellular TFV-DP levels 5-7 fold higher[7]Baseline
In vitro activity against K65R mutants Higher barrier to resistance in viral breakthrough assays[6]Lower barrier to resistance in viral breakthrough assays[6]
Fold-change in susceptibility (K65R alone) 2.7 - 3.0 fold[6]2.7 - 3.0 fold[6]

Experimental Protocols

1. Site-Directed Mutagenesis to Introduce the K65R Mutation (Adapted from QuikChange II XL Site-Directed Mutagenesis Kit Protocol)

This protocol provides a generalized method for introducing the K65R mutation into an HIV-1 RT expression plasmid.

  • Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired K65R mutation (AAA to AGA codon change) in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Reaction Setup:

    • 5 µL of 10x reaction buffer

    • X µL (e.g., 10 ng) of dsDNA template (plasmid containing wild-type HIV-1 RT)

    • 1.25 µL (e.g., 125 ng) of oligonucleotide primer #1

    • 1.25 µL (e.g., 125 ng) of oligonucleotide primer #2

    • 1 µL of dNTP mix

    • 3 µL of QuikSolution

    • ddH2O to a final volume of 50 µL

    • 1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)

  • Thermal Cycling:

    • 1 cycle: 95°C for 1 minute

    • 18 cycles: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 minute/kb of plasmid length

    • 1 cycle: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of Dpn I restriction enzyme to the amplification reaction and incubate at 37°C for 1 hour to digest the parental, methylated DNA.

  • Transformation: Transform competent E. coli cells with the Dpn I-treated DNA.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the K65R mutation by DNA sequencing.

2. Phenotypic Drug Susceptibility Assay (Based on the PhenoSense Assay Principle)

This protocol outlines a general procedure for determining the phenotypic susceptibility of HIV-1 variants to NRTIs.

  • Generation of Recombinant Virus:

    • Amplify the patient-derived or site-directed mutagenized RT gene via RT-PCR.

    • Insert the amplified RT gene into a standardized HIV-1 vector that lacks its own RT gene but contains a reporter gene (e.g., luciferase).[12]

  • Viral Stock Production:

    • Transfect suitable host cells (e.g., HEK293T) with the recombinant vector to produce viral particles containing the RT of interest.

    • Harvest the viral supernatant and determine the viral titer.

  • Drug Susceptibility Assay:

    • Seed target cells (e.g., MT-2 cells) in a 96-well plate.

    • Add serial dilutions of the antiretroviral drugs to be tested.

    • Infect the cells with a standardized amount of the recombinant virus.

    • Incubate for a defined period (e.g., 3-7 days).

  • Data Analysis:

    • Measure the activity of the reporter gene (e.g., luciferase activity).

    • Calculate the drug concentration that inhibits viral replication by 50% (IC50).

    • Determine the fold change in resistance by dividing the IC50 of the mutant virus by the IC50 of a wild-type reference virus.[12]

3. HIV-1 Reverse Transcriptase Enzyme Kinetics Assay

This protocol describes a method to determine the kinetic parameters of purified HIV-1 RT.

  • Purification of Recombinant RT: Express and purify wild-type and K65R-mutant HIV-1 RT from a suitable expression system (e.g., E. coli).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing a template-primer (e.g., poly(rA)/oligo(dT)), reaction buffer (Tris-HCl, MgCl2, DTT), and varying concentrations of the natural substrate (dATP) or the inhibitor (TFV-DP).

    • Initiate the reaction by adding the purified RT enzyme.

    • Incubate at 37°C for a specified time.

  • Detection of DNA Synthesis:

    • Quantify the amount of newly synthesized DNA. This can be done using various methods, such as incorporation of a radiolabeled nucleotide ([³H]-dTTP) followed by scintillation counting, or a colorimetric/fluorometric assay.[13][14]

  • Data Analysis:

    • Determine the Michaelis-Menten constant (Km) for the natural substrate and the inhibition constant (Ki) for the inhibitor by fitting the data to the appropriate kinetic models.

    • The Ki/Km ratio provides a measure of the enzyme's ability to discriminate between the inhibitor and the natural substrate.[15]

Mandatory Visualizations

K65R_Mechanism cluster_WT Wild-Type HIV-1 RT cluster_K65R K65R Mutant HIV-1 RT WT_RT Wild-Type RT (Lysine at position 65) DNA_WT Viral DNA Synthesis (Efficient) WT_RT->DNA_WT Incorporates dATP dNTP_WT dATP (Natural Substrate) dNTP_WT->WT_RT Binds efficiently TFV_WT Tenofovir-DP (Drug) TFV_WT->WT_RT Binds and inhibits K65R_RT K65R Mutant RT (Arginine at position 65) DNA_K65R Viral DNA Synthesis (Continues) K65R_RT->DNA_K65R Preferentially incorporates dATP dNTP_K65R dATP (Natural Substrate) dNTP_K65R->K65R_RT Binds efficiently TFV_K65R Tenofovir-DP (Drug) TFV_K65R->K65R_RT Binding impaired Resistance Tenofovir Resistance DNA_K65R->Resistance

Caption: Mechanism of K65R-induced Tenofovir resistance.

Drug_Screening_Workflow Start Start: Novel Compound Enzymatic_Assay Enzymatic Assay (Wild-Type vs. K65R RT) Start->Enzymatic_Assay Cell_Based_Assay Cell-Based Assay (Wild-Type vs. K65R Virus) Enzymatic_Assay->Cell_Based_Assay Promising results Determine_IC50 Determine IC50 and Fold Change Cell_Based_Assay->Determine_IC50 Hypersusceptible Hypersusceptible? Determine_IC50->Hypersusceptible Lead_Optimization Lead Optimization Hypersusceptible->Lead_Optimization Yes Discard Discard/Re-evaluate Hypersusceptible->Discard No

Caption: Workflow for screening compounds against K65R HIV-1.

K65R_TAMs_Antagonism K65R K65R Mutation Tenofovir_Resistance Tenofovir Resistance K65R->Tenofovir_Resistance causes AZT_Susceptibility Zidovudine (AZT) Susceptibility K65R->AZT_Susceptibility restores TAMs Thymidine Analog Mutations (TAMs) AZT_Resistance Zidovudine (AZT) Resistance TAMs->AZT_Resistance causes Tenofovir_Susceptibility Tenofovir Susceptibility TAMs->Tenofovir_Susceptibility partially restores

References

Technical Support Center: Method Refinement for Consistent Tenofovir Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC methods for consistent and reliable analysis of Tenofovir.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of Tenofovir, presented in a question-and-answer format.

Question: Why am I observing peak tailing for my Tenofovir peak?

Answer: Peak tailing in the HPLC analysis of Tenofovir is a common issue, often characterized by an asymmetrical peak with a drawn-out trailing edge. A tailing factor greater than 1.2 can compromise the accuracy and reproducibility of quantification.[1] The primary cause for Tenofovir, a basic compound, is often secondary interactions between the analyte and the stationary phase.[1]

  • Interaction with Residual Silanols: The basic amine groups on the Tenofovir molecule can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[1] This secondary interaction leads to stronger retention for some analyte molecules, causing them to elute later and create a "tail."

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of Tenofovir, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[1]

  • Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, resulting in peak tailing.[1]

  • Column Issues: A void at the column inlet, a partially blocked frit, or column contamination can also lead to distorted peak shapes.[1]

To address peak tailing, consider the following solutions:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.5 can help by protonating the silanol groups, thus reducing their interaction with the protonated basic analyte.[1]

  • Use an End-Capped Column: Modern, end-capped HPLC columns are designed to minimize the presence of residual silanols.

  • Reduce Injection Volume: To check for column overload, inject a smaller volume or a more diluted sample and observe the peak shape.[1]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.[1]

Question: My Tenofovir peak has poor resolution or is co-eluting with other peaks. What should I do?

Answer: Poor resolution, where peaks are not adequately separated, can be caused by several factors.

  • Suboptimal Mobile Phase Composition: The organic modifier concentration, pH, or ionic strength of the mobile phase may not be optimal for separating Tenofovir from impurities or other components.[2]

  • Inappropriate Column Chemistry: The chosen stationary phase (e.g., C18) may not be suitable for separating the specific compounds in your sample.[3]

  • Column Degradation: Over time, column performance can degrade due to clogged or deteriorated packing material, leading to broader peaks and reduced resolution.[2]

To improve resolution:

  • Optimize Mobile Phase: Methodically vary the mobile phase composition, such as the ratio of organic solvent to buffer and the pH, to enhance separation.

  • Try a Different Column: If resolution remains poor, consider using a column with a different stationary phase chemistry, particle size, or from a different manufacturer.[3]

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition changes during the run, can often improve the separation of complex mixtures.

Question: I am experiencing inconsistent retention times for Tenofovir. What could be the cause?

Answer: Fluctuations in retention time can significantly affect the reliability of your analysis.

  • Mobile Phase Preparation: Inconsistencies in preparing the mobile phase, such as variations in solvent purity or pH, can lead to shifts in retention time.[2]

  • Temperature Fluctuations: HPLC systems can be sensitive to changes in ambient temperature, which can affect retention times.[2][4]

  • Pump Issues: Air bubbles in the pump or malfunctioning pump seals can cause inconsistent flow rates and, consequently, variable retention times.[5]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can lead to drifting retention times.

To ensure consistent retention times:

  • Precise Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run, including proper degassing to remove dissolved air.

  • Use a Column Oven: A column thermostat will maintain a constant temperature, minimizing retention time variability due to temperature fluctuations.[4]

  • Proper System Maintenance: Regularly check for and remove air bubbles from the pump and ensure pump seals are in good condition.[5]

  • Adequate Equilibration: Allow the column to equilibrate with the mobile phase for a sufficient amount of time until a stable baseline is achieved before injecting the sample.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for Tenofovir analysis?

A1: A common starting point for Tenofovir analysis is a reversed-phase HPLC (RP-HPLC) method. While specific conditions may need optimization, a general method is provided in the experimental protocols section below. Key parameters include a C18 column, a mobile phase consisting of a phosphate buffer and an organic solvent like methanol or acetonitrile, and UV detection around 260 nm.[6][7]

Q2: How can I ensure the stability of Tenofovir in my samples and solutions?

A2: Tenofovir disoproxil fumarate can be prone to degradation at room temperature.[8] It is recommended to establish solution stability by storing spiked sample solutions at 2-8°C for up to 48 hours.[8] For routine analysis, preparing fresh standard and sample solutions daily is advisable.

Q3: What are forced degradation studies and why are they important for Tenofovir analysis?

A3: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and light.[3][9] These studies are crucial for:

  • Identifying potential degradation products.[3]

  • Establishing the degradation pathways of Tenofovir.[3]

  • Demonstrating the specificity and stability-indicating nature of the analytical method, ensuring it can separate the active pharmaceutical ingredient (API) from its degradation products.[3]

Experimental Protocols

Below are detailed methodologies for key experiments related to Tenofovir HPLC analysis.

Representative RP-HPLC Method for Tenofovir Disoproxil Fumarate Analysis

This protocol is a generalized example and may require optimization for specific instrumentation and sample matrices.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol and Phosphate buffer (pH 5.0) in a 90:10 (v/v) ratio.[6]
Flow Rate 1.2 mL/min.[6]
Detection UV at 260 nm.[6]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30°C

Preparation of Standard Stock Solution:

  • Accurately weigh about 100 mg of Tenofovir Disoproxil Fumarate into a 100 mL volumetric flask.[6]

  • Dissolve in and dilute to volume with HPLC grade methanol to obtain a concentration of 1 mg/mL.[6]

  • Sonicate the solution to ensure complete dissolution.[6]

  • Filter the solution through a 0.45 µm membrane filter before use.[6]

Preparation of Buffer Solution (Phosphate buffer, pH 5.0):

  • Dissolve an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water.

  • Adjust the pH to 5.0 with glacial acetic acid.[6]

  • Filter the buffer through a 0.45 µm membrane filter.[6]

Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve the Tenofovir sample in 0.1 N HCl and keep it at room temperature for a specified time (e.g., 2 minutes), then neutralize with 0.1 N NaOH.[3]

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep it at room temperature for a specified time, then neutralize with 0.1 N HCl.[3]

  • Oxidative Degradation: Treat the sample with a solution of 3% hydrogen peroxide at room temperature.[3]

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug to heat.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV and visible light.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various validated HPLC methods for Tenofovir analysis.

Table 1: Chromatographic Conditions for Tenofovir Analysis

AnalyteColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
Tenofovir Disoproxil FumarateHyper ODS2 C18Methanol: Phosphate buffer (90:10), pH 5.01.22602.1[6]
Tenofovir Disoproxil OrotateYMC Pack ODS-AQ (250x4.6mm, 5µm)0.1% Triethylamine buffer (pH 6.0): Acetonitrile (55:45)1.0Not SpecifiedNot Specified[10]
Tenofovir Alafenamide FumarateSyncronis C18 (250 x 4.6 mm, 5µm)0.1% Trifluoroacetic acid: Acetonitrile (65:35)1.0Not Specified5.8[9]
Tenofovir AlafenamideC18 (250mm x 4.6mm, 5µm)Buffer (pH 3.5): Acetonitrile (50:50)1.02606.5[11]

Table 2: Method Validation Parameters for Tenofovir Analysis

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)% RSD (Precision)% Recovery (Accuracy)Reference
Tenofovir Disoproxil Fumarate20-110Not Specified0.799.7[6]
Tenofovir Disoproxil Orotate160-2400.99970.3Not Specified[10]
Tenofovir Alafenamide Fumarate30-800.997Not SpecifiedNot Specified[9]
Tenofovir Alafenamide20-60Not Specified<2.099.59-100.14[11]
Emtricitabine and Tenofovir Alafenamide Fumarate10-50 (Emtricitabine), 15-75 (Tenofovir AF)Not SpecifiedNot SpecifiedNot Specified[12]

Visualizations

HPLC_Troubleshooting_Workflow start Start: Inconsistent Tenofovir Analysis problem_id Identify Primary Issue start->problem_id peak_tailing Peak Tailing? problem_id->peak_tailing Asymmetric Peak poor_resolution Poor Resolution? problem_id->poor_resolution Overlapping Peaks rt_shift Retention Time Shift? problem_id->rt_shift Inconsistent Elution solution_ph Adjust Mobile Phase pH (2.5-3.5) peak_tailing->solution_ph Check pH solution_column Use End-Capped Column or New Column peak_tailing->solution_column Check Column solution_injection Reduce Injection Volume peak_tailing->solution_injection Check Overload poor_resolution->solution_column solution_mp Optimize Mobile Phase Composition poor_resolution->solution_mp Optimize MP solution_gradient Implement Gradient Elution poor_resolution->solution_gradient Complex Sample solution_temp Use Column Oven rt_shift->solution_temp Check Temp solution_prep Ensure Consistent Mobile Phase Prep rt_shift->solution_prep Check Prep solution_pump Check Pump for Leaks/Bubbles rt_shift->solution_pump Check System end_node Consistent Analysis Achieved solution_ph->end_node solution_column->end_node solution_injection->end_node solution_mp->end_node solution_gradient->end_node solution_temp->end_node solution_prep->end_node solution_pump->end_node

Caption: Troubleshooting workflow for common HPLC issues in Tenofovir analysis.

References

Technical Support Center: 9-(2-Phosphonomethoxypropyl)adenine (PMPA / Tenofovir) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 9-(2-Phosphonomethoxypropyl)adenine (PMPA), also known as Tenofovir, during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of PMPA?

A1: The primary factors leading to PMPA degradation are exposure to strong acidic or alkaline conditions, which can catalyze hydrolysis.[1][2] While PMPA is relatively stable under oxidative and thermal stress, prolonged exposure to extreme temperatures should be avoided.[1][2]

Q2: What are the recommended storage conditions for PMPA powder and solutions?

A2: For solid PMPA, storage at 2-8°C is recommended to ensure long-term stability.[3] PMPA powder has a shelf life of approximately 23 months when stored at room temperature.[1] Aqueous solutions of PMPA are most stable at or near neutral pH. If acidic or basic conditions are necessary for an experiment, the duration of exposure should be minimized. No significant degradation is observed at pH 4.5.[1]

Q3: I suspect my PMPA sample has degraded. How can I confirm this?

A3: Degradation can be confirmed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). This technique can separate the intact PMPA from its degradation products. A typical stability-indicating HPLC method for PMPA would utilize a C18 reversed-phase column with UV detection.

Q4: What are the major degradation products of PMPA under hydrolytic stress?

A4: Under acidic and alkaline conditions, PMPA primarily degrades via two pathways:

  • Deamination: The adenine base can be deaminated to form a 6-Hydroxy adenine derivative of PMPA.

  • N-C Bond Cleavage: The bond between the adenine base and the phosphonomethoxypropyl side chain can be cleaved, resulting in the formation of (2-hydroxypropan-2-yloxy) methylphosphonic acid and adenine.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with PMPA.

Issue Potential Cause Recommended Action
Loss of PMPA concentration in solution over time. Hydrolytic degradation: The solution pH may be too acidic or too basic.1. Measure the pH of the solution. 2. If possible, adjust the pH to be closer to neutral (pH 6-8). 3. If the experimental conditions require an extreme pH, prepare fresh solutions immediately before use and minimize storage time.
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products: The sample may have been exposed to harsh conditions (e.g., strong acid/base).1. Identify the degradation products by comparing the retention times with known standards or by using mass spectrometry (MS) detection. 2. Refer to the PMPA Degradation Pathway diagram below to understand the potential degradation products based on the storage/experimental conditions.
Inconsistent experimental results. Sample degradation: The integrity of the PMPA stock solution may be compromised.1. Prepare a fresh PMPA stock solution from a solid powder that has been stored under recommended conditions. 2. Validate the concentration and purity of the new stock solution using a calibrated HPLC method before use.

PMPA Degradation Pathway

The following diagram illustrates the primary degradation pathways of PMPA under hydrolytic stress conditions.

PMPA_Degradation PMPA PMPA (Tenofovir) Degradation_Product_A 6-Hydroxy Adenine Derivative of PMPA PMPA->Degradation_Product_A  Hydrolytic Deamination (Acidic/Alkaline Conditions) Degradation_Product_B (2-hydroxypropan-2-yloxy) methylphosphonic acid PMPA->Degradation_Product_B  N-C Bond Cleavage (Acidic/Alkaline Conditions) Adenine Adenine

Caption: Major hydrolytic degradation pathways of PMPA.

Quantitative Stability Data

The following tables summarize the degradation kinetics of PMPA under acidic and alkaline conditions.

Table 1: Degradation Kinetics of PMPA in Acidic Conditions (0.1 M HCl) [1][2]

ParameterValue (hours)
Shelf-life (t₁₀%)3.84
Half-life (t₅₀%)25.34
Time for 90% degradation (t₉₀%)84.22

Table 2: Degradation Kinetics of PMPA in Alkaline Conditions (0.1 M NaOH) [1][2]

ParameterValue (hours)
Shelf-life (t₁₀%)58.26
Half-life (t₅₀%)384.49
Time for 90% degradation (t₉₀%)1277.75

Note: PMPA shows no significant degradation at pH 4.5 or under oxidative stress (3% and 30% v/v hydrogen peroxide).[1]

Experimental Protocols

Stability-Indicating HPLC Method for PMPA

This protocol provides a general framework for a stability-indicating reversed-phase HPLC method for the analysis of PMPA and its degradation products. Method optimization and validation are required for specific applications.

1. Objective: To quantify the concentration of PMPA and separate it from its potential degradation products.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • PMPA reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH adjusted as required)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm syringe filters

3. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized for best separation. A common starting point is a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

4. Standard Solution Preparation:

  • Accurately weigh a suitable amount of PMPA reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare working standards at various concentrations to establish a calibration curve.

5. Sample Preparation:

  • Dissolve the PMPA sample in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify and quantify the PMPA peak based on its retention time and the calibration curve. Degradation products will appear as separate peaks.

7. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish PMPA from its degradation products by analyzing force-degraded samples (e.g., acid, base, peroxide, heat, light treated).

  • Linearity: Establish a linear relationship between the detector response and the concentration of PMPA over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of PMPA.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of PMPA that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

Experimental Workflow for Troubleshooting PMPA Degradation

Troubleshooting_Workflow Start Suspected PMPA Degradation Check_Storage Review Storage Conditions (Temperature, pH, Light) Start->Check_Storage Run_HPLC Analyze Sample using Stability-Indicating HPLC Method Check_Storage->Run_HPLC Compare_Chromatograms Compare with Reference Standard and Control Samples Run_HPLC->Compare_Chromatograms Degradation_Confirmed Degradation Confirmed? (Extra Peaks / Reduced Main Peak) Compare_Chromatograms->Degradation_Confirmed No_Degradation No Significant Degradation Degradation_Confirmed->No_Degradation No Identify_Degradants Identify Degradation Products (e.g., using LC-MS) Degradation_Confirmed->Identify_Degradants Yes End Problem Resolved No_Degradation->End Correlate_Conditions Correlate Degradants with Storage/Experimental Conditions Identify_Degradants->Correlate_Conditions Optimize_Conditions Optimize Storage/Experimental Conditions to Minimize Degradation Correlate_Conditions->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting workflow for suspected PMPA degradation.

References

Technical Support Center: Tenofovir Disoproxil Fumarate (TDF) Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tenofovir Disoproxil Fumarate (TDF) manufacturing. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and formulation of TDF.

Issue 1: Low Yield in the Final Esterification Step (Stage 3)

  • Question: My overall yield for TDF synthesis is significantly lower than expected, with the primary loss occurring during the final esterification of tenofovir (PMPA) to tenofovir disoproxil. What are the potential causes and solutions?

  • Answer: Low yields in the final step are a common challenge, often stemming from incomplete reactions and product degradation.[1] Here are several factors to investigate:

    • Incomplete Reaction: The reaction to form the diester is often incomplete. Efforts to drive the reaction to completion by extending the reaction time or increasing the temperature can lead to increased product decomposition.[1]

      • Solution: The addition of a phase-transfer reagent, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can be beneficial. This can improve the reaction rate and allow for lower reaction temperatures (50-60 °C), which in turn enhances product stability.[1]

    • Product Decomposition: The tenofovir disoproxil free base is susceptible to hydrolysis, especially during workup and isolation.[1] The presence of water and certain solvents can exacerbate this issue.

      • Solution: A nonaqueous workup process for the removal of solvents like NMP and triethylamine can decrease product decomposition during isolation.[1]

    • Poor Solubility of Reactants: Tenofovir (PMPA) has poor solubility in common aprotic solvents like NMP, DMF, DMSO, or acetonitrile.[1] While the addition of a non-nucleophilic amine base like triethylamine helps to dissolve it, a thick suspension of mono- and bis-triethylammonium salts can form, hindering the reaction.[1]

      • Solution: Ensuring efficient stirring and considering the use of a phase-transfer catalyst can help to overcome solubility issues.

Issue 2: High Levels of Impurities in the Final API

  • Question: My final TDF product shows high levels of several process-related impurities upon HPLC analysis. How can I identify and control these?

  • Answer: Several key impurities can arise during the three-stage manufacturing process. Their identification and control are critical for the quality of the final API.

    • Stage 1 Impurity (Regioisomer): During the synthesis of (R)-9-(2-hydroxypropyl)adenine, a regioisomer is a significant impurity.[1]

      • Control Strategy: While the initial reaction may produce a 10:1 ratio of product to impurity, crystallization from a 1:1 methanol/isopropanol mixture can significantly improve the purity to >97 area%, reducing the regioisomer to less than 2%.[1]

    • Stage 3 Impurities (N-hydroxymethylated and Monoester): The final esterification step is prone to forming N-hydroxymethylated impurities and leaving unreacted monoester intermediate.[1]

      • Control Strategy: Optimizing reaction conditions is key. Lowering the reaction temperature to 50-60°C can significantly improve the stability of the product and reduce the formation of degradation products.[1] An effective analytical method, such as HPLC with a mobile phase at pH 2.5, is crucial for resolving and monitoring these impurities.[1]

Issue 3: Physical Property Variations and Polymorphism

  • Question: I am observing batch-to-batch variability in the physical properties (e.g., bulk density, dissolution) of my TDF. Could this be due to polymorphism?

  • Answer: Yes, TDF is known to exhibit polymorphism, meaning it can exist in different crystalline forms (e.g., Form I, Form A, Form B).[2][3] These different forms can have distinct physical properties, which can be influenced by the manufacturing conditions.

    • Troubleshooting Steps:

      • Characterize the Polymorphic Form: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared spectroscopy to identify the crystalline form(s) present in your batches.

      • Control Crystallization Conditions: The choice of solvent for crystallization is critical. For example, dissolving TDF in methanol and then crystallizing can yield specific polymorphic forms.[4][5] Carefully control parameters like solvent, temperature, and cooling rate during the final crystallization step.

      • Avoid Mechanical Stress: Certain handling methods, like grinding with a mortar and pestle, can induce polymorphic transitions.[2]

Issue 4: TDF Tablet Formulation and Stability

  • Question: My TDF tablets are failing stability testing, showing a significant drop in assay during accelerated storage conditions. What could be the cause?

  • Answer: TDF is susceptible to hydrolysis and oxidation.[6] The presence of water is a major cause of instability in the final formulation.[6]

    • Troubleshooting Strategies:

      • Manufacturing Environment: Manufacture the tablets in an environment with low relative humidity. Using nitrogen purging during manufacturing and primary packing can also help.[6]

      • Granulation Method: If using wet granulation, minimize the amount of water used.[6] Alternatively, consider switching to a direct compression method to avoid the use of water altogether.[6]

      • Excipient Compatibility: Ensure that the chosen excipients are compatible with TDF and have low moisture content.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical three-stage manufacturing process for TDF?

    • A1: The manufacturing process generally consists of:

      • Stage 1: Reaction of adenine with (R)-propylene carbonate to form (R)-9-(2-hydroxypropyl)adenine.[1]

      • Stage 2: Alkylation of the secondary alcohol with a tosylated hydroxymethylphosphonate diester, followed by hydrolysis to produce tenofovir (PMPA).[1] These two reactions are often "telescoped" (combined without isolating the intermediate).[1]

      • Stage 3: Alkylative esterification of tenofovir to produce the tenofovir disoproxil free base, which is then treated with fumaric acid to crystallize TDF.[1]

  • Q2: What are the most common impurities in TDF manufacturing?

    • A2: Common impurities include regioisomers from the initial alkylation of adenine, N-hydroxymethylated impurities, the monoester intermediate from the final esterification step, and carbamate impurities.[1]

  • Q3: How can the overall yield of the TDF synthesis be improved?

    • A3: Process optimization studies have shown that the overall yield can be improved from approximately 13% to 24% or even higher.[1][7] Key improvements include telescoping the second stage, optimizing the final reaction by adding a quaternary ammonium salt, and developing a nonaqueous workup process to reduce product decomposition.[1]

  • Q4: What are the critical process parameters to control in the final esterification step?

    • A4: Critical parameters include the choice of base, reaction concentration, water content in the starting materials and reaction mixture, and reaction temperature.[1] The addition of a phase-transfer reagent has also been shown to be beneficial.[1]

  • Q5: Why is polymorphism important for TDF?

    • A5: Different polymorphic forms of TDF can have different physical properties, including solubility and stability. Controlling the polymorphic form is crucial for ensuring consistent product quality, bioavailability, and performance of the final drug product.

Data Presentation

Table 1: Impact of Process Optimization on TDF Yield

Process StageStandard Process Overall YieldOptimized Process Overall YieldKey Improvement
Three-Stage Synthesis~13%~24%Telescoped Stage 2, optimized Stage 3 reaction and workup[1][7]

Table 2: Common Impurities and Their Typical Levels

ImpurityStage of FormationTypical Level (Unoptimized Process)Control Strategy
RegioisomerStage 17-8 area %Crystallization from MeOH/i-PrOH[1]
Monoester IntermediateStage 310-15%Optimized reaction conditions (temperature, phase-transfer catalyst)[1]
N-hydroxymethylated ImpurityStage 35-10%Lower reaction temperature (50-60 °C)[1]
Chloromethyl isopropyl carbonate (CMIC)Raw MaterialMust be strictly controlledNot more than 50 ppm in the final API[8]
9-propenyladenine-Mutagenic impurityNot more than 5 ppm in the final API[8]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling in Stage 3

This method is designed to resolve the tenofovir disoproxil free base from its key impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase:

    • Aqueous component: pH 2.5 buffer.

    • Organic component: Acetonitrile or Methanol.

    • Gradient elution is typically used.

  • Detection: UV at 260 nm.

  • Procedure:

    • Prepare standard solutions of TDF and any available impurity reference standards.

    • Prepare the sample solution by dissolving a known amount of the reaction mixture or final product in a suitable diluent.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the impurities based on their retention times and peak areas relative to the standards. The ability to separate the N-hydroxymethyl impurities is highly dependent on the pH of the mobile phase; a pH of 2.5 for the aqueous component is ideal.[1]

Protocol 2: Powder X-ray Diffraction (PXRD) for Polymorph Identification

This protocol is used to identify the crystalline form of the TDF active pharmaceutical ingredient.

  • Instrumentation: Powder X-ray Diffractometer.

  • Sample Preparation: Gently pack the TDF powder sample into the sample holder. Avoid excessive grinding which might induce polymorphic changes.

  • Data Acquisition:

    • Scan the sample over a suitable 2θ range (e.g., 2° to 40°).

    • Use appropriate step size and scan speed to obtain a high-quality diffraction pattern.

  • Data Analysis:

    • Process the raw data to obtain a diffractogram (intensity vs. 2θ).

    • Compare the peak positions (2θ values) and their relative intensities with reference patterns for known TDF polymorphs (e.g., Form I, Form A, Form B).

Visualizations

TDF_Synthesis_Pathway cluster_stage1 Stage 1 cluster_stage2 Stage 2 cluster_stage3 Stage 3 Adenine Adenine HPA (R)-9-(2-hydroxypropyl)adenine Adenine->HPA PropyleneCarbonate (R)-Propylene Carbonate PropyleneCarbonate->HPA PMPA_ester Diethylphosphonate Intermediate HPA->PMPA_ester TosylatedPhosphonate Tosylated Hydroxymethylphosphonate Diester TosylatedPhosphonate->PMPA_ester PMPA Tenofovir (PMPA) PMPA_ester->PMPA Hydrolysis TDF_base Tenofovir Disoproxil (Free Base) PMPA->TDF_base CMIC Chloromethyl Isopropyl Carbonate CMIC->TDF_base TDF Tenofovir Disoproxil Fumarate (TDF) TDF_base->TDF FumaricAcid Fumaric Acid FumaricAcid->TDF

Caption: Simplified three-stage synthesis pathway of Tenofovir Disoproxil Fumarate (TDF).

Troubleshooting_Low_Yield Start Low Yield in Stage 3 CheckReaction Check for Incomplete Reaction Start->CheckReaction CheckDegradation Check for Product Degradation CheckReaction->CheckDegradation No AddPTC Add Phase-Transfer Catalyst (e.g., TBAB) CheckReaction->AddPTC Yes Solubility Assess Reactant Solubility CheckDegradation->Solubility No NonaqueousWorkup Implement Nonaqueous Workup CheckDegradation->NonaqueousWorkup Yes End Yield Improved Solubility->End No ImproveStirring Ensure Efficient Stirring Solubility->ImproveStirring Yes LowerTemp Lower Reaction Temp (50-60°C) AddPTC->LowerTemp LowerTemp->End Re-evaluate Yield NonaqueousWorkup->End ImproveStirring->End

Caption: Troubleshooting workflow for low yield in the final TDF esterification step.

References

Technical Support Center: Optimizing Forced Degradation Studies for 9-(2-Phosphonomethoxypropyl)adenine (Tenofovir)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing forced degradation studies for 9-(2-Phosphonomethoxypropyl)adenine, commonly known as tenofovir.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the forced degradation of tenofovir and its prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).

Problem Potential Cause Suggested Solution
No or minimal degradation observed. Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressor).Gradually increase the intensity of the stress condition. For example, increase the temperature in increments of 10°C, extend the exposure time, or use a higher concentration of the acid, base, or oxidizing agent.
Complete or near-complete degradation of the drug substance. Stress conditions are too harsh, leading to rapid and extensive degradation.The goal of forced degradation is typically to achieve 5-20% degradation.[1] Reduce the intensity of the stressor. For instance, if using 0.1 M HCl causes excessive degradation, try 0.01 M HCl or conduct the experiment at room temperature instead of elevated temperatures.[1]
Poor resolution between the parent drug and degradation products in the chromatogram. The analytical method is not stability-indicating. The mobile phase, column, or gradient may not be optimized for separating the specific degradation products formed.Develop and validate a stability-indicating HPLC or UPLC method. Experiment with different mobile phase compositions (e.g., varying the organic modifier and buffer), pH, and column chemistries (e.g., C18, C8). Employing a gradient elution can be effective in separating compounds with different polarities.[1]
Appearance of unexpected peaks in the chromatogram. These could be impurities from the drug substance itself, reagents, or further degradation of primary degradation products.Analyze a blank sample (placebo) and a control sample (unstressed drug) to identify peaks not related to stress-induced degradation. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks to help in their structural elucidation.[2]
Inconsistent or irreproducible degradation results. Variations in experimental parameters such as temperature, concentration of reagents, or reaction time. The drug substance may not be fully dissolved before initiating the stress study.Ensure precise control over all experimental parameters. Use calibrated equipment (e.g., ovens, pH meters). Ensure complete dissolution of the drug substance in the chosen solvent before adding the stressor.

Frequently Asked Questions (FAQs)

1. What are the typical stress conditions for forced degradation of tenofovir?

Forced degradation studies for tenofovir and its prodrugs typically involve acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its intrinsic stability.[3][4]

2. What are the primary degradation products of tenofovir under acidic conditions?

Under acidic hydrolysis, tenofovir primarily degrades into two main products: a 6-Hydroxy adenine derivative of tenofovir (m/z of 289.2 amu) and (2-hydroxypropan-2-yloxy) methylphosphonic acid (m/z of 170 amu).[1][2]

3. At what pH is tenofovir most stable?

Tenofovir exhibits greater stability at a pH of around 4.5.[1][2] Its prodrug, Tenofovir Disoproxil Fumarate (TDF), is reported to be highly stable at a pH of 1.2.[1]

4. How can I control the extent of degradation in my studies?

To achieve the desired level of degradation (typically 5-20%), it is crucial to carefully control the concentration of the stressor, the temperature, and the duration of the experiment.[1] It is recommended to start with milder conditions and incrementally increase the stress to achieve the target degradation.

5. What analytical techniques are most suitable for analyzing the degradation samples?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV or photodiode array (PDA) detection are the most common techniques.[5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of degradation products.[2][7]

Quantitative Data Summary

The following tables summarize quantitative data from forced degradation studies on tenofovir and its prodrugs.

Table 1: Forced Degradation of Tenofovir Disoproxil Fumarate (TDF) under Various Conditions [3][4]

Stress ConditionReagent/ConditionDegradation (%)
Acidic Hydrolysis0.1N HCl10.95
Alkaline Hydrolysis0.1N NaOH10.6
OxidativeHydrogen Peroxide12.22
Neutral HydrolysisWater12.26

Table 2: Degradation Kinetics of Tenofovir in Acidic and Alkaline Conditions [1][2]

ConditionHalf-life (t₅₀) (hours)Shelf-life (t₉₀) (hours)
Acidic (0.1 M HCl)25.343.84
Alkaline (0.1 M NaOH)384.4958.26

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is adapted from methodologies described in forced degradation studies.[1][2]

Objective: To induce and analyze the degradation of tenofovir under acidic stress.

Materials:

  • Tenofovir drug substance

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • Validated stability-indicating HPLC or LC-MS method

Procedure:

  • Prepare a stock solution of tenofovir at a concentration of 1 mg/mL in deionized water.

  • Transfer a known volume of the stock solution to a reaction vessel and add an equal volume of 0.1 M HCl.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.1 M NaOH to stop the degradation process.

  • Dilute the neutralized sample to a suitable concentration for analysis.

  • Analyze the sample using a validated stability-indicating chromatographic method to quantify the remaining tenofovir and identify degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_reaction Degradation & Sampling cluster_analysis Analysis prep Prepare 1 mg/mL Tenofovir Stock Solution acid Add 0.1 M HCl prep->acid Acid Hydrolysis base Add 0.1 M NaOH prep->base Alkaline Hydrolysis oxidize Add H2O2 prep->oxidize Oxidation heat Incubate at 60°C prep->heat Thermal Degradation incubate Incubate at Specified Time Points acid->incubate base->incubate oxidize->incubate heat->incubate sample Withdraw Aliquots incubate->sample neutralize Neutralize Sample sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze

Caption: Experimental workflow for a typical forced degradation study of tenofovir.

degradation_pathway cluster_acid Acidic Hydrolysis tenofovir Tenofovir (m/z 288.2) dp1 6-Hydroxy Adenine Derivative (m/z 289.2) tenofovir->dp1 Deamination dp2 (2-hydroxypropan-2-yloxy) methylphosphonic acid (m/z 170) tenofovir->dp2 N-C Bond Cleavage

References

Technical Support Center: Managing Tenofovir Degradation in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on managing the unexpected degradation of Tenofovir and its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), in acidic environments.

Frequently Asked Questions (FAQs)

Q1: Why is my Tenofovir sample degrading in an acidic solution?

Tenofovir and its prodrugs are susceptible to hydrolytic degradation in acidic conditions.[1][2] The primary degradation mechanism for Tenofovir (TFV) involves the deamination of the adenine nucleus and the breakdown of the phosphonic acid side chain.[1][3] For Tenofovir Alafenamide (TAF), the phosphoramidate (P-N) bond is particularly vulnerable to acid hydrolysis.[1][4]

Q2: What are the primary degradation products of Tenofovir in acidic conditions?

Under acidic hydrolysis, Tenofovir primarily degrades into a 6-Hydroxy adenine derivative of TFV and (2-hydroxypropan-2-yloxy) methylphosphonic acid.[1][3][5] These have been identified with mass-to-charge ratios (m/z) of 289.2 and 170 amu, respectively.[1][3][5]

Q3: At what pH is Tenofovir and its prodrugs most stable?

While Tenofovir is susceptible to degradation in strongly acidic and alkaline environments, it shows greater stability around a pH of 4.5.[1][3][5] Tenofovir Alafenamide (TAF) has a "stability window" between pH 4.8 and 5.8.[1][4] In contrast, Tenofovir Disoproxil Fumarate (TDF) is reported to be highly stable at a very acidic pH of 1.2.[1]

Q4: How quickly does Tenofovir degrade in acidic conditions?

The degradation of Tenofovir in acidic conditions follows pseudo-first-order kinetics.[1][3] In one study using 0.1 M HCl, the half-life (t₅₀) of Tenofovir was 25.34 hours.[1][3] Over 95% degradation was observed after 5 days of refluxing in these conditions.[1][3]

Q5: Can temperature affect the rate of degradation in acidic solutions?

Yes, higher temperatures will accelerate the rate of hydrolytic degradation. The relationship between temperature and the rate of chemical reactions, including drug degradation, is described by the Arrhenius equation.[1][6] Therefore, it is crucial to control the temperature during experiments and storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpectedly high degradation of Tenofovir in my formulation. The pH of your formulation may be too low.Adjust the pH of your formulation to be within the optimal stability range for the specific Tenofovir form you are using. For TAF, aim for a pH between 4.8 and 5.8.[1][4] The use of buffering agents like dibasic sodium phosphate or sodium citrate can help maintain a stable pH.[1]
I am observing unknown peaks in my HPLC/LC-MS analysis of a Tenofovir sample subjected to acidic stress. These are likely degradation products.Compare the m/z values of the unknown peaks with known degradation products of Tenofovir. The primary acidic degradation products have m/z values of 289.2 and 170.[1][3][5]
My Tenofovir sample shows significant degradation even at a moderately acidic pH. The temperature of your experiment or storage conditions may be too high, accelerating hydrolysis.Conduct your experiments at a controlled room temperature unless a different temperature is specified in the protocol. Store solutions at recommended temperatures, which may include refrigeration.[2]
Difficulty in achieving controlled degradation for my forced degradation study. The concentration of the acid or the temperature is too high, leading to rapid and complete degradation.For forced degradation studies, the goal is typically to achieve 5-20% degradation.[1] If degradation is too fast, consider using a lower concentration of acid (e.g., 0.01 M HCl instead of 0.1 M HCl) or performing the study at room temperature instead of at elevated temperatures.[1]

Quantitative Data Summary

Table 1: Degradation Kinetics of Tenofovir in Acidic and Alkaline Conditions[1][3][5]
ConditionRate Constant (k') (h⁻¹)Half-life (t₅₀) (hours)Shelf-life (t₉₀) (hours)Time for 90% Degradation (hours)
Acidic (0.1 M HCl)2.73 × 10⁻²25.343.8484.22
Alkaline (0.1 M NaOH)0.18 × 10⁻²384.4958.261277.75
Table 2: Summary of Forced Degradation Studies on Tenofovir and its Prodrugs
Stress ConditionTenofovir (TFV)Tenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Acid Hydrolysis (e.g., 0.1 M HCl)Significant degradation.[3]Highly susceptible, with degradation of about 10.95% observed under certain conditions.[7][8]Extensive degradation occurs.[2][9]
Alkaline Hydrolysis (e.g., 0.1 M NaOH)Degrades, but slower than in acidic conditions.[3]Highly susceptible, with degradation of about 10.6% observed.[7][8]Susceptible to degradation.[2]
Oxidative Degradation (e.g., 3% H₂O₂)Stable.[3][5]Unstable, with degradation of about 12.22% observed.[7][8]Susceptible to degradation.[2][10]
Thermal Degradation Stable.[3]Stable.[2]Susceptible to degradation at elevated temperatures in solution.[2]
Photolysis Not specified in the provided results.Labile; degradation occurs upon exposure to light.[2]Susceptible to photodegradation.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

Objective: To intentionally degrade the drug substance to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • Tenofovir (or TDF/TAF)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Heating apparatus (e.g., water bath or heating mantle)

  • Validated stability-indicating HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of Tenofovir at a concentration of 1 mg/mL in deionized water.[3]

  • Acid Treatment: Transfer a known volume of the stock solution to a reaction vessel and add an equal volume of 0.1 M HCl.[1]

  • Incubation: Reflux the solution for a predetermined period (e.g., up to 5 days), withdrawing aliquots at specific time points.[3] Alternatively, for milder conditions, the solution can be kept at a controlled temperature (e.g., 40°C) for a set duration.[8]

  • Neutralization: Neutralize the withdrawn samples with an equivalent amount of 0.1 M NaOH to stop the degradation process.[1]

  • Dilution: Dilute the samples to a suitable concentration for analysis with the mobile phase.[3]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent drug and identify the degradation products.[1]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a chromatographic method capable of separating the parent drug from its degradation products.

Typical HPLC Parameters:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10][11]

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate or ammonium formate buffer) and an organic solvent (e.g., methanol or acetonitrile).[9][10][11] A common starting point is a mixture of a buffer at pH 3.5 and methanol.[10]

  • Flow Rate: Typically 1.0 mL/min.[10]

  • Detection Wavelength: 260 nm or 262 nm.[7][10]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[12]

  • Injection Volume: 10-20 µL.

Procedure:

  • Optimization: Systematically vary the mobile phase composition, pH, and gradient to achieve optimal separation between Tenofovir and its degradation products generated during forced degradation studies.

  • Method Validation: Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1] The method is considered stability-indicating if it can resolve the Tenofovir peak from all degradation product peaks.[1]

Visualizations

cluster_0 Tenofovir Degradation Pathway in Acidic Conditions Tenofovir Tenofovir Degradation_Product_A 6-Hydroxy Adenine Derivative (m/z 289.2) Tenofovir->Degradation_Product_A Deamination of Adenine Nucleus Degradation_Product_B (2-hydroxypropan-2-yloxy) methylphosphonic acid (m/z 170) Tenofovir->Degradation_Product_B Breakdown of Side Chain

Caption: Tenofovir degradation pathway in acidic conditions.

cluster_1 Experimental Workflow for Forced Degradation Study start Start: Prepare 1 mg/mL Tenofovir Stock Solution acid_treatment Add equal volume of 0.1 M HCl start->acid_treatment incubation Incubate (e.g., reflux or controlled temp.) acid_treatment->incubation sampling Withdraw aliquots at time points incubation->sampling neutralization Neutralize with 0.1 M NaOH sampling->neutralization dilution Dilute to analytical concentration neutralization->dilution analysis Analyze via HPLC/LC-MS dilution->analysis end End: Quantify degradation analysis->end

Caption: Workflow for a forced degradation study.

cluster_2 Troubleshooting Decision Tree for Unexpected Degradation action_node action_node start Unexpected Degradation Observed? check_ph Is pH within optimal range? start->check_ph check_temp Is temperature controlled? check_ph->check_temp Yes adjust_ph Adjust pH to 4.8-5.8 (TAF) or ~4.5 (TFV). Use buffers. check_ph->adjust_ph No check_acid_conc Is acid concentration too high? check_temp->check_acid_conc Yes control_temp Maintain controlled room temperature or refrigerate. check_temp->control_temp No lower_acid For forced degradation, use lower acid concentration (e.g., 0.01 M HCl). check_acid_conc->lower_acid Yes (for forced degradation) reanalyze Re-analyze sample. check_acid_conc->reanalyze No adjust_ph->reanalyze control_temp->reanalyze lower_acid->reanalyze

Caption: Troubleshooting decision tree for degradation.

References

Validation & Comparative

A Comparative Analysis of Tenofovir Versus Adefovir for the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent nucleotide analogs, Tenofovir Disoproxil Fumarate (TDF) and Adefovir Dipivoxil (ADV), for the treatment of chronic Hepatitis B (CHB). This analysis is supported by experimental data from key clinical trials, detailed methodologies for cited experiments, and visual representations of mechanistic pathways and experimental workflows.

Executive Summary

Tenofovir has demonstrated superior antiviral efficacy compared to Adefovir in the treatment of both HBeAg-positive and HBeAg-negative chronic hepatitis B patients.[1][2][3] Clinical trial data consistently show that Tenofovir leads to higher rates of HBV DNA suppression and ALT normalization.[4][5] While both drugs exhibit a similar safety profile in short-term studies, Tenofovir has a significantly higher barrier to resistance, a crucial advantage for long-term therapy.[2][6]

Data Presentation: Quantitative Comparison

The following tables summarize the key efficacy, safety, and resistance data from comparative studies of Tenofovir and Adefovir.

Efficacy Outcomes at 48 Weeks

Table 1: Efficacy in HBeAg-Negative Chronic Hepatitis B Patients

OutcomeTenofovir (TDF)Adefovir (ADV)P-value
HBV DNA <400 copies/mL 93%63%<0.001[4]
ALT Normalization 77%78%NS
Histologic Improvement 71%49%<0.001[3]

Table 2: Efficacy in HBeAg-Positive Chronic Hepatitis B Patients

OutcomeTenofovir (TDF)Adefovir (ADV)P-value
HBV DNA <400 copies/mL 76%13%<0.001[4]
ALT Normalization 68%54%0.03[4]
HBeAg Seroconversion 21%18%NS
HBsAg Loss 3%0%0.02[1]
Resistance Profile

Table 3: Cumulative Resistance Rates After 5 Years

Antiviral AgentPatient PopulationCumulative Resistance RateKey Resistance Mutations
Adefovir HBeAg-negative29%rtA181V/T, rtN236T[6]
HBeAg-positive42%rtA181V/T, rtN236T[6]
Tenofovir HBeAg-negative & HBeAg-positive0% (up to 8 years)None detected[6]
Safety Profile

Table 4: Renal Safety Comparison

ParameterTenofovir (TDF)Adefovir (ADV)
Mean Creatinine Clearance Change Modest declineGenerally stable
Risk of Acute Renal Failure Slightly increased riskLower risk
Recommendation Regular monitoring of renal function is advised, especially in patients with pre-existing renal impairment.[7][8]Regular renal function monitoring is also recommended.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Quantification of HBV DNA by Real-Time PCR

This protocol outlines the steps for quantifying HBV viral load from patient serum or plasma.

  • Sample Collection and Preparation:

    • Collect whole blood samples in tubes containing EDTA or no anticoagulant.

    • Separate serum or plasma by centrifugation at 3000 rpm for 20 minutes at room temperature.[10]

    • Store the separated serum or plasma at -20°C or lower until analysis.

  • DNA Extraction:

    • Extract viral DNA from 200 µL of serum or plasma using a commercial viral nucleic acid extraction kit, following the manufacturer's instructions.

    • Elute the purified DNA in an appropriate buffer.

  • Real-Time PCR (qPCR):

    • Prepare a master mix containing a DNA polymerase, dNTPs, PCR buffer, and primers and a probe specific to a conserved region of the HBV genome (e.g., the S gene).[11]

    • Add a known amount of an internal control to each sample before extraction to monitor for PCR inhibition.[12]

    • Perform qPCR using a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

    • Generate a standard curve using serial dilutions of a quantified HBV DNA standard.

    • Quantify the HBV DNA in patient samples by comparing their amplification data to the standard curve. Results are typically reported in international units per milliliter (IU/mL).[13]

Histologic Assessment of Liver Biopsy

Liver biopsies are evaluated for necroinflammation and fibrosis using a semi-quantitative scoring system, such as the Knodell Histology Activity Index (HAI) or the Ishak (modified Knodell) score.[6][14]

  • Biopsy Collection and Processing:

    • Obtain a liver biopsy specimen using a standard percutaneous needle biopsy technique.

    • Fix the tissue in formalin and embed it in paraffin.

    • Cut thin sections (4-5 µm) and stain with hematoxylin and eosin (H&E) and a trichrome stain to assess fibrosis.

  • Histopathological Evaluation (Knodell HAI): A pathologist, blinded to the clinical data, scores the biopsy based on four categories:

    • Periportal and/or bridging necrosis (0-10): Assesses the extent of liver cell death at the interface of the portal tracts and the liver lobules.

    • Intralobular degeneration and focal necrosis (0-4): Evaluates the degree of inflammation and cell death within the liver lobules.

    • Portal inflammation (0-4): Scores the severity of inflammatory cell infiltration in the portal tracts.

    • Fibrosis (0-4): Stages the degree of scarring, from no fibrosis to cirrhosis.

    The total HAI score is the sum of the scores from the four categories. A higher score indicates more severe liver disease.

In Vitro Antiviral Activity Assay

This protocol describes a cell-based assay to determine the potency of antiviral compounds against HBV replication.

  • Cell Culture:

    • Use a stable human hepatoblastoma cell line that supports HBV replication, such as the HepG2.2.15 or HepAD38 cell line.[5] These cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment:

    • Seed the cells in 96-well plates.

    • Treat the cells with serial dilutions of the test compounds (e.g., Tenofovir, Adefovir) and control compounds (e.g., a known HBV inhibitor and a vehicle control).

  • Incubation:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for several days to allow for viral replication.

  • Quantification of HBV Replication:

    • Collect the cell culture supernatant.

    • Quantify the amount of extracellular HBV DNA using the real-time PCR protocol described above.

    • Alternatively, viral antigens (HBsAg or HBeAg) can be quantified from the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HBV replication by 50%.

    • Assess the cytotoxicity of the compounds in a parallel assay to determine the 50% cytotoxic concentration (CC50).

    • Calculate the selectivity index (SI = CC50/EC50), where a higher SI indicates a more favorable safety profile.[5]

Renal Function Monitoring

Regular monitoring of renal function is crucial for patients receiving nucleotide analogue therapy.

  • Serum Creatinine: Measure serum creatinine at baseline and at regular intervals (e.g., every 12 weeks) during treatment.

  • Estimated Glomerular Filtration Rate (eGFR): Calculate eGFR using a standard formula (e.g., Cockcroft-Gault, MDRD, or CKD-EPI) from the serum creatinine value, age, sex, and race.[9]

  • Urinalysis: Perform urinalysis to check for proteinuria and glycosuria, which can be early signs of renal tubular dysfunction.

  • Serum Phosphate: Monitor serum phosphate levels, as hypophosphatemia can be an indicator of Tenofovir-associated renal toxicity.

Mandatory Visualization

Signaling Pathway of Tenofovir and Adefovir

cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Tenofovir_DF Tenofovir DF (Prodrug) Tenofovir Tenofovir Tenofovir_DF->Tenofovir Hydrolysis Adefovir_D Adefovir Dipivoxil (Prodrug) Adefovir Adefovir Adefovir_D->Adefovir Hydrolysis Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Phosphorylation Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Phosphorylation Tenofovir_DP Tenofovir Diphosphate (Active) Tenofovir_MP->Tenofovir_DP Phosphorylation Adefovir_DP Adefovir Diphosphate (Active) Adefovir_MP->Adefovir_DP Phosphorylation HBV_Polymerase HBV Reverse Transcriptase/ DNA Polymerase Tenofovir_DP->HBV_Polymerase Competitive Inhibition Adefovir_DP->HBV_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis HBV_Polymerase->Viral_DNA_Synthesis dATP dATP (Natural Substrate) dATP->HBV_Polymerase Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination

Caption: Intracellular activation and mechanism of action of Tenofovir and Adefovir.

Experimental Workflow for a Randomized Controlled Trial

Patient_Screening Patient Screening (Chronic HBV Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Tenofovir_Arm Tenofovir Treatment Arm (e.g., 300 mg/day) Randomization->Tenofovir_Arm Adefovir_Arm Adefovir Treatment Arm (e.g., 10 mg/day) Randomization->Adefovir_Arm Follow_Up Follow-Up Visits (e.g., Weeks 4, 12, 24, 48) Tenofovir_Arm->Follow_Up Adefovir_Arm->Follow_Up Data_Collection Data Collection (HBV DNA, ALT, HBeAg/HBsAg, Renal Function, Adverse Events) Follow_Up->Data_Collection Data_Analysis Data Analysis (Efficacy and Safety Endpoints) Data_Collection->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Caption: Workflow of a typical randomized controlled trial comparing HBV treatments.

In Vitro Antiviral Screening Workflow

Cell_Seeding Seed HBV-replicating cells (e.g., HepG2.2.15) in 96-well plates Compound_Addition Add serial dilutions of Tenofovir, Adefovir, and controls Cell_Seeding->Compound_Addition Incubation Incubate for a defined period (e.g., 6-8 days) Compound_Addition->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Cytotoxicity_Assay Assess cell viability in parallel (e.g., MTS/XTT assay) Incubation->Cytotoxicity_Assay HBV_DNA_Quantification Quantify extracellular HBV DNA (qPCR) Supernatant_Collection->HBV_DNA_Quantification Data_Analysis Calculate EC50, CC50, and Selectivity Index (SI) HBV_DNA_Quantification->Data_Analysis Cytotoxicity_Assay->Data_Analysis Potency_Safety_Profile Determine Potency and Safety Profile Data_Analysis->Potency_Safety_Profile

Caption: Workflow for in vitro screening of antiviral compounds against HBV.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two leading oral antiviral agents, Tenofovir and Entecavir, in the context of Hepatitis B Virus (HBV)-related cirrhosis. The information presented herein is supported by experimental data from both preclinical models and clinical studies, offering a comprehensive overview for research and development professionals.

Executive Summary

Tenofovir and Entecavir are both highly effective nucleos(t)ide analogues that potently suppress HBV replication. While both have demonstrated the ability to reverse liver fibrosis and cirrhosis in clinical settings, emerging preclinical and clinical evidence suggests potential differences in their mechanisms of action and long-term outcomes. Notably, experimental studies indicate that Tenofovir may possess direct anti-fibrotic properties independent of its antiviral activity, primarily by inducing apoptosis in activated hepatic stellate cells. Clinically, while both drugs achieve similar rates of virological suppression, some large-scale studies and meta-analyses suggest Tenofovir may be associated with a lower long-term risk of developing hepatocellular carcinoma (HCC) in patients with cirrhosis.

Performance Comparison: Preclinical and Clinical Data

The following tables summarize quantitative data from key comparative studies.

Table 1: In Vitro and In Vivo Preclinical Data in Liver Fibrosis Models
ParameterTenofovir Disoproxil Fumarate (TDF)Entecavir (ETV)Model SystemKey Findings
Cell Viability of Activated Hepatic Stellate Cells (HSCs) Significant dose-dependent decreaseNo significant effectHuman (LX2) and rat (HSC-T6) hepatic stellate cell linesTDF, but not ETV, reduces the viability of activated HSCs, the primary collagen-producing cells in the liver.[1][2][3][4]
Apoptosis of Activated HSCs Significant induction of apoptosis (e.g., ~57.7% in LX2 cells with 200 µM TDF)No significant induction of apoptosis (e.g., ~3.89% in LX2 cells with 200 µM ETV)Human (LX2) and rat (HSC-T6) hepatic stellate cell linesTDF induces apoptosis in activated HSCs through the cleavage of PARP and Caspase-3.[2][4]
Liver Fibrosis Reduction Significant decrease in fibrotic areaNo significant decrease in fibrotic areaThioacetamide (TAA)-induced liver fibrosis mouse modelTDF treatment ameliorated liver fibrosis, whereas ETV did not show a significant anti-fibrotic effect in this non-viral model.[1][2][4]
Collagen Deposition Reduced collagen depositionNo significant change in collagen depositionThioacetamide (TAA)-induced liver fibrosis mouse modelHistological analysis showed less collagen in the livers of TDF-treated mice.[4]
Table 2: Clinical Efficacy and Outcomes in Patients with HBV-Related Cirrhosis (from Meta-Analyses and Cohort Studies)
OutcomeTenofovirEntecavirPatient PopulationKey Findings & Notes
HBV DNA Suppression (at 48 weeks) 86.67%87.84%CHB-related cirrhosisBoth drugs are highly and similarly effective in suppressing HBV DNA to undetectable levels.[5]
Cumulative Incidence of Hepatocellular Carcinoma (HCC) Lower Incidence (e.g., 13.99%)Higher Incidence (e.g., 16.68%)CHB-related cirrhosis (East Asian populations)Multiple meta-analyses suggest Tenofovir is associated with a significantly lower risk of HCC compared to Entecavir, particularly in patients with pre-existing cirrhosis.[5][6][7][8][9] However, some studies show no significant difference.[10]
Histological Improvement (Fibrosis Regression) EffectiveEffectiveCHB with advanced fibrosis/cirrhosisBoth drugs lead to regression of fibrosis and reversal of cirrhosis with long-term therapy.[10][11]
Renal Safety (Change in eGFR) May have a greater decline (TDF) or improvement (TAF)Generally stable or slight declineCHB-related cirrhosisTDF has been associated with a greater risk of renal impairment than ETV in some studies.[12] However, a meta-analysis showed TAF and TDF led to a significant increase in eGFR compared to ETV after 48 weeks.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical studies are outlined below.

Induction of Liver Fibrosis in a Mouse Model
  • Model: Thioacetamide (TAA)-induced liver fibrosis in C57BL/6 mice.[4]

  • Procedure: Mice receive intraperitoneal injections of TAA (200 mg/kg) three times a week for 12 weeks to induce chronic liver injury and fibrosis.

  • Treatment: During the fibrosis induction period, mice are concurrently treated with either Tenofovir disoproxil fumarate (TDF, e.g., 30 mg/kg/day) or Entecavir (ETV, e.g., 0.1 mg/kg/day) via oral gavage. A control group receives the vehicle.[4]

  • Endpoint Analysis: After the treatment period, mice are euthanized, and liver tissues are collected for histological and molecular analysis.

Histological Analysis of Liver Fibrosis
  • Staining Method: Masson's Trichrome or Picrosirius Red staining is used to visualize and quantify collagen deposition in liver tissue sections.

  • Protocol Outline (Masson's Trichrome):

    • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver sections.

    • Mordant in Bouin's solution at 56-60°C for 1 hour to improve stain quality.

    • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

    • Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

    • Differentiate in a phosphomolybdic-phosphotungstic acid solution until collagen is decolorized.

    • Counterstain collagen with aniline blue for 5-10 minutes.

    • Dehydrate and mount.

  • Results: Collagen fibers are stained blue, nuclei are black, and cytoplasm, muscle, and erythrocytes are stained red. The fibrotic area can be quantified using image analysis software.

In Vitro Hepatic Stellate Cell (HSC) Viability and Apoptosis Assays
  • Cell Lines: Human (e.g., LX2) or rat (e.g., HSC-T6) immortalized hepatic stellate cell lines are used as an in vitro model of activated, fibrogenic cells.[1][2][3][4]

  • Treatment: Cells are cultured and treated with varying concentrations of TDF or ETV (e.g., 0-200 µM) for a specified period (e.g., 24-96 hours).

  • Viability Assay (e.g., MTT or WST-1):

    • After drug treatment, a reagent such as MTT is added to the cell culture wells.

    • Viable cells with active metabolism convert the MTT into a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured with a spectrophotometer. The intensity is proportional to the number of viable cells.

  • Apoptosis Assay (e.g., TUNEL staining or Annexin V):

    • For TUNEL (Terminal deoxynucleotidyl transferase dUTT nick-end labeling) staining, treated cells are fixed and permeabilized.

    • The TUNEL reaction mixture, containing TdT and fluorescently labeled dUTPs, is added to label the fragmented DNA of apoptotic cells.

    • Nuclei are counterstained (e.g., with DAPI).

    • Apoptotic cells are visualized and quantified using fluorescence microscopy.[1]

Visualizing the Mechanisms: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the anti-fibrotic effects of Tenofovir and Entecavir in a preclinical setting.

G cluster_model Fibrosis Model Induction cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis TAA_Model TAA-Induced Liver Fibrosis in Mice Control Vehicle Control TAA_Model->Control Treatment (Oral Gavage) ETV Entecavir TAA_Model->ETV Treatment (Oral Gavage) TDF Tenofovir (TDF) TAA_Model->TDF Treatment (Oral Gavage) Histology Histology (Masson's Trichrome, Sirius Red) Control->Histology Liver Tissue Collection Collagen Collagen Quantification (Hydroxyproline Assay) Control->Collagen Liver Tissue Collection HSC_Markers HSC Activation Markers (α-SMA, Western Blot) Control->HSC_Markers Liver Tissue Collection Apoptosis HSC Apoptosis (TUNEL Staining) Control->Apoptosis Liver Tissue Collection ETV->Histology Liver Tissue Collection ETV->Collagen Liver Tissue Collection ETV->HSC_Markers Liver Tissue Collection ETV->Apoptosis Liver Tissue Collection TDF->Histology Liver Tissue Collection TDF->Collagen Liver Tissue Collection TDF->HSC_Markers Liver Tissue Collection TDF->Apoptosis Liver Tissue Collection

Preclinical workflow for evaluating anti-fibrotic drug efficacy.
Signaling Pathways in HBV-Related Fibrosis

Chronic HBV infection promotes liver fibrosis through complex signaling cascades. A key event is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells and excessively produce extracellular matrix proteins like collagen. The diagram below illustrates the interplay between HBV, the pro-fibrotic TGF-β pathway, and the PI3K/Akt/mTOR pathway, which is implicated in HSC survival and apoptosis.

G HBV Chronic HBV Infection TGFb TGF-β Signaling (Pro-fibrotic) HBV->TGFb Induces HSC_Activation Hepatic Stellate Cell (HSC) Activation TGFb->HSC_Activation Promotes Fibrosis Liver Fibrosis (Collagen Deposition) HSC_Activation->Fibrosis PI3K_Akt PI3K/Akt/mTOR Pathway (Pro-survival) HSC_Activation->PI3K_Akt Upregulates PI3K_Akt->HSC_Activation Sustains HSC_Apoptosis HSC Apoptosis PI3K_Akt->HSC_Apoptosis Inhibits Fibrosis_Regression Fibrosis Regression HSC_Apoptosis->Fibrosis_Regression ETV Entecavir ETV->HBV Inhibits Replication TDF Tenofovir (TDF) TDF->HBV Inhibits Replication TDF->PI3K_Akt Inhibits TDF->HSC_Apoptosis Induces

Differential signaling effects on hepatic stellate cells.

This diagram illustrates that while both drugs inhibit HBV replication, thereby reducing a primary driver of fibrosis, Tenofovir (TDF) appears to have an additional, direct anti-fibrotic effect.[1][2][3][4] It achieves this by inhibiting the pro-survival PI3K/Akt/mTOR pathway in activated HSCs, which leads to their apoptosis and subsequent regression of fibrosis.[1][2][3][4]

Conclusion

Both Tenofovir and Entecavir are cornerstone therapies for patients with HBV-related cirrhosis, demonstrating excellent viral suppression and the ability to reverse liver damage. However, for researchers and drug development professionals, the nuances in their mechanisms and clinical outcomes are of significant interest. Preclinical evidence points to a direct anti-fibrotic effect of Tenofovir, mediated through the induction of apoptosis in hepatic stellate cells via the PI3K/Akt/mTOR pathway. This experimental finding may provide a biological rationale for the observations in some large-scale clinical studies that Tenofovir is associated with a lower risk of long-term complications like hepatocellular carcinoma compared to Entecavir. Further head-to-head studies, particularly in relevant animal models of HBV-induced cirrhosis, are warranted to fully elucidate these differences and guide the development of future anti-fibrotic therapies.

References

A Comparative In Vitro Efficacy Analysis: Tenofovir Disoproxil Fumarate (TDF) vs. Tenofovir Alafenamide (TAF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two key prodrugs of tenofovir: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). Both are cornerstones in the management of HIV and Hepatitis B infections. However, the development of TAF was prompted by concerns over the long-term toxicities associated with TDF, particularly nephrotoxicity and reduced bone mineral density. This guide synthesizes experimental data to elucidate the differences in their antiviral activity, cytotoxicity, and mechanisms of action at a cellular level.

Executive Summary

Tenofovir Alafenamide (TAF) demonstrates a significantly improved in vitro therapeutic index compared to Tenofovir Disoproxil Fumarate (TDF). This is primarily attributed to its distinct pharmacokinetic properties. TAF is designed for more efficient intracellular delivery of the active metabolite, tenofovir diphosphate (TFV-DP), leading to approximately 90% lower systemic plasma concentrations of tenofovir compared to TDF.[1][2] This targeted delivery mechanism results in higher intracellular concentrations of the active antiviral agent in target cells like peripheral blood mononuclear cells (PBMCs) and hepatocytes.[3][4][5] Consequently, TAF exhibits greater antiviral potency at lower concentrations and a more favorable safety profile in vitro, with reduced cytotoxicity.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the quantitative data from in vitro studies, comparing the antiviral activity (EC₅₀), cytotoxicity (CC₅₀), and the resulting selectivity index (SI) of TAF and TDF.

Table 1: Anti-HIV-1 Activity and Cytotoxicity

CompoundCell LineEC₅₀ (nM)CC₅₀ (nM)Selectivity Index (SI = CC₅₀/EC₅₀)
Tenofovir Alafenamide (TAF) MT-4 cells5.3> 4800> 903
PBMCs11.0 ± 3.4> 15,200> 1,385
MT-2 cells0.98> 8,700> 8,853
Tenofovir (TFV) MT-4 cells1400 - 4200> 1,000,000> 238 - > 690
PBMCsNot specifiedNot specified> 286
MT-2 cellsNot specifiedNot specified> 690

Data compiled from multiple sources. Note: Direct head-to-head EC₅₀ values for TDF in the same studies are not consistently available in the published literature, hence the comparison with the active form, tenofovir (TFV), is provided. TAF consistently shows significantly higher potency than TFV.[3][6]

Table 2: Stability in Human Serum

CompoundPretreatmentEC₅₀ in MT-2 cells (nM)
Tenofovir Alafenamide (TAF) Standard Medium0.98
100% Human Serum1.3
Tenofovir Disoproxil Fumarate (TDF) Standard Medium1.1
100% Human Serum35

This table highlights the significantly greater stability and maintained potency of TAF in human serum compared to TDF, whose activity is markedly reduced.[3]

Experimental Protocols

Antiviral Activity Assay (HIV-1)
  • Cell Lines: Human T-cell lines (e.g., MT-2, MT-4) and peripheral blood mononuclear cells (PBMCs) are utilized.

  • Viral Infection: Cells are infected with laboratory strains or clinical isolates of HIV-1.

  • Drug Treatment: A range of concentrations of TAF or TDF are added to the cell cultures.

  • Endpoint Measurement: After a defined incubation period (typically 5 days), the extent of viral replication is quantified.[3] This is commonly done by measuring p24 antigen production in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% effective concentration (EC₅₀), which is the drug concentration required to inhibit viral replication by 50%, is calculated from the dose-response curve.[3]

Cytotoxicity Assay
  • Cell Lines: The same cell lines used for antiviral activity assays are employed to determine the drug's effect on cell viability.

  • Drug Treatment: Cells are incubated with a range of concentrations of TAF or TDF.

  • Endpoint Measurement: Cell viability is assessed using colorimetric assays such as the MTT or XTT assay, which measure mitochondrial metabolic activity, or by using reagents that measure cell membrane integrity.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀), the drug concentration that reduces cell viability by 50%, is determined from the dose-response curve.

Intracellular Metabolism Analysis
  • Cell Culture: Primary cells such as CD4+ T-lymphocytes, monocyte-derived macrophages (MDMs), or hepatocytes are incubated with TAF or TDF.[6][7]

  • Metabolite Extraction: At various time points, the cells are lysed, and intracellular contents are extracted.

  • Quantification: The concentrations of tenofovir and its phosphorylated metabolites (tenofovir monophosphate and tenofovir diphosphate) are quantified using high-performance liquid chromatography (HPLC) combined with mass spectrometry.[6]

Signaling Pathways and Experimental Workflows

Metabolic Activation Pathways

The differential intracellular activation pathways of TDF and TAF are central to their distinct efficacy and safety profiles. TDF is largely hydrolyzed in the plasma, leading to high systemic levels of tenofovir. In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly.[3][8]

metabolic_pathways cluster_TDF Tenofovir Disoproxil Fumarate (TDF) Pathway cluster_TAF Tenofovir Alafenamide (TAF) Pathway cluster_common Common Intracellular Phosphorylation TDF_plasma TDF (in Plasma) Plasma_Hydrolases Plasma Hydrolases TDF_plasma->Plasma_Hydrolases TFV_plasma Tenofovir (in Plasma) TFV_cell Tenofovir (Intracellular) TFV_plasma->TFV_cell Enters Cell Plasma_Hydrolases->TFV_plasma High Systemic Exposure TAF_plasma TAF (in Plasma) TAF_cell TAF (Intracellular) TAF_plasma->TAF_cell Efficient Cell Uptake CatA Cathepsin A TAF_cell->CatA CatA->TFV_cell Kinases1 Cellular Kinases TFV_cell->Kinases1 TFV_MP Tenofovir-MP Kinases2 Cellular Kinases TFV_MP->Kinases2 TFV_DP Tenofovir-DP (Active Metabolite) Kinases1->TFV_MP Kinases2->TFV_DP

Metabolic activation pathways of TDF and TAF.
Experimental Workflow for In Vitro Efficacy Assessment

The following diagram illustrates the typical workflow for comparing the in vitro efficacy of antiviral compounds like TDF and TAF.

experimental_workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., PBMCs, MT-4) Antiviral_Assay Antiviral Activity Assay Cell_Culture->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Cell_Culture->Cytotoxicity_Assay Drug_Preparation Prepare Serial Dilutions of TDF and TAF Drug_Preparation->Antiviral_Assay Drug_Preparation->Cytotoxicity_Assay Viral_Stock Prepare HIV-1 Stock Viral_Stock->Antiviral_Assay EC50_Calc Calculate EC₅₀ Antiviral_Assay->EC50_Calc CC50_Calc Calculate CC₅₀ Cytotoxicity_Assay->CC50_Calc SI_Calc Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) EC50_Calc->SI_Calc CC50_Calc->SI_Calc Comparison Compare Efficacy and Safety Profiles SI_Calc->Comparison

Workflow for in vitro efficacy assessment.

References

Comparative Analysis of 9-(2-Phosphonomethoxypropyl)adenine's Antiviral Efficacy Against Resistant HIV Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the retained antiviral activity of 9-(2-Phosphonomethoxypropyl)adenine (PMPA or Tenofovir) and its prodrugs against drug-resistant strains of HIV-1. This document provides a comparative analysis with other nucleoside reverse transcriptase inhibitors (NRTIs), supported by quantitative data and detailed experimental protocols.

Introduction

The emergence of drug-resistant HIV-1 strains presents a significant challenge to effective long-term antiretroviral therapy. This compound (PMPA), commercially available as the prodrugs Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), is a cornerstone of combination antiretroviral therapy. This guide evaluates the antiviral activity of PMPA against various resistant HIV-1 isolates, providing a comparative perspective with other NRTIs.

Tenofovir is a nucleotide analogue reverse transcriptase inhibitor that, after phosphorylation to its active diphosphate form, competes with the natural deoxyadenosine 5'-triphosphate substrate and causes DNA chain termination.[1][2][3] Resistance to Tenofovir is primarily associated with the K65R mutation in the HIV-1 reverse transcriptase (RT) enzyme.[2][4][5] However, its efficacy against isolates with other resistance mutations, particularly thymidine analogue-associated mutations (TAMs), and in comparison to its prodrugs and other NRTIs, is a critical area of study.

Comparative Antiviral Activity

The antiviral efficacy of PMPA and its prodrugs has been extensively studied against a panel of wild-type and drug-resistant HIV-1 isolates. The following tables summarize the in vitro antiviral activity, presenting 50% effective concentrations (EC50) and fold changes in susceptibility for Tenofovir, TAF, and comparator NRTIs against key resistant mutants.

Table 1: Antiviral Activity against HIV-1 with the K65R Mutation
CompoundVirus StrainEC50 (nM)Fold Change vs. Wild-TypeCell TypeReference
Tenofovir (TFV) Wild-Type-1.0-[5]
K65R-6.5-[5]
Tenofovir Alafenamide (TAF) Wild-Type-1.0-[5]
K65R-6.5-[5]
K65R Mutants-2.7 - 3.0 (K65R alone)MT-2 cells[2]
K65R + other RT mutations-1.2 - 27.6MT-2 cells[2]
Table 2: Antiviral Activity against HIV-1 with Thymidine Analogue-Associated Mutations (TAMs)
CompoundVirus Strain (TAMs)Fold Change vs. Wild-TypeCell TypeReference
Tenofovir Alafenamide (TAF) Increasing numbers of TAMs0.3 - 4.0-[6]
Tenofovir (TFV) Increasing numbers of TAMs0.4 - 4.8-[6]
Zidovudine (AZT) Increasing numbers of TAMs0.2 - >91-[6]

Note: TAMs include mutations such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q.[6]

Table 3: Comparative Activity of Tenofovir Prodrugs in Viral Breakthrough Assays
Compound (at physiological concentrations)Number of K65R Clinical Isolates TestedNumber of Isolates with Inhibited BreakthroughReference
Tenofovir Alafenamide (TAF) 4240[2]
Tenofovir Disoproxil Fumarate (TDF) 4232[2]

Experimental Protocols

The data presented in this guide are derived from established in vitro assays designed to quantify the susceptibility of HIV-1 isolates to antiretroviral agents.

Phenotypic Susceptibility Assays

Objective: To determine the concentration of an antiviral agent required to inhibit viral replication by 50% (EC50).

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or T-lymphocytic cell lines (e.g., MT-2) are cultured under standard conditions.[3]

  • Virus Infection: Cells are infected with laboratory-adapted HIV-1 strains or clinical isolates, including site-directed mutants with specific resistance mutations.[2][6]

  • Drug Treatment: A range of concentrations of the antiviral compounds are added to the infected cell cultures.

  • Quantification of Viral Replication: After a defined incubation period, the extent of viral replication is measured. A common method is the quantification of the HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[3]

  • Data Analysis: The EC50 values are calculated by plotting the percentage of inhibition of viral replication against the drug concentration. The fold change in resistance is determined by dividing the EC50 for a resistant isolate by the EC50 for the wild-type virus.

Viral Breakthrough Assays

Objective: To model the ability of a drug at physiological concentrations to suppress viral replication over time.

Methodology:

  • Cell Preparation and Drug Incubation: MT-2 cells are incubated overnight with the antiviral drugs at concentrations that mimic in vivo levels.[6] For instance, TAF might be used at 0.8 µM and TDF at 50 µM.[6]

  • Viral Infection: The pre-treated cells are then infected with HIV-1 mutants.

  • Monitoring Viral Breakthrough: The culture supernatants are monitored over time for evidence of viral replication (e.g., by p24 antigen assay) to determine if the virus can "break through" the drug's suppressive effect.[2]

Visualizing Experimental Workflows

To further elucidate the methodologies, the following diagrams illustrate the key experimental processes.

Antiviral_Susceptibility_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Culture PBMCs or MT-2 Cells Infection Infect Cells with HIV-1 CellCulture->Infection VirusStock Prepare Wild-Type & Resistant HIV-1 Stocks VirusStock->Infection DrugTreatment Add Serial Dilutions of Antiviral Drugs Infection->DrugTreatment Incubation Incubate for a Defined Period DrugTreatment->Incubation p24Assay Measure p24 Antigen in Supernatant (ELISA) Incubation->p24Assay EC50 Calculate EC50 Values p24Assay->EC50 FoldChange Determine Fold Change in Resistance EC50->FoldChange

Caption: Workflow for determining antiviral susceptibility (EC50).

Viral_Breakthrough_Assay cluster_setup Setup cluster_infection_monitoring Infection & Monitoring cluster_outcome Outcome CellPrep Prepare MT-2 Cells DrugIncubation Incubate Cells Overnight with Physiological Drug Concentrations CellPrep->DrugIncubation Infection Infect Pre-treated Cells with HIV-1 Mutants DrugIncubation->Infection Monitoring Monitor Viral Replication Over Time (p24 Assay) Infection->Monitoring Breakthrough Determine Viral Breakthrough or Sustained Suppression Monitoring->Breakthrough

Caption: Workflow for viral breakthrough assay.

Conclusion

This compound and its prodrugs, TDF and TAF, retain significant activity against a range of drug-resistant HIV-1 isolates. While the K65R mutation is the primary pathway to Tenofovir resistance, the level of resistance conferred can be modest.[4][5] TAF, due to its ability to achieve higher intracellular concentrations of the active metabolite, demonstrates a higher barrier to resistance in viral breakthrough assays compared to TDF.[2][6] Furthermore, Tenofovir maintains activity against isolates with common forms of zidovudine and lamivudine resistance.[7] The presence of the M184V mutation, which confers resistance to lamivudine, can even increase susceptibility to Tenofovir.[7]

This comparative guide underscores the robust profile of PMPA in the context of HIV drug resistance. The provided data and experimental workflows offer a valuable resource for researchers and clinicians in the ongoing development and optimization of antiretroviral treatment strategies.

References

Cross-Validation of Tenofovir's Efficacy Across Diverse Laboratory Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy and cytotoxicity of Tenofovir and its key prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), across various laboratory cell lines. The data presented is intended to aid researchers in selecting appropriate cell models and understanding the comparative performance of these critical antiretroviral agents.

Executive Summary

Tenofovir is a cornerstone in the treatment of HIV and Hepatitis B virus (HBV) infections. Its efficacy is attributed to the inhibition of viral reverse transcriptase. To enhance its bioavailability, Tenofovir is administered as prodrugs, primarily TDF and TAF. TAF exhibits a more favorable pharmacokinetic profile, achieving higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), with lower plasma concentrations of tenofovir compared to TDF.[1][2][3] This targeted delivery is associated with a better safety profile, particularly concerning renal and bone toxicity.[2] This guide synthesizes in vitro data to provide a direct comparison of the antiviral activity and cytotoxicity of these compounds in commonly used laboratory cell lines.

Data Presentation: Comparative Efficacy and Cytotoxicity

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of Tenofovir, TDF, and TAF against HIV-1 and HBV in various cell lines. The Selectivity Index (SI), calculated as CC50/EC50, is a crucial metric for evaluating the therapeutic window of an antiviral compound.

Table 1: Anti-HIV-1 Activity and Cytotoxicity

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Tenofovir (TFV) MT-41.15>1000>870[1][4]
CEM4.2 - 4.6>350>76[5]
PBMCs1.4 - 4.2>1000>238 - >714[1]
Tenofovir Disoproxil Fumarate (TDF) MT-4~0.05Data Not AvailableData Not Available[2]
CEMData Not AvailableData Not AvailableData Not Available
PBMCsData Not AvailableData Not AvailableData Not Available
Tenofovir Alafenamide (TAF) MT-40.00524.7903[1]
MT-20.005428853[1]
PBMCs0.00689.41385[1]

Table 2: Anti-HBV Activity and Cytotoxicity

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Tenofovir (TFV) HepG2 2.2.151.1>10>9[6]
Tenofovir Disoproxil Fumarate (TDF) HepG2 2.2.150.02>10>500[6]
Tenofovir Alafenamide (TAF) HepG2Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Anti-HIV Activity Assay (p24 Antigen ELISA)

This assay quantifies the inhibition of HIV-1 replication by measuring the concentration of the viral p24 capsid protein in the supernatant of infected cell cultures.

a. Cell Lines and Virus:

  • Cell Lines: MT-4, CEM (T-lymphoid cell lines), or Peripheral Blood Mononuclear Cells (PBMCs).

  • Virus: HIV-1 laboratory-adapted strains (e.g., IIIB, NL4-3) or clinical isolates.

b. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density. For PBMCs, stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days prior to infection.

  • Compound Preparation: Prepare serial dilutions of Tenofovir, TDF, or TAF in the appropriate cell culture medium.

  • Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Treatment: Immediately after infection, add the diluted compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 5-7 days.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • p24 ELISA: Quantify the p24 antigen concentration in the supernatant using a commercially available HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-HBV Activity Assay

This assay measures the inhibition of HBV replication in a stable HBV-producing cell line.

a. Cell Line and Virus:

  • Cell Line: HepG2 2.2.15 (a human hepatoblastoma cell line that constitutively produces HBV).

b. Protocol:

  • Cell Seeding: Seed HepG2 2.2.15 cells in a multi-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of Tenofovir, TDF, or TAF.

  • Incubation: Incubate the plates for a specified period (e.g., 8 days), with medium and compound changes every 2-3 days.

  • Supernatant Analysis: Collect the culture supernatant and quantify the amount of extracellular HBV DNA using quantitative real-time PCR (qPCR).

  • Data Analysis: Calculate the EC50 value based on the reduction of HBV DNA levels in the supernatant of treated cells compared to untreated controls.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of the compounds.

a. Cell Lines:

  • MT-4, CEM, PBMCs, HepG2, or other relevant cell lines.

b. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the compounds to the wells. Include a cell control (no compound).

  • Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 5-7 days).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Tenofovir

Tenofovir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Plasma Esterases TAF Tenofovir Alafenamide (TAF) TAF->TFV Intracellular Cathepsin A TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Cellular Kinases RT Viral Reverse Transcriptase TFV_DP->RT Competitive Inhibition DNA_elongation Viral DNA Elongation RT->DNA_elongation Chain_termination Chain Termination RT->Chain_termination

Caption: Intracellular activation of Tenofovir and its mechanism of inhibiting viral reverse transcriptase.

Experimental Workflow: In Vitro Antiviral Efficacy and Cytotoxicity Assessment

Experimental_Workflow cluster_setup Experimental Setup cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis start Start cell_culture 1. Cell Culture (e.g., MT-4, CEM, PBMCs, HepG2) start->cell_culture infection 3a. Cell Infection (HIV-1 or HBV) cell_culture->infection treatment_cyto 3b. Add Compounds to Uninfected Cells cell_culture->treatment_cyto compound_prep 2. Prepare Serial Dilutions of Tenofovir, TDF, TAF treatment_antiviral 4a. Add Compounds to Infected Cells compound_prep->treatment_antiviral compound_prep->treatment_cyto infection->treatment_antiviral incubation_antiviral 5a. Incubate (5-8 days) treatment_antiviral->incubation_antiviral analysis_antiviral 6a. Quantify Viral Replication (p24 ELISA or qPCR) incubation_antiviral->analysis_antiviral ec50 7a. Calculate EC50 analysis_antiviral->ec50 si_calc 8. Calculate Selectivity Index (SI = CC50 / EC50) ec50->si_calc incubation_cyto 4b. Incubate (5-8 days) treatment_cyto->incubation_cyto mtt_assay 5b. Perform MTT Assay incubation_cyto->mtt_assay cc50 6b. Calculate CC50 mtt_assay->cc50 cc50->si_calc end End si_calc->end

Caption: General workflow for determining the in vitro antiviral efficacy and cytotoxicity of Tenofovir.

References

Tenofovir's Double-Edged Sword: A Comparative Analysis of Viral Reverse Transcriptase and Human DNA Polymerase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the selective inhibitory action of Tenofovir, a cornerstone of antiretroviral therapy, reveals a significant preference for viral enzymes over essential human DNA polymerases. This guide provides a comparative study of Tenofovir's active metabolite, Tenofovir diphosphate (TFV-DP), against these key enzymes, supported by quantitative data and detailed experimental methodologies.

Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a critical component in the treatment of HIV and Hepatitis B Virus (HBV) infections. Its efficacy lies in its ability to be converted in the body to its active form, Tenofovir diphosphate (TFV-DP).[1] TFV-DP then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly forming viral DNA.[2] Once incorporated, it acts as a chain terminator, halting viral replication.[3] A key factor in its therapeutic success and favorable safety profile is its significantly higher affinity for viral reverse transcriptase compared to human DNA polymerases, which are crucial for normal cell function.[1]

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of TFV-DP against various polymerases is typically measured by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.

The following table summarizes the Ki values of Tenofovir diphosphate (TFV-DP) against viral reverse transcriptases and a range of human DNA polymerases. This data clearly illustrates the selectivity of Tenofovir for its intended viral targets.

EnzymeOrganism/TypeSubstrateKi (µM)Selectivity (Fold difference vs. HIV-RT RNA)
Viral Polymerases
HIV Reverse TranscriptaseHuman Immunodeficiency VirusRNA0.022[1]1
HIV Reverse TranscriptaseHuman Immunodeficiency VirusDNA1.55[1]70.5
HBV PolymeraseHepatitis B VirusDNA0.18[1][2]8.2
Human DNA Polymerases
DNA Polymerase αHumanDNA5.2[1]236
DNA Polymerase βHumanDNA81.7[1]3714
DNA Polymerase γHuman (Mitochondrial)DNA59.5[1]2705
DNA Polymerase αRatDNA10.2 (Ki/Km ratio)[4]-
DNA Polymerase δRatDNA10.2 (Ki/Km ratio)[4]-
DNA Polymerase εRatDNA15.2 (Ki/Km ratio)[4]-

Note: Data for rat polymerases are presented as the ratio of the Ki for TFV-DP to the Km for the natural substrate dATP, providing a measure of competitive inhibition.

The data demonstrates that TFV-DP is a potent inhibitor of HIV reverse transcriptase, with a Ki value of 0.022 µM when utilizing an RNA template. Its inhibitory activity against HBV polymerase is also significant. In stark contrast, the Ki values for human DNA polymerases α, β, and γ are substantially higher, indicating a much weaker interaction. This translates to a high selectivity index, highlighting Tenofovir's targeted action against viral enzymes while minimizing interference with host cellular DNA replication.

Experimental Protocols

The determination of the inhibitory activity of Tenofovir diphosphate against viral and human polymerases is conducted through in vitro enzyme inhibition assays. The following is a generalized protocol for a competitive inhibition assay.

Protocol: In Vitro DNA Polymerase Inhibition Assay

1. Objective: To determine the inhibition constant (Ki) of Tenofovir diphosphate (TFV-DP) for a specific DNA polymerase (viral reverse transcriptase or human DNA polymerase) through a competitive inhibition assay.

2. Materials:

  • Purified recombinant DNA polymerase (e.g., HIV-1 RT, human DNA polymerase α, β, γ, δ, or ε)

  • Tenofovir diphosphate (TFV-DP)

  • DNA template-primer (e.g., poly(A)/oligo(dT) for RT, or specific DNA sequences for other polymerases)

  • Deoxynucleoside triphosphates (dNTPs), including radiolabeled or fluorescently labeled dATP

  • Reaction buffer (containing Tris-HCl, MgCl2, KCl, DTT, and BSA at optimal pH and concentrations for the specific enzyme)

  • Stop solution (e.g., EDTA)

  • Filter paper (for radioactive assays) or microplate reader (for fluorescent assays)

  • Scintillation counter or fluorescence detector

3. Methods:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the DNA template-primer, and varying concentrations of the natural substrate (dATP).

    • For each dATP concentration, prepare a series of reactions with varying concentrations of the inhibitor, TFV-DP. Include a control with no inhibitor.

  • Enzyme Reaction:

    • Initiate the reaction by adding the DNA polymerase to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a defined period, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the stop solution.

    • For radioactive assays: Spot the reaction mixture onto filter paper and wash to remove unincorporated radiolabeled dNTPs. Measure the incorporated radioactivity using a scintillation counter.

    • For fluorescent assays: Measure the fluorescence signal in a microplate reader. The signal will be proportional to the amount of DNA synthesis.

  • Data Analysis:

    • Determine the initial reaction velocities for each combination of substrate and inhibitor concentrations.

    • Plot the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and calculate the Ki value. For competitive inhibition, the Vmax will remain unchanged while the apparent Km will increase with increasing inhibitor concentration.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate Tenofovir's mechanism of action and the experimental workflow for determining polymerase inhibition.

Tenofovir_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Tenofovir_Prodrug Tenofovir Prodrug (e.g., TDF) Tenofovir Tenofovir Tenofovir_Prodrug->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Phosphorylation RT Viral Reverse Transcriptase TFV_DP->RT Competitive Inhibition dATP dATP (Natural Substrate) Viral_DNA Viral DNA Synthesis dATP->Viral_DNA Incorporation RT->Viral_DNA Catalyzes Chain_Termination Chain Termination RT->Chain_Termination Incorporates TFV-DP

Caption: Mechanism of Tenofovir activation and inhibition of viral reverse transcriptase.

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Polymerase - Template/Primer - dNTPs (labeled dATP) - TFV-DP dilutions - Buffer Start->Prepare_Reagents Setup_Reactions Set up Reaction Mixtures: - Varying [dATP] - Varying [TFV-DP] Prepare_Reagents->Setup_Reactions Initiate_Reaction Initiate Reaction (Add Polymerase) Setup_Reactions->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Add Stop Solution) Incubate->Terminate_Reaction Detect_Signal Detect Signal (Radioactivity or Fluorescence) Terminate_Reaction->Detect_Signal Analyze_Data Data Analysis: - Determine reaction velocities - Lineweaver-Burk/Dixon Plot - Calculate Ki Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro DNA polymerase inhibition assay.

References

Unraveling the Intracellular Activation of Adefovir: A Comparative Guide to its Phosphorylation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the Intracellular Phosphorylation of 9-(2-Phosphonomethoxypropyl)adenine (Adefovir) for Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparison of the intracellular phosphorylation pathway of this compound (adefovir), a key antiviral agent. By examining the enzymatic cascade responsible for its activation and comparing its metabolic profile with other nucleotide analogs, this document serves as a critical resource for researchers in virology and pharmacology. Detailed experimental protocols and quantitative data are presented to support further investigation and drug development efforts.

Introduction

Adefovir is an acyclic nucleotide analog of adenosine monophosphate that requires intracellular activation to exert its antiviral effect.[1] Administered as the prodrug adefovir dipivoxil to enhance oral bioavailability, it undergoes rapid hydrolysis by esterases in the intestines and liver to yield the parent compound, adefovir.[2] The therapeutic efficacy of adefovir is entirely dependent on its subsequent conversion to the active diphosphorylated metabolite, adefovir diphosphate, by host cell kinases.[2][3] This active metabolite then acts as a competitive inhibitor of viral DNA polymerase, leading to chain termination and inhibition of viral replication.[3][4]

The Intracellular Phosphorylation Cascade of Adefovir

The intracellular activation of adefovir is a two-step phosphorylation process mediated by cellular kinases. The initial phosphorylation converts adefovir to adefovir monophosphate, which is then further phosphorylated to the active adefovir diphosphate.

  • First Phosphorylation: The conversion of adefovir to adefovir monophosphate is catalyzed by cellular adenylate kinases .[5]

  • Second Phosphorylation: Subsequently, nucleoside diphosphate kinases are responsible for the phosphorylation of adefovir monophosphate to the pharmacologically active adefovir diphosphate.[5]

This two-step activation is a critical determinant of the drug's potency and intracellular concentration.

Comparative Analysis of Intracellular Metabolism

The efficiency of intracellular phosphorylation and the stability of the resulting metabolites are key factors influencing the antiviral activity of nucleotide analogs. Here, we compare the metabolic profile of adefovir with that of tenofovir, another widely used acyclic nucleotide analog.

ParameterAdefovirTenofovirReference(s)
Active Metabolite Adefovir DiphosphateTenofovir Diphosphate[2][6]
Intracellular Half-life of Diphosphate (Primary Human Hepatocytes) 75 ± 1 hours95 ± 6 hours[6]
Phosphorylation Efficiency Less efficient than tenofovirMore efficiently phosphorylated than adefovir[6]
Enzymes for First Phosphorylation Adenylate kinasesAdenylate kinases[5]
Enzymes for Second Phosphorylation Nucleoside diphosphate kinasesNucleoside diphosphate kinases[5]

Visualizing the Pathway and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the intracellular phosphorylation pathway of adefovir and a general workflow for its experimental analysis.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Adefovir_dipivoxil Adefovir Dipivoxil (Prodrug) Adefovir Adefovir Adefovir_dipivoxil->Adefovir Esterases Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Adenylate Kinases Adefovir_DP Adefovir Diphosphate (Active Metabolite) Adefovir_MP->Adefovir_DP Nucleoside Diphosphate Kinases HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition Inhibition Inhibition of Viral Replication HBV_DNA_Polymerase->Inhibition

Intracellular phosphorylation pathway of adefovir.

G Cell_Culture 1. Cell Culture (e.g., Hepatocytes) Drug_Incubation 2. Incubation with Adefovir Cell_Culture->Drug_Incubation Cell_Lysis 3. Cell Lysis and Metabolite Extraction Drug_Incubation->Cell_Lysis LC_MSMS 4. LC-MS/MS Analysis (Quantification of Adefovir, Adefovir-MP, Adefovir-DP) Cell_Lysis->LC_MSMS Data_Analysis 5. Data Analysis (Phosphorylation Kinetics, Intracellular Half-life) LC_MSMS->Data_Analysis

Experimental workflow for analyzing adefovir phosphorylation.

Experimental Methodologies

The quantification of intracellular adefovir and its phosphorylated metabolites is crucial for understanding its pharmacological profile. The following outlines a general protocol for this analysis.

Protocol: Quantification of Intracellular Adefovir Metabolites using LC-MS/MS

1. Cell Culture and Treatment:

  • Plate hepatic cells (e.g., HepG2 or primary human hepatocytes) in appropriate culture vessels.
  • Allow cells to adhere and grow to a desired confluency.
  • Incubate the cells with a known concentration of adefovir (e.g., 10 µM) for a specified time course (e.g., 0, 2, 4, 8, 24 hours).

2. Sample Preparation:

  • Following incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
  • Lyse the cells using a cold extraction solution (e.g., 70% methanol) to quench metabolic activity and extract intracellular metabolites.
  • Scrape the cells and collect the lysate.
  • Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
  • Collect the supernatant containing the intracellular metabolites.

3. LC-MS/MS Analysis:

  • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Chromatography: Employ a suitable column (e.g., C18) and mobile phase gradient to separate adefovir, adefovir monophosphate, and adefovir diphosphate.
  • Mass Spectrometry: Utilize a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify each analyte based on their unique parent and fragment ion masses.

4. Data Analysis:

  • Construct standard curves for each analyte using known concentrations to quantify the intracellular levels in the experimental samples.
  • Normalize the metabolite concentrations to the cell number or total protein content.
  • Calculate phosphorylation rates and the intracellular half-life of the metabolites.

Protocol: In Vitro Kinase Assay

1. Reaction Setup:

  • Prepare a reaction mixture containing a purified cellular kinase (e.g., adenylate kinase), adefovir as the substrate, ATP as the phosphate donor, and a suitable reaction buffer.

2. Reaction Incubation:

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

3. Reaction Termination and Detection:

  • Stop the reaction, for example, by adding EDTA or by heat inactivation.
  • Detect the formation of the phosphorylated product (adefovir monophosphate) using methods such as:
  • LC-MS/MS: For direct quantification of the product.
  • Radiolabeling: Using [γ-³²P]ATP and quantifying the incorporation of the radiolabel into adefovir.
  • Coupled Enzyme Assays: Using a secondary enzyme that produces a detectable signal (e.g., luminescence, fluorescence) upon the consumption of ATP or the production of ADP.

Conclusion

The intracellular phosphorylation of adefovir is a critical process that dictates its antiviral efficacy. This guide has detailed the enzymatic pathway, provided a comparative analysis with tenofovir, and outlined key experimental protocols for its investigation. A thorough understanding of this pathway is essential for the development of novel nucleotide analogs with improved activation profiles and enhanced therapeutic potential. The provided data and methodologies offer a solid foundation for researchers to further explore the nuances of nucleotide analog metabolism and to design the next generation of antiviral therapies.

References

The Enduring Presence: Validating Tenofovir's Long Intracellular Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Tenofovir, a cornerstone of antiretroviral therapy (ART) for HIV treatment and pre-exposure prophylaxis (PrEP), owes much of its clinical success to the remarkably long persistence of its active metabolite, tenofovir diphosphate (TFV-DP), within target cells. This extended intracellular half-life is a key pharmacological feature that supports once-daily dosing, enhances forgiveness for missed doses, and maintains sustained viral suppression.[1][2] This guide provides a comparative analysis of TFV-DP's intracellular durability, supported by experimental data and detailed methodologies for its validation.

Comparative Intracellular Half-Life: Tenofovir vs. Other NRTIs

The defining characteristic of nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) is the long intracellular half-life of their active triphosphate or diphosphate forms, which allows for sustained antiviral pressure even as the parent drug is cleared from the plasma.[2][3] Among NRTIs, TFV-DP stands out for its exceptional stability within peripheral blood mononuclear cells (PBMCs), the primary target cells for HIV.

Data from multiple pharmacokinetic studies demonstrate that the intracellular half-life of TFV-DP is one of the longest in its class, significantly exceeding that of many other NRTIs.[3]

Active MetaboliteParent Drug(s)Cell TypeIntracellular Half-Life (t½)Reference
Tenofovir-diphosphate (TFV-DP) Tenofovir Disoproxil Fumarate (TDF), Tenofovir Alafenamide (TAF)PBMCs~150 hours (6.25 days)[3]
Tenofovir-diphosphate (TFV-DP) TDF / TAFPBMCs48 to 180 hours[4]
Tenofovir-diphosphate (TFV-DP) TDFPBMCs116 hours (4.8 days)[5]
Emtricitabine-triphosphate (FTC-TP) Emtricitabine (FTC)PBMCs~39 hours (1.6 days)[3]
Emtricitabine-triphosphate (FTC-TP) FTCPBMCs37 hours (1.5 days)[5]
Lamivudine-triphosphate (3TC-TP) Lamivudine (3TC)PBMCs18.4 hours[6]
Carbovir-triphosphate (CBV-TP) Abacavir (ABC)PBMCs>12 hours[6]
Islatravir-triphosphate (ISL-TP) Islatravir (ISL)PBMCs195 hours (8.1 days)[7][8]

Note: Half-life values can vary between studies due to different methodologies and patient populations.

Mechanism of Action and Metabolic Activation

Tenofovir is administered as a prodrug, either Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its bioavailability.[1][9] Once absorbed, these prodrugs are converted into Tenofovir, which then enters target cells like PBMCs. Inside the cell, host enzymes phosphorylate Tenofovir twice to form the active TFV-DP.[1][10] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase enzyme and, once incorporated into the growing viral DNA chain, causes termination of DNA synthesis, thus halting viral replication.[1][9] The stability of the phosphonate group in TFV-DP contributes to its long intracellular persistence.

Tenofovir_Metabolism cluster_plasma Blood Plasma cluster_cell Target Cell (e.g., PBMC) TDF Tenofovir Disoproxil Fumarate (TDF) TFV_plasma Tenofovir (TFV) TDF->TFV_plasma Hydrolysis TAF Tenofovir Alafenamide (TAF) TAF->TFV_plasma Hydrolysis TFV_cell Tenofovir (TFV) TFV_plasma->TFV_cell Cellular Uptake TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_cell->TFV_MP Phosphorylation (AMP Kinase) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active) TFV_MP->TFV_DP Phosphorylation (NDP Kinase) RT HIV Reverse Transcriptase TFV_DP->RT Competes with dATP & Incorporates Termination Chain Termination & Inhibition of Viral Replication RT->Termination

Caption: Metabolic activation pathway of Tenofovir prodrugs to the active TFV-DP.

Experimental Protocols: Quantifying Intracellular TFV-DP

The validation of Tenofovir's long intracellular half-life relies on precise and sensitive bioanalytical methods. The gold standard for quantifying intracellular TFV-DP is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11]

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Objective : To isolate target cells from whole blood.

  • Protocol :

    • Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

    • Dilute the blood with phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

    • Centrifuge the tubes. This process separates the blood into layers, with PBMCs forming a distinct band (the "buffy coat").

    • Aspirate the PBMC layer and wash with PBS to remove platelets and residual gradient medium.

    • Perform a cell count (e.g., using a hemocytometer or automated cell counter) to determine the number of cells per sample.

Intracellular Metabolite Extraction
  • Objective : To lyse the cells and extract the intracellular contents, including TFV-DP.

  • Protocol :

    • Pellet the known quantity of PBMCs by centrifugation.

    • Lyse the cells by adding a cold extraction solution, typically 70% methanol or a similar organic solvent, to precipitate proteins and release intracellular components.

    • Vortex the mixture vigorously to ensure complete lysis.

    • Centrifuge at high speed to pellet cell debris and precipitated proteins.

    • Carefully collect the supernatant, which contains the intracellular metabolites.

Sample Preparation and Analysis by LC-MS/MS
  • Objective : To isolate, process, and quantify TFV-DP from the cell extract.

  • Protocol :

    • Isolation (Optional but common) : An anion-exchange solid-phase extraction (SPE) step can be used to separate the negatively charged TFV-DP from other cellular components.[12][13]

    • Dephosphorylation : The most common methods indirectly quantify TFV-DP. This involves enzymatic dephosphorylation of TFV-DP back to Tenofovir (TFV) using an enzyme like acid phosphatase.[12][13] The resulting concentration of TFV is then measured, which directly corresponds to the initial amount of TFV-DP.

    • Sample Cleanup : A final cleanup and concentration step, such as solid-phase extraction, is performed to remove salts and other interfering substances.[14]

    • LC-MS/MS Analysis : The processed sample is injected into an LC-MS/MS system.

      • Liquid Chromatography (LC) : Separates Tenofovir from other molecules in the sample based on its physicochemical properties.

      • Tandem Mass Spectrometry (MS/MS) : Provides highly specific and sensitive detection and quantification of Tenofovir by measuring its mass-to-charge ratio and the fragmentation pattern of the molecule.[11][12]

    • Quantification : The concentration of TFV-DP (in fmol or pmol per million cells) is calculated by comparing the signal from the sample to a standard curve generated with known concentrations of Tenofovir.[4][12]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood 1. Whole Blood Collection (EDTA) Isolation 2. PBMC Isolation (Density Gradient) Blood->Isolation Lysis 3. Cell Lysis & Extraction (Methanol) Isolation->Lysis Dephos 4. Dephosphorylation (Acid Phosphatase) Lysis->Dephos Cleanup 5. Sample Cleanup (SPE) Dephos->Cleanup LC 6. LC Separation Cleanup->LC MS 7. MS/MS Detection & Quantification LC->MS Data 8. Data Analysis (fmol/10^6 cells) MS->Data

Caption: General workflow for quantifying intracellular Tenofovir-diphosphate (TFV-DP).

Conclusion

The prolonged intracellular half-life of Tenofovir's active metabolite, TFV-DP, is a pharmacologically advantageous trait that is central to its clinical efficacy and utility in once-daily regimens.[1] Robust bioanalytical methods, primarily based on LC-MS/MS, have consistently validated this long persistence in target cells. Compared to many other NRTIs, Tenofovir's extended intracellular presence provides a wider margin for error in dosing adherence, making it a forgiving and reliable component of modern antiretroviral therapy. This inherent durability continues to make Tenofovir a subject of interest in the development of long-acting formulations for HIV treatment and prevention.

References

Comparative side effect profiles of Tenofovir prodrugs in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data reveals key differences in the renal and bone side effect profiles of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), two critical prodrugs of the antiviral agent Tenofovir. This guide synthesizes available preclinical evidence from in vivo and in vitro models to provide researchers, scientists, and drug development professionals with a comprehensive comparison, including detailed experimental methodologies and a visual representation of the underlying toxicity pathways.

The development of TAF was driven by the need to mitigate the dose-limiting renal and bone toxicities associated with long-term TDF therapy. The fundamental difference between the two prodrugs lies in their pharmacokinetic profiles. TAF is more stable in plasma and is primarily metabolized intracellularly, leading to higher concentrations of the active metabolite, tenofovir diphosphate, within target cells and approximately 90% lower plasma concentrations of tenofovir compared to TDF.[1][2] This targeted delivery is hypothesized to reduce off-target effects on the kidneys and bones.

Renal Toxicity Profile

Preclinical studies consistently demonstrate a more favorable renal safety profile for TAF compared to TDF. The primary mechanism of TDF-induced nephrotoxicity involves damage to the proximal renal tubular cells, which is linked to mitochondrial dysfunction.[3][4][5]

In Vivo Studies in Animal Models

Animal models have been instrumental in elucidating the nephrotoxic potential of TDF. Studies in mice and rats have shown that high doses of TDF can lead to renal tubular damage. For instance, a study in HIV transgenic mice treated with TDF for five weeks revealed ultrastructural changes in the mitochondria of renal proximal tubules, including an increased number of irregularly shaped mitochondria with fragmented cristae.[3][6]

In Vitro Studies in Renal Cells

In vitro experiments using renal proximal tubular cell lines have further substantiated the mitochondrial toxicity of tenofovir. These studies have shown that exposure to tenofovir can lead to a decrease in mitochondrial membrane potential, increased oxygen consumption, and the production of reactive oxygen species, ultimately impairing cell proliferation and viability.[5]

Comparative Renal Toxicity Data

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Preclinical ModelKey Findings
Mitochondrial DNA (mtDNA) Abundance Decreased in laser-capture microdissected renal proximal tubules.[7]Data from direct comparative preclinical studies are limited.HIV Transgenic MiceTDF specifically targets mitochondria in renal proximal tubules, leading to mtDNA depletion.[3][7]
Mitochondrial Morphology Increased number of irregular mitochondria with sparse, fragmented cristae.[3]Data from direct comparative preclinical studies are limited.HIV Transgenic MiceTDF induces significant ultrastructural damage to mitochondria in renal proximal tubular cells.[3][6]
Renal Biomarkers Increased serum creatinine and blood urea nitrogen (BUN) at high doses.Data from direct comparative preclinical studies are limited, but clinical data show smaller changes in serum creatinine.[8]RatsHigh-dose TDF is associated with functional renal impairment.

Bone Toxicity Profile

Similar to its effects on the kidneys, TDF has been shown to have a more pronounced negative impact on bone health in preclinical models compared to TAF. The mechanisms underlying TDF-associated bone toxicity are multifactorial, involving direct effects on bone cells and indirect effects secondary to renal phosphate wasting.

In Vivo Studies in Animal Models

Preclinical studies in various animal models have demonstrated that TDF can inhibit osteoblast differentiation and increase osteoclast activity, leading to bone loss.[9] These effects are thought to be mediated, in part, by alterations in the RANKL/OPG signaling pathway, a critical regulator of bone remodeling.[9]

In Vitro Studies in Bone Cells

In vitro studies using primary human osteoblasts have provided valuable insights into the comparative cytotoxicity of TAF and TDF on bone-forming cells. In one study, primary osteoblasts were exposed to TAF using daily 2-hour pulses for three days to mimic clinical exposure. The results showed no significant impact on osteoblast viability at clinically relevant concentrations.[10][11][12] The 50% cytotoxic concentration (CC50) for TAF in this model was found to be greater than 500 µM, which is over 1000 times higher than the maximum plasma concentration observed in humans.[10][11][12]

Comparative Bone Toxicity Data

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Preclinical ModelKey Findings
Osteoblast Viability (CC50) Data from direct comparative preclinical studies are limited.>500 µM (daily 2-hour pulses for 3 days)[10][11]Primary Human OsteoblastsTAF demonstrates a high safety margin with no significant cytotoxicity to osteoblasts at clinically relevant concentrations.[10][11][12]
Osteoblast Differentiation Inhibited.[9]Data from direct comparative preclinical studies are limited.In vitro and in vivo (mice)TDF has a direct negative impact on bone formation by inhibiting osteoblast differentiation.[9]
Osteoclast Activity Increased.[9]Data from direct comparative preclinical studies are limited.In vitro and in vivo (mice)TDF promotes bone resorption by increasing osteoclast activity.[9]
RANKL/OPG Signaling Increased RANKL and decreased Osteoprotegerin (OPG) expression by osteoblasts.[9]Data from direct comparative preclinical studies are limited.In vitro (bone marrow cells)TDF disrupts the balance of bone remodeling by altering the RANKL/OPG ratio.[9]

Experimental Protocols

In Vivo Renal Toxicity Assessment in HIV Transgenic Mice
  • Animal Model: HIV transgenic (TG) and wild-type (WT) littermate mice.

  • Treatment: TDF administered for 5 weeks.

  • Assessments:

    • Mitochondrial DNA (mtDNA) Abundance: Total DNA is extracted from heart, kidney, and liver tissues. mtDNA abundance is assessed by quantitative PCR.

    • Histopathology: Kidney tissues are fixed, sectioned, and stained for histological examination of glomeruli and tubules.

    • Ultrastructural Analysis: Renal proximal tubules are examined using electron microscopy for mitochondrial morphology.

    • Laser-Capture Microdissection (LCM): Renal proximal tubules are specifically isolated from fixed kidney tissues for molecular analysis of mtDNA.[3][6][7]

In Vitro Osteoblast Viability Assay
  • Cell Model: Primary human osteoblasts.

  • Treatment: Cells are treated with TAF using daily 2-hour pulses for 3 consecutive days to simulate clinical pharmacokinetics.

  • Assessment:

    • Cell Viability: Osteoblast viability is measured using standard assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

    • 50% Cytotoxic Concentration (CC50): The concentration of the drug that causes a 50% reduction in cell viability is determined.[10][11][12]

Signaling Pathways and Experimental Workflows

Tenofovir_Metabolism_and_Toxicity cluster_TDF Tenofovir Disoproxil Fumarate (TDF) Pathway cluster_TAF Tenofovir Alafenamide (TAF) Pathway cluster_Toxicity Toxicity Mechanisms TDF TDF (Oral Administration) Plasma_TFV_TDF High Plasma Tenofovir TDF->Plasma_TFV_TDF Plasma Esterases Renal_Tubule Renal Proximal Tubule Cell Plasma_TFV_TDF->Renal_Tubule Uptake via OAT1 Bone_Cells Osteoblasts / Osteoclasts Plasma_TFV_TDF->Bone_Cells Systemic Exposure TAF TAF (Oral Administration) Plasma_TFV_TAF Low Plasma Tenofovir TAF->Plasma_TFV_TAF Plasma Stability Intracellular_TFV High Intracellular Tenofovir-DP TAF->Intracellular_TFV Intracellular Cathepsin A Mitochondrial_Damage Mitochondrial Dysfunction (mtDNA depletion, ROS↑) Renal_Tubule->Mitochondrial_Damage Tenofovir Accumulation Bone_Toxicity Bone Toxicity (Osteoblast dysfunction, Osteoclast activation) Bone_Cells->Bone_Toxicity

Metabolic pathways of TDF and TAF and their contribution to toxicity.

Renal_Toxicity_Workflow start Start: In Vivo Renal Toxicity Study animal_model Animal Model (e.g., HIV Transgenic Mice) start->animal_model treatment Treatment Groups (Vehicle, TDF) animal_model->treatment duration 5-Week Treatment Period treatment->duration sample_collection Tissue Collection (Kidney, Heart, Liver) duration->sample_collection analysis Analysis sample_collection->analysis histology Histopathology (H&E Staining) analysis->histology em Electron Microscopy (Mitochondrial Ultrastructure) analysis->em lcm Laser-Capture Microdissection (Proximal Tubules) analysis->lcm end End: Assess Renal Toxicity histology->end em->end qpcr qPCR (mtDNA Abundance) lcm->qpcr qpcr->end

Experimental workflow for in vivo renal toxicity assessment.

Bone_Toxicity_Signaling cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor TDF Tenofovir Disoproxil Fumarate (TDF) Osteoblast Osteoblast TDF->Osteoblast RANKL RANKL Expression ↑ Osteoblast->RANKL OPG OPG Osteoblast->OPG Differentiation_Inhibition Differentiation ↓ Osteoblast->Differentiation_Inhibition RANK RANK Receptor RANKL->RANK Binds to OPG->RANKL Inhibits Binding Bone_Resorption Increased Bone Resorption Differentiation_Inhibition->Bone_Resorption Contributes to Osteoclast_Precursor Osteoclast Precursor Osteoclast_Precursor->RANK Osteoclast_Activation Osteoclast Differentiation and Activation ↑ RANK->Osteoclast_Activation Osteoclast_Activation->Bone_Resorption

Signaling pathway of TDF-induced bone toxicity.

References

A Comparative Guide to the Efficacy of 9-(2-Phosphonomethoxypropyl)adenine (Tenofovir) and Other Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 9-(2-Phosphonomethoxypropyl)adenine (PMPA), commonly known as Tenofovir, with other widely used nucleoside reverse transcriptase inhibitors (NRTIs) in the treatment of Human Immunodeficiency Virus (HIV). The information presented is supported by experimental data from in vitro studies and clinical trials to facilitate informed decisions in research and drug development.

Executive Summary

Tenofovir, a nucleotide analogue reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy (ART). It is available in two prodrug forms: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). TAF was developed to achieve higher intracellular concentrations of the active metabolite, tenofovir diphosphate, with lower plasma concentrations of tenofovir compared to TDF, leading to an improved renal and bone safety profile.[1] This guide focuses on the comparative efficacy of Tenofovir against other prominent NRTIs, namely Zidovudine (AZT), Lamivudine (3TC), Emtricitabine (FTC), and Abacavir (ABC).

Clinical evidence from major comparative studies reveals important distinctions in their efficacy and resistance profiles. Notably, regimens containing Tenofovir/Emtricitabine (TDF/FTC) have demonstrated lower rates of virologic failure compared to Abacavir/Lamivudine (ABC/3TC), especially in patients with high baseline HIV-1 RNA levels.[2] However, other studies have shown comparable efficacy between these regimens when combined with a boosted protease inhibitor.[2]

Mechanism of Action: A Shared Pathway of Viral Suppression

All NRTIs function as chain terminators of viral DNA synthesis. As prodrugs, they require intracellular phosphorylation to their active triphosphate forms.[3] These active metabolites then compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the HIV reverse transcriptase (RT) enzyme. The incorporation of an NRTI, which lacks a 3'-hydroxyl group, prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA chain elongation.

NRTI Mechanism of Action cluster_cell Host Cell cluster_virus HIV Replication NRTI NRTI (Prodrug) NRTI_MP NRTI-Monophosphate NRTI->NRTI_MP Cellular Kinases NRTI_DP NRTI-Diphosphate NRTI_MP->NRTI_DP Cellular Kinases NRTI_TP NRTI-Triphosphate (Active) NRTI_DP->NRTI_TP Cellular Kinases RT Reverse Transcriptase Viral_DNA Viral DNA Synthesis NRTI_TP->Viral_DNA Competitive Incorporation Viral_RNA Viral RNA Template Viral_RNA->Viral_DNA Reverse Transcription dNTPs Natural dNTPs dNTPs->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination

NRTI Mechanism of Action Pathway.

In Vitro Efficacy: A Quantitative Comparison

The in vitro anti-HIV activity of NRTIs is typically determined by cell-based assays that measure the concentration of the drug required to inhibit viral replication by 50% (IC50). The following table summarizes the IC50 values for Tenofovir and other NRTIs against wild-type HIV-1.

Nucleoside Reverse Transcriptase InhibitorAbbreviationIC50 (µM) against HIV-1 (Wild-Type)
This compound (Tenofovir)PMPA (TFV)0.04 - 5.5
ZidovudineAZT0.003 - 0.03
Lamivudine3TC0.002 - 0.5
EmtricitabineFTC0.0013 - 0.007
AbacavirABC0.04 - 0.7

Note: IC50 values can vary depending on the cell type used, the viral strain, and the specific assay conditions.

Clinical Efficacy: Head-to-Head Trial Outcomes

The clinical efficacy of NRTIs is primarily assessed by their ability to suppress HIV-1 RNA levels (viral load) in infected individuals. The following tables summarize key findings from major clinical trials comparing Tenofovir-based regimens with those containing other NRTIs in treatment-naïve HIV-1 infected adults.

Tenofovir vs. Abacavir
Clinical TrialRegimen 1Regimen 2Key Efficacy Outcome (Virologic Suppression)
ACTG 5202 Abacavir/Lamivudine (ABC/3TC)Tenofovir DF/Emtricitabine (TDF/FTC)TDF/FTC was associated with a lower rate of virologic failure, particularly in patients with high baseline HIV-1 RNA.[2]
HEAT Study Abacavir/Lamivudine (ABC/3TC)Tenofovir DF/Emtricitabine (TDF/FTC)Both regimens showed comparable efficacy when combined with a boosted protease inhibitor.[2]
Tenofovir vs. Zidovudine
Clinical TrialRegimen 1Regimen 2Key Efficacy Outcome (Virologic Suppression)
GS-903 Study Stavudine (d4T) + Lamivudine (3TC) + Efavirenz (EFV)Tenofovir DF (TDF) + Lamivudine (3TC) + Efavirenz (EFV)At week 144, 78% of the TDF group and 74% of the stavudine group achieved HIV-1 RNA <50 copies/mL.[4]
Systematic Review Zidovudine (AZT)-based regimensTenofovir DF (TDF)-based regimensNo significant difference in virologic response between TDF and AZT-containing regimens.[5] TDF regimens showed superior immunologic response and adherence.
Tenofovir/Emtricitabine vs. Other NRTI Combinations
Clinical TrialRegimen 1Regimen 2Key Efficacy Outcome (Virologic Suppression)
Systematic Overview Various NRTI combinations + EfavirenzTenofovir + Lamivudine or Emtricitabine + EfavirenzCombinations of tenofovir and lamivudine or emtricitabine appeared to provide improved virologic responses at week 48.[6][7]

Resistance Profiles: A Comparative Overview

The development of drug resistance is a significant challenge in HIV therapy. Different NRTIs are associated with distinct resistance mutations in the HIV reverse transcriptase gene.

NRTIPrimary Resistance Mutation(s)Cross-Resistance
Tenofovir (TDF/TAF) K65RAbacavir, Lamivudine, Emtricitabine.[8]
Zidovudine (AZT) Thymidine Analogue Mutations (TAMs) e.g., M41L, L210W, T215Y/FCan reduce susceptibility to other NRTIs, including Tenofovir when multiple TAMs are present.[8]
Lamivudine (3TC) M184V/IEmtricitabine. Increases susceptibility to Tenofovir and Zidovudine.[8]
Emtricitabine (FTC) M184V/ILamivudine. Increases susceptibility to Tenofovir and Zidovudine.[8]
Abacavir (ABC) K65R, L74V, Y115F, M184VTenofovir (with K65R).[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of NRTI efficacy. Below are outlines of key experimental protocols.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

RT Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Purified HIV-1 RT - Test NRTI (active form) - Template/Primer (e.g., poly(A)/oligo(dT)) - dNTPs (including labeled dUTP) start->prepare_reagents setup_reaction Set up Reaction in 96-well Plate: - Add serially diluted NRTI - Add HIV-1 RT prepare_reagents->setup_reaction initiate_reaction Initiate Reverse Transcription: - Add template/primer and dNTP mix setup_reaction->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation capture_product Capture Biotinylated DNA Product on Streptavidin-coated Plate incubation->capture_product wash1 Wash to Remove Unincorporated Nucleotides capture_product->wash1 detection Add Anti-DIG-POD Antibody wash1->detection wash2 Wash to Remove Unbound Antibody detection->wash2 add_substrate Add Peroxidase Substrate wash2->add_substrate measure_signal Measure Absorbance/Luminescence add_substrate->measure_signal calculate_ic50 Calculate IC50 Value measure_signal->calculate_ic50 end End calculate_ic50->end

Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the active triphosphate form of the NRTI. Dilute recombinant HIV-1 RT to a working concentration. Prepare a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), and a mix of dNTPs, including a labeled dUTP (e.g., digoxigenin-dUTP) and biotin-dUTP.

  • Reaction Setup: In a streptavidin-coated 96-well plate, add the serially diluted NRTI.

  • Reaction Initiation: Add the HIV-1 RT enzyme to the wells, followed by the reaction mixture to start the reverse transcription.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Product Capture and Detection: The newly synthesized biotinylated DNA is captured on the streptavidin-coated plate. Unincorporated nucleotides are washed away. An anti-digoxigenin antibody conjugated to peroxidase (Anti-DIG-POD) is added, which binds to the incorporated DIG-dUTP.

  • Signal Generation: After another wash step, a peroxidase substrate is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of RT inhibition against the log of the drug concentration.[10]

Cell-Based Antiviral Activity Assay

This assay determines the concentration of an NRTI required to inhibit HIV-1 replication in a cell culture system.

Methodology:

  • Cell Culture: Seed susceptible host cells (e.g., MT-4, TZM-bl, or peripheral blood mononuclear cells - PBMCs) in a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the NRTI prodrug and add them to the cells.

  • Viral Infection: Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the plates at 37°C for 3-7 days.

  • Quantification of Viral Replication: Measure the extent of viral replication. Common methods include:

    • p24 Antigen Capture ELISA: Quantifies the amount of the viral core protein p24 in the cell culture supernatant.[11]

    • Reporter Gene Assay: Uses an HIV-1 strain that expresses a reporter gene (e.g., luciferase or green fluorescent protein) upon successful replication. The signal from the reporter is measured.[11]

    • Cell Viability Assay (e.g., MTT assay): Measures the metabolic activity of the cells. Inhibition of virus-induced cell death by the drug results in a higher viability signal.[11]

  • Data Analysis: The 50% effective concentration (EC50) is determined by plotting the percentage of viral inhibition against the log of the drug concentration.

In Vivo Efficacy Assessment in SIV-Infected Macaques

The simian immunodeficiency virus (SIV) infection model in macaques is a critical preclinical model for evaluating the in vivo efficacy of anti-HIV drugs.

Methodology:

  • Animal Model: Rhesus or cynomolgus macaques are used.

  • Virus Inoculation: Animals are intravenously inoculated with a pathogenic strain of SIV.

  • Drug Administration: PMPA (Tenofovir) is administered, typically subcutaneously, at a specified dose and frequency. Treatment can be initiated before (pre-exposure prophylaxis, PrEP) or after (post-exposure prophylaxis, PEP, or treatment) viral inoculation.

  • Monitoring:

    • Viral Load: Plasma and cell-associated SIV RNA levels are quantified regularly using real-time PCR.

    • Immunological Parameters: CD4+ and CD8+ T-cell counts are monitored by flow cytometry.

    • Clinical Status: Animals are monitored for clinical signs of disease.

  • Data Analysis: The efficacy of the treatment is determined by the reduction in viral load, prevention of CD4+ T-cell decline, and prevention or delay of disease progression compared to untreated control animals.[12][13]

Conclusion

This compound (Tenofovir), in its prodrug forms, remains a highly effective and widely prescribed NRTI for the management of HIV infection. Head-to-head comparisons with other NRTIs demonstrate its potent antiviral activity. While Tenofovir-based regimens have shown superior or comparable virologic efficacy in many clinical settings, considerations such as baseline viral load, co-administered drugs, and the potential for resistance development are crucial for optimizing therapeutic outcomes. The detailed experimental protocols provided in this guide serve as a foundation for the continued evaluation and development of novel NRTIs and combination therapies.

References

Safety Operating Guide

Proper Disposal of 9-(2-Phosphonomethoxypropyl)adenine (Tenofovir) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 9-(2-Phosphonomethoxypropyl)adenine (PMPA), also known as Tenofovir, is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. As a potent antiviral compound, Tenofovir and its derivatives require careful handling and disposal to prevent occupational exposure and environmental contamination.[1][2] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.

Waste Classification and Segregation

The first and most critical step in the proper disposal of PMPA is the correct classification and segregation of waste at the point of generation. This practice prevents cross-contamination and ensures that each waste stream is handled by the appropriate disposal pathway.[1]

Table 1: Waste Stream Classification and Disposal Methods for this compound

Waste Stream CategoryDescriptionRecommended Disposal Method
Unused/Expired PMPA Pure, unadulterated compound in solid or solution form.Treat as hazardous chemical waste. Dispose of through the institution's designated hazardous waste management program.[1]
Contaminated Solid Waste Items that have come into direct contact with PMPA, such as gloves, pipette tips, vials, and bench paper.Segregate into a designated, clearly labeled hazardous waste container. Arrange for disposal through a professional hazardous waste service.[1][3]
Contaminated Liquid Waste Includes leftover cell culture media, buffer solutions, and solvents containing PMPA.Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain. Dispose of via the institutional hazardous waste program.[1]
Contaminated Sharps Needles, syringes, and other sharp objects contaminated with PMPA.Immediately place into a designated, puncture-resistant sharps container labeled as hazardous chemical waste.[1]
Biologically Contaminated Waste Cell cultures or other biological materials treated with PMPA.Decontaminate via autoclaving or chemical disinfection before disposing as biological waste, following institutional biosafety guidelines.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedures for the disposal of PMPA and contaminated materials. This is a general guideline and should be adapted to comply with your institution's specific policies and local, state, and federal regulations.[3][4]

  • Personal Protective Equipment (PPE): Before handling PMPA or its waste, ensure you are wearing appropriate PPE, including chemically resistant gloves, a lab coat, and safety glasses.[3]

  • Waste Collection:

    • Solid Waste: Collect all solid materials contaminated with PMPA in a dedicated, clearly labeled hazardous waste container.[3]

    • Liquid Waste: Collect solutions containing PMPA in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's chemical safety office.[3]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound" or "Tenofovir," and any other information required by your institution and local regulations.[1][3]

    • Store waste containers in a designated and secure satellite accumulation area away from general lab traffic.[1][3]

  • Decontamination of Glassware:

    • Reusable glassware that has come into contact with PMPA should be decontaminated.

    • A common procedure involves rinsing the glassware with a suitable solvent (e.g., ethanol or isopropanol) to remove residual PMPA. The rinsate should be collected as hazardous liquid waste.[3]

    • Subsequently, wash the glassware with a laboratory detergent and rinse thoroughly with water.[3]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup for the waste.[1]

    • Do not attempt to dispose of PMPA waste through general or municipal waste channels.[1]

Experimental Protocols

  • Incineration: High-temperature incineration is a common method for the disposal of pharmaceutical waste.[4][5] This process should be carried out in a licensed facility that complies with environmental regulations.

  • Chemical Decomposition: In some cases, chemical decomposition may be an option in accordance with the manufacturer's recommendations.[4] However, this requires a thorough understanding of the chemical properties of PMPA and its degradation products.

It is imperative to consult with your institution's EHS department to determine the approved disposal methods.

Visualization of the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: PMPA Waste Generation B Identify Waste Type A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Sharps Waste B->E Sharps F Biological Waste B->F Biological G Segregate into Labeled, Leak-Proof Container C->G D->G E->G I Decontaminate (Autoclave/Chemical) F->I H Store in Designated Satellite Accumulation Area G->H K Contact EHS for Waste Pickup H->K J Dispose as Biological Waste I->J J->K L End: Proper Disposal by Licensed Contractor K->L

References

Essential Safety and Handling Guide for 9-(2-Phosphonomethoxypropyl)adenine (Tenofovir)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 9-(2-Phosphonomethoxypropyl)adenine, also known as Tenofovir. The following procedures are designed to ensure the safe handling, use, and disposal of this substance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent antiviral compound that requires careful handling to avoid exposure. The primary hazards include serious eye damage, harm if swallowed, and potential for organ damage through prolonged or repeated exposure.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.To prevent contact with eyes, which can cause serious and severe eye damage.[1][2][3]
Hand Protection Protective gloves (e.g., chemotherapy gloves tested to ASTM D6978 standard).To prevent skin contact. Although generally not an irritant, gloves minimize exposure.[4][5]
Body Protection Impervious clothing, such as a long-sleeved laboratory coat that closes in the back.To protect skin from accidental spills.[3][4]
Respiratory Protection A suitable respirator should be used if dust formation is likely or if not handled in a containment primary engineering control.To prevent inhalation of the powder.

Safe Handling and Operational Protocol

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE, including gloves, when handling the container.

  • Store the compound in a tightly closed container in a dry and well-ventilated place.[2] For maintaining product quality, refrigeration is recommended.[2]

  • Keep away from strong oxidizing agents.[2]

2. Preparation and Use:

  • Handle the substance in a designated area, such as a chemical fume hood or a containment primary engineering control, to avoid dust formation and inhalation.[2]

  • Ensure adequate ventilation.[4]

  • Do not eat, drink, or smoke in the handling area.[3]

  • For oral powder formulations, use the provided dosing scoop to measure the required amount. Mix the powder with soft foods that can be swallowed without chewing, such as applesauce or yogurt. Do not mix with liquid, as the powder may float.[6][7]

  • Wash hands thoroughly after handling.[3]

3. First Aid Measures:

  • After eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][8]

  • After skin contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[8]

  • After inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[4][8]

  • After ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Segregate all contaminated materials, including unused product, contaminated gloves, wipes, and containers, from regular laboratory waste.

2. Waste Containers:

  • Dispose of all waste in a dedicated, clearly labeled hazardous drug (HD) waste container.

3. Disposal Procedure:

  • Trace Waste: Items with trace amounts of the compound (e.g., empty containers, used gloves) should be disposed of in the NIOSH HD waste container.

  • Unused Product: Unused or expired medication should be sent to a licensed pharmaceutical waste disposal company or returned to the pharmaceutical returns vendor.[9] Do not flush down the drain or dispose of in regular trash.[9]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_cleanup Decontamination & Disposal receiving Receiving & Inspection storage Secure Storage (Refrigerated, Ventilated) receiving->storage Intact Container ppe Don Appropriate PPE (Gloves, Eye Protection, Gown) storage->ppe weighing Weighing & Preparation (In Fume Hood/Containment) ppe->weighing experiment Experimental Use weighing->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_disposal Dispose of Waste in Designated HD Container decontaminate->waste_disposal remove_ppe Doff PPE waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Standard workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2-Phosphonomethoxypropyl)adenine
Reactant of Route 2
Reactant of Route 2
9-(2-Phosphonomethoxypropyl)adenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.